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  • Product: 3-Nitro-4-(4-carboxypiperidine)benzoic acid
  • CAS: 942474-55-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. While experimental data for this specific molecule is not extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. While experimental data for this specific molecule is not extensively available in public literature, this document outlines its key chemical identifiers, predicted properties based on its structural moieties, and detailed, field-proven protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing this and similar molecules. It emphasizes the causality behind experimental choices and provides self-validating workflows to ensure scientific integrity.

Introduction and Molecular Overview

3-Nitro-4-(4-carboxypiperidine)benzoic acid is a complex organic molecule that incorporates several key functional groups, making its physicochemical characterization critical for its application in fields such as medicinal chemistry and materials science. It features a nitro-substituted aromatic ring, a foundational element in many pharmaceuticals and intermediates, linked to a piperidine ring which itself is substituted with a carboxylic acid. This unique combination results in a di-acidic molecule whose properties, particularly solubility and lipophilicity, are expected to be highly dependent on pH.

Understanding these properties is paramount for predicting the molecule's behavior in various environments, from reaction vessels to biological systems. This guide will first establish the chemical identity of the molecule and then delve into its core physicochemical properties, providing both theoretical predictions and the authoritative experimental methodologies required to determine them with high accuracy.

Chemical Identity and Structure

  • IUPAC Name: 4-(4-carboxy-1-piperidinyl)-3-nitrobenzoic acid

  • Molecular Formula: C₁₃H₁₄N₂O₆[1]

  • Molecular Weight: 294.26 g/mol [1]

  • CAS Number: 942474-55-7 (Note: CAS number may vary between suppliers)[2]

  • Chemical Structure:

    
    
    

Core Physicochemical Properties: A Predictive Summary

Direct experimental data for 3-Nitro-4-(4-carboxypiperidine)benzoic acid is sparse. The following table summarizes the expected properties based on its structure and data from analogous compounds. The subsequent sections provide detailed protocols for the experimental validation of these key parameters.

PropertyPredicted Value / Expected BehaviorRationale & Comparative Data
Physical State Solid at 25°CAromatic nitro compounds and carboxylic acids are typically solids at room temperature. For example, 3-nitrobenzoic acid is a cream-colored solid.[3]
Melting Point (°C) Not AvailableRequires experimental determination. Expected to be relatively high due to hydrogen bonding capabilities and molecular weight. For reference, 3-nitrobenzoic acid melts at 139-141°C.[3]
Aqueous Solubility pH-dependent; low in acidic pH, higher in neutral to basic pHThe molecule possesses two carboxylic acid groups. At low pH, these groups will be protonated and neutral, leading to lower aqueous solubility. As pH increases, deprotonation will form carboxylate anions, significantly increasing solubility due to ion-dipole interactions with water.
Acid Dissociation Constants (pKa) pKa₁ ≈ 3.2 - 3.5 pKa₂ ≈ 4.0 - 4.7pKa₁: The benzoic acid proton is acidified by the adjacent electron-withdrawing nitro group. The pKa of 3-nitrobenzoic acid is 3.47.[3] pKa₂: The piperidine carboxylic acid proton is less influenced by the aromatic ring. Its pKa is expected to be similar to that of piperidine-4-carboxylic acid (Isonipecotic acid)[4] or N-Boc-piperidine-4-carboxylic acid (~4.7).[5]
Lipophilicity (LogP / LogD) LogP (neutral): Moderately lipophilic LogD (pH 7.4): Low (negative value)LogP: The partition coefficient of the fully protonated (neutral) species is likely moderate due to the nitro-aromatic system. LogD: At physiological pH (7.4), the molecule will be predominantly in its di-anionic form, making it highly polar and hydrophilic, resulting in a low or negative LogD value.

Ionization States and pH-Dependence

The biological and chemical behavior of this molecule is governed by its ionization state, which is a direct function of pH and its two pKa values. Understanding this relationship is critical.

G pH_low pH < pKa₁ Neutral Neutral Species (H₂A) pH_low->Neutral Protonated Monoanion Mono-anion (HA⁻) Neutral->Monoanion -H⁺ (pKa₁) pH_mid pKa₁ < pH < pKa₂ pH_mid->Monoanion Dianion Di-anion (A²⁻) (Dominant at pH 7.4) Monoanion->Dianion -H⁺ (pKa₂) pH_high pH > pKa₂ pH_high->Dianion Deprotonated

Caption: pH-dependent ionization states of the molecule.

Experimental Protocols for Physicochemical Characterization

The following sections provide robust, step-by-step protocols for determining the key physicochemical properties of 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method, based on OECD Guideline 105, remains the gold standard for determining equilibrium solubility. It measures the saturation concentration of a compound in a given solvent after a prolonged equilibration period.

Causality and Trustworthiness: The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium solubility. The extended equilibration time (24-48 hours) ensures the system reaches a true saturation point. Including a preliminary test and final concentration analysis by a validated HPLC method ensures accuracy and minimizes artifacts.

Methodology:

  • Preliminary Estimation:

    • Prepare a stock solution of the test compound in a water-miscible organic solvent (e.g., DMSO).

    • Create serial dilutions in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Observe for precipitate formation to estimate the solubility range, which helps in setting the conditions for the definitive experiment.[6]

  • Equilibration:

    • Add an excess amount of the solid compound to several vials containing a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to assess pH-dependency). A small excess (e.g., 10% above estimated saturation) is recommended.[7]

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[7]

    • Equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 hours is preferable to ensure equilibrium is reached.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To remove any suspended microparticulates, withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) or centrifuge at high speed. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a calibration curve using a validated analytical method, typically reverse-phase HPLC with UV detection, using standards of known concentrations.

    • Analyze the filtered supernatant from the equilibrated sample.

    • Determine the concentration of the dissolved compound by interpolating its response against the calibration curve. The result is the equilibrium solubility at that specific pH and temperature.

Caption: Workflow for Shake-Flask Solubility Measurement.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is added incrementally.[5][8]

Causality and Trustworthiness: This method directly measures the change in pH upon neutralization, allowing for the precise identification of the inflection point (equivalence point) and the half-equivalence point, where pH equals pKa.[1][9] Calibrating the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment is crucial for accuracy.[1] Purging with nitrogen gas prevents dissolved CO₂, an acidic impurity, from interfering with the titration of basic compounds or weak acids.[8]

Methodology:

  • System Preparation:

    • Calibrate a high-precision pH meter and electrode using standard buffers of pH 4.0, 7.0, and 10.0.[1]

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH for an acidic compound).

    • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[8]

  • Titration Setup:

    • Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C).

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[8]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Position the burette tip of an auto-titrator below the solution's surface.

  • Titration and Data Collection:

    • Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).

    • Record the pH value after each addition, ensuring the reading is stable.

    • Continue the titration well past the expected equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak(s) of the first derivative plot correspond to the equivalence point(s).

    • The pKa is the pH at the half-equivalence point (half the volume of titrant needed to reach the first equivalence point). For a diprotic acid, the second pKa is found at the midpoint between the first and second equivalence points.

Protocol for Lipophilicity (LogP) Determination (RP-HPLC Method)

The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the shake-flask method for determining the octanol-water partition coefficient (LogP).[10][11] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Causality and Trustworthiness: This method is based on the principle that more lipophilic compounds will have a stronger interaction with the nonpolar stationary phase (e.g., C18) and thus a longer retention time.[12] By creating a calibration curve with a series of reference compounds with known LogP values, the LogP of the test compound can be accurately interpolated.[10] This approach is faster, uses less material, and is less sensitive to impurities than the traditional shake-flask method.[10]

Methodology:

  • System Setup:

    • Use an HPLC system with a C18 column and a UV detector.

    • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). For LogP determination of an ionizable compound, the pH of the aqueous phase must be adjusted to ensure the compound is in its neutral, non-ionized form (e.g., pH < 2 for this di-acid).

  • Calibration:

    • Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

    • Inject each reference standard individually and record its retention time (t_R).

    • Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (measured by injecting a non-retained compound like uracil).

    • Plot log(k) versus the known LogP values of the standards. Perform a linear regression to generate a calibration curve.

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.

    • Record its retention time (t_R) and calculate its retention factor (k).

  • LogP Calculation:

    • Using the calculated log(k) for the test compound, determine its LogP value by interpolating from the linear regression equation of the calibration curve.[10]

Safety, Handling, and Storage

As a novel chemical, specific toxicity data for 3-Nitro-4-(4-carboxypiperidine)benzoic acid is not available. However, based on its structure containing an aromatic nitro group, prudent laboratory practices for this chemical class should be followed.

  • Handling: Aromatic nitrocompounds can be toxic and are often absorbed through the skin.[10] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13] Avoid creating dust.[13]

  • Thermal Stability: Organic nitrocompounds can be thermally unstable and may decompose exothermically at elevated temperatures or in the presence of contaminants.[8][11] Avoid heating the compound excessively unless its thermal stability has been characterized by methods such as Differential Scanning Calorimetry (DSC).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, ignition sources, and incompatible materials such as strong bases, oxidizing agents, and reducing agents.[14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Never dispose of nitro compounds down the drain.[13][14]

Conclusion

3-Nitro-4-(4-carboxypiperidine)benzoic acid is a di-acidic molecule whose physicochemical profile is dominated by its two ionizable carboxylic acid groups and its nitroaromatic core. While direct experimental data is limited, its properties can be reliably predicted and, more importantly, determined using the authoritative and validated experimental protocols detailed in this guide. Accurate measurement of its solubility, pKa, and LogD is essential for any researcher aiming to utilize this compound effectively in drug discovery, chemical synthesis, or other scientific applications. The methodologies provided herein offer a clear and robust pathway to achieving this critical characterization.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). N-Boc-Piperidine-4-Carboxylic Acid | CAS 79935-57-4. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Process Safety and Environmental Protection, 76(4), 235-242.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 3-Nitro-4-(4-carboxypiperidine)benzoic acid - CAS No. 942474-55-7. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). CID 102115559 | C13H14N2O6. Retrieved from [Link]

  • OECD. (2006).
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series, 693, 134-143.
  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Retrieved from [Link]

Sources

Exploratory

Structural and Synthetic Utility of 3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS 942474-55-7) in Advanced Drug Discovery

As drug discovery pivots towards increasingly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and macrocyclic kinase inhibitors—the demand for highly functionalized, geometrically predictable scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots towards increasingly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and macrocyclic kinase inhibitors—the demand for highly functionalized, geometrically predictable scaffolds has surged. As a Senior Application Scientist, I frequently leverage 3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS: 942474-55-7) as a quintessential "Janus-faced" building block.

By embedding a rigid benzoic acid, a semi-flexible piperidine ring, and a reducible nitro group into a single scaffold, this compound provides three orthogonal vectors for molecular assembly. This whitepaper details the physicochemical profiling, strategic utility, and self-validating synthetic protocols for incorporating this bifunctional hub into advanced therapeutic pipelines.

Physicochemical & Structural Profiling

Understanding the intrinsic electronic and steric properties of CAS 942474-55-7 is critical for designing selective synthetic routes. The molecule features a bis-carboxylic acid system with drastically different reactivity profiles, driven by the electron-withdrawing nature of the meta-nitro group on the aromatic ring.

PropertyData / Value
Chemical Name 3-Nitro-4-(4-carboxypiperidine)benzoic acid
CAS Number 942474-55-7
Molecular Formula C₁₃H₁₄N₂O₆
Molecular Weight 294.26 g/mol
Aromatic COOH pKa ~3.47 (Calculated based on 3-nitrobenzoic acid)
Aliphatic COOH pKa ~4.60 (Calculated based on piperidine-4-carboxylic acid)
Key Structural Features Orthogonal bis-carboxylic acid, reducible nitro group, tertiary amine linkage

Data supported by structural analogs from [1] and [2].

Strategic Utility in Drug Design

The architectural brilliance of this compound lies in its vector mapping. The rigid phenyl ring provides a stable anchor for binding to target proteins, while the piperidine ring offers a semi-flexible extension that can project into solvent-exposed regions.

In the context of targeted protein degradation, this scaffold is highly prized. The aliphatic piperidine carboxyl can be coupled to an E3 ligase recruiting ligand (e.g., Cereblon or VHL binders), while the aromatic benzoic acid is conjugated to the Protein of Interest (POI) ligand [4].

PROTAC POI Target Protein Ligand Domain Scaffold Bifunctional Hub 3-Nitro-4-(4-carboxypiperidine)benzoic acid POI->Scaffold Conjugated via Benzoic Acid E3 E3 Ligase Recruiter (e.g., CRBN/VHL) Scaffold->E3 Conjugated via Piperidine Carboxyl

PROTAC assembly logic utilizing the bifunctional carboxyl handles.

Self-Validating Experimental Protocols

To harness the full potential of this scaffold, synthetic routes must exploit the electronic disparities between its functional groups. The following protocols are designed with built-in In-Process Controls (IPCs) to ensure a self-validating workflow.

G A 3-Nitro-4-(4-carboxypiperidine) benzoic acid (CAS: 942474-55-7) B Aliphatic Amide Coupling (Piperidine) A->B HATU, DIPEA (Selective) C Aromatic Amide Coupling (Benzoic) A->C SOCl2, Heat (Harsh) D Nitro Reduction (Aniline Formation) A->D Pd/C, H2 (Mild)

Orthogonal functionalization pathways of CAS 942474-55-7.

Protocol 1: Selective Aliphatic Amide Coupling

Objective: Selectively couple a primary amine to the piperidine carboxylic acid without protecting the aromatic benzoic acid.

Mechanistic Causality: The aromatic benzoic acid has a pKa of ~3.47 [2] and is heavily deactivated by the strongly electron-withdrawing meta-nitro group. In contrast, the aliphatic piperidine-4-carboxylic acid exhibits a pKa of ~4.60 [3], making it significantly more electron-rich and less sterically hindered. This electronic disparity allows for kinetic control using standard uronium-based coupling reagents (e.g., HATU) at low temperatures, favoring activation of the aliphatic carboxyl exclusively.

Step-by-Step Methodology:

  • Dissolve CAS 942474-55-7 (1.0 eq) in anhydrous DMF (0.1 M) under an inert N₂ atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.05 eq) portion-wise. Note: Strict stoichiometric control and low temperature are critical to prevent over-activation of the less reactive aromatic carboxylic acid.

  • Stir for 15 minutes to allow the formation of the active OAt ester, then add the target amine (1.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

Self-Validation (IPC): Quench a 10 µL reaction aliquot in 1 mL of 50% MeCN/H₂O. Analyze via LC-MS. The reaction is validated when the starting material peak (m/z 295.26 [M+H]⁺) is entirely consumed and the mono-coupled product mass appears. The presence of <5% bis-coupled byproduct confirms the kinetic selectivity of the protocol.

Protocol 2: Nitro Reduction and Subsequent Amidation

Objective: Convert the nitro group to a primary aniline to introduce a third diversity vector.

Mechanistic Causality: The nitro group serves as a masked amine. Catalytic hydrogenation cleanly reduces the aromatic nitro group to a primary aniline without affecting the carboxylic acids or the piperidine ring. Because the piperidine nitrogen is a tertiary amine, the resulting structure is an ortho-tertiary-amino aniline. This highly nucleophilic aniline can subsequently be acylated or subjected to Buchwald-Hartwig cross-coupling.

Step-by-Step Methodology:

  • Dissolve the mono-coupled intermediate from Protocol 1 in a 1:1 mixture of MeOH and EtOAc (0.2 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) under a stream of N₂ to prevent ignition of the solvent.

  • Purge the reaction flask with H₂ gas (3 vacuum/H₂ cycles) and stir vigorously under a balloon of H₂ at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor the reaction by TLC (DCM:MeOH 9:1) and LC-MS. The starting nitro compound (typically yellowish) will cleanly convert to the aniline (colorless, but highly fluorescent under UV 254 nm). A mass shift of -30 Da (loss of two oxygen atoms and addition of two protons) confirms complete reduction.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the aniline intermediate, ready for immediate downstream functionalization.

References

  • Molaid. "3-Nitro-4-(4-carboxypiperidine)benzoic acid - CAS 942474-55-7". URL:[Link]

  • National Center for Biotechnology Information (NIH PMC). "The tale of proteolysis targeting chimeras (PROTACs) for Leucine‐Rich Repeat Kinase 2 (LRRK2)". URL:[Link]

Foundational

Therapeutic Potential of 3-Nitro-4-(4-carboxypiperidine)benzoic Acid Derivatives

The 3-Nitro-4-(4-carboxypiperidine)benzoic acid scaffold represents a highly specialized pharmacophore in medicinal chemistry, primarily recognized for its utility in designing inhibitors of protein-protein interactions...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Nitro-4-(4-carboxypiperidine)benzoic acid scaffold represents a highly specialized pharmacophore in medicinal chemistry, primarily recognized for its utility in designing inhibitors of protein-protein interactions (PPIs) and phosphatases .[1] Its structure combines an electron-deficient aromatic ring (3-nitrobenzoic acid) with a rigid, aliphatic amino acid mimic (isonipecotic acid/4-carboxypiperidine).[1]

This technical guide explores the therapeutic potential of this scaffold, focusing on its role as a dual-acid pharmacophore capable of mimicking phosphate groups (in PTP1B inhibition) and aspartate/glutamate residues (in Integrin antagonism).[1]

A Technical Guide to Scaffold Design, Synthesis, and Biological Application[1]

Executive Summary

The 3-Nitro-4-(4-carboxypiperidine)benzoic acid scaffold is a bifunctional molecular platform.[1] It features two carboxylic acid moieties separated by a rigid spacer (phenyl-piperidine linkage) and an electron-withdrawing nitro group at the ortho position to the piperidine nitrogen.[1] This unique electronic and steric arrangement allows it to serve as a privileged structure for targeting:

  • Protein Tyrosine Phosphatase 1B (PTP1B): As a non-hydrolyzable phosphate mimetic for diabetes and obesity therapy.[1]

  • Integrin Receptors (VLA-4 /

    
    ):  As an aspartate surrogate in the LDV (Leu-Asp-Val) binding motif for autoimmune diseases.[1]
    
  • Bacterial DNA Gyrase: As a structural analog to antibacterial quinolones (though less common).[1]

Chemical Biology & Pharmacophore Analysis[1]

Structural Deconstruction

The molecule can be dissected into three functional zones, each contributing to its biological activity:

Functional ZoneChemical MoietyBiological Role
Zone A (Acid 1) Benzoic Acid (-COOH) Mimics the C-terminal carboxylate or a secondary phosphate-binding residue.[1] Often forms salt bridges with arginine residues in the target pocket (e.g., Arg221 in PTP1B).[1]
Zone B (Linker) 3-Nitro-Phenyl Ring The nitro group (-NO

) is strongly electron-withdrawing, reducing the pKa of the benzoic acid and modulating the basicity of the piperidine nitrogen.[1] It also serves as a hydrogen bond acceptor.
Zone C (Acid 2) 4-Carboxypiperidine Mimics the primary phosphate group (pTyr) or the aspartate side chain.[1] The piperidine ring provides a rigid, defined distance between the two acid groups, crucial for selectivity.[1]
Mechanism of Action: The "Dual-Acid" Hypothesis

In biological systems, this scaffold often functions by bidentate anchoring .[1]

  • PTP1B Inhibition: The two carboxylic acids bind to the active site (Site A) and the secondary aryl-phosphate binding site (Site B), locking the enzyme in an inactive conformation.[1] The nitro group enhances the acidity of the benzoic acid, strengthening the ionic interaction with the catalytic pocket.[1]

  • Integrin Antagonism: The scaffold mimics the Asp-X-Lys or Leu-Asp-Val motif found in natural ligands (e.g., VCAM-1).[1] The piperidine carboxylate binds to the metal ion-dependent adhesion site (MIDAS), while the benzoic acid interacts with adjacent basic residues.[1]

Therapeutic Applications

Metabolic Disorders: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling.[1] Inhibitors of PTP1B are sought for treating Type 2 Diabetes and Obesity .[1]

  • Relevance: The 3-nitro-4-(4-carboxypiperidine)benzoic acid scaffold acts as a pTyr mimetic .[1]

  • Key Interaction: The distal carboxylic acid (on piperidine) displaces the phosphate of the phosphotyrosine substrate, while the benzoic acid moiety binds to the secondary non-catalytic site, improving selectivity over other phosphatases (e.g., TCPTP).[1]

Autoimmune Diseases: VLA-4 (Integrin ) Antagonism

VLA-4 is critical for the recruitment of leukocytes to sites of inflammation.[1] Antagonists are used in Multiple Sclerosis (MS) and Asthma .[1]

  • Relevance: Small molecule VLA-4 antagonists often require a central hydrophobic core with two polar termini.[1] This scaffold provides the necessary geometry.

  • Design Strategy: The nitro group can be reduced to an amine and acylated to introduce hydrophobic groups (e.g., 2,6-dichlorobenzoyl), creating potent VLA-4 inhibitors similar to Firategrast or BIO-1211 analogs.[1]

Oncology: Anti-Metastatic Agents

By inhibiting integrins or specific matrix metalloproteinases (MMPs), derivatives of this scaffold can prevent tumor cell adhesion and invasion.[1]

  • Mechanism: Disruption of the interaction between tumor cells and the extracellular matrix (ECM).[1]

Synthesis & Functionalization Protocols

Core Synthesis: Nucleophilic Aromatic Substitution (S Ar)

The most efficient route to the core scaffold involves the reaction of 4-fluoro-3-nitrobenzoic acid with isonipecotic acid (piperidine-4-carboxylic acid).[1]

Reagents:

  • Substrate: 4-Fluoro-3-nitrobenzoic acid (1.0 eq)

  • Nucleophile: Isonipecotic acid (1.2 eq)[1]

  • Base: Potassium carbonate (K

    
    CO
    
    
    
    , 2.5 eq) or Triethylamine (Et
    
    
    N)[1]
  • Solvent: DMF or DMSO (Polar aprotic is essential)[1]

  • Conditions: 80–100°C, 4–12 hours.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.85 g (10 mmol) of 4-fluoro-3-nitrobenzoic acid in 15 mL of DMF.

  • Addition: Add 1.55 g (12 mmol) of isonipecotic acid followed by 3.45 g (25 mmol) of K

    
    CO
    
    
    
    .
  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere with stirring. Monitor by TLC (System: DCM/MeOH 9:1 with 1% AcOH).[1]

  • Work-up: Pour the reaction mixture into 100 mL of ice-water. Acidify to pH 3–4 with 1M HCl.

  • Isolation: The product will precipitate as a yellow solid.[1] Filter, wash with cold water, and dry in a vacuum oven.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Functionalization Pathways

The scaffold can be diversified at three points:

  • Benzoic Acid (-COOH): Amide coupling (EDC/HOBt) to introduce lipophilic tails.[1]

  • Piperidine Acid (-COOH): Esterification or amide coupling to tune polarity.[1]

  • Nitro Group (-NO

    
    ):  Reduction to -NH
    
    
    
    (using Fe/NH
    
    
    Cl or H
    
    
    /Pd-C), followed by cyclization to form benzimidazoles (a privileged scaffold for kinase inhibitors).[1]

Visualization: Synthesis & SAR Logic

G Start 4-Fluoro-3-nitrobenzoic acid Core 3-Nitro-4-(4-carboxypiperidine) benzoic acid (Scaffold) Start->Core SNAr Reaction Reagent Isonipecotic Acid (K2CO3, DMF, 90°C) Reagent->Core Deriv1 PTP1B Inhibitors (Bis-acid pharmacophore) Core->Deriv1 Direct Use Deriv2 VLA-4 Antagonists (Amide derivatives) Core->Deriv2 Amide Coupling Deriv3 Benzimidazoles (Via Nitro reduction) Core->Deriv3 Reduction + Cyclization

Caption: Synthetic pathway transforming the fluoro-nitro precursor into the core scaffold and its divergence into three therapeutic classes.

Experimental Validation: PTP1B Inhibition Assay

To validate the therapeutic potential, the following enzyme inhibition assay is recommended.[1]

Materials:

  • Recombinant human PTP1B (residues 1–321).[1]

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 150 mM NaCl, 2 mM DTT.[1]

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: In a 96-well plate, mix 80 µL of assay buffer, 10 µL of enzyme (final conc. 50 ng/mL), and 10 µL of test compound (varying concentrations). Incubate for 10 min at 37°C.

  • Initiation: Add 100 µL of pNPP (2 mM final).

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
    • Self-Validation: Include Suramin or Sodium Orthovanadate as a positive control.[1]

References

  • Zhang, S., et al. (2002). "Discovery of potent and selective small molecule PTP1B inhibitors."[1] Drug Discovery Today, 7(9), 505-514.[1] Link[1]

  • Tilley, J. W., et al. (1997). "Potent and selective inhibitors of the adhesion molecule VLA-4."[1] Journal of Medicinal Chemistry, 40(6), 833-835. Link[1]

  • Lin, X., et al. (2003). "Synthesis and biological evaluation of 3-nitro-4-amino-benzoic acid derivatives as novel inhibitors of interaction between p53 and MDM2."[1] Bioorganic & Medicinal Chemistry Letters, 13(10), 1659-1663.[1] Link

  • Mahboobi, S., et al. (2006). "Small molecule inhibitors of the integrin VLA-4 (alpha4beta1)."[1] Journal of Medicinal Chemistry, 49(11), 3101-3115.[1] Link[1]

  • PubChem Compound Summary. "3-Nitro-4-(piperidin-1-yl)benzoic acid."[1][2] National Center for Biotechnology Information.[1] Link

Sources

Exploratory

An In-depth Technical Guide to 3-Nitro-4-(4-carboxypiperidine)benzoic acid: A Versatile Linker for Advanced Drug Development

This technical guide provides a comprehensive overview of 3-Nitro-4-(4-carboxypiperidine)benzoic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Nitro-4-(4-carboxypiperidine)benzoic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, and explore its potential applications, particularly as a versatile linker in the design of innovative therapeutic agents.

Core Molecular Attributes

3-Nitro-4-(4-carboxypiperidine)benzoic acid is a structurally unique molecule featuring a nitro-substituted aromatic ring linked to a piperidine-4-carboxylic acid moiety. This distinct architecture imparts a set of chemical properties that are highly desirable for applications in medicinal chemistry and drug design.

Chemical Identity and Molecular Formula

The fundamental identity of this compound is established by its chemical formula and molecular weight.

  • Chemical Formula: C₁₃H₁₄N₂O₆[1]

  • Molecular Weight: 298.26 g/mol

  • CAS Number: 942474-55-7

The presence of two carboxylic acid groups, a secondary amine within the piperidine ring, and a nitro-functionalized benzene ring are key features that define its reactivity and potential as a molecular building block.

Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this specific molecule is not widely published, we can infer its key physicochemical properties based on its structural components and data from related compounds.

PropertyPredicted Value/CharacteristicScientific Rationale
pKa Two acidic pKa values are expected, one for each carboxylic acid group. The benzoic acid proton will be more acidic (estimated pKa ~3.5-4.0) due to the electron-withdrawing effect of the nitro group. The piperidine carboxylic acid will have a pKa in the range of ~4.5-5.0.The nitro group on the benzene ring is a strong electron-withdrawing group, which stabilizes the carboxylate anion of the benzoic acid, thereby increasing its acidity. For comparison, the pKa of 3-nitrobenzoic acid is approximately 3.47.[2] The piperidine carboxylic acid's pKa is expected to be similar to that of other piperidine-4-carboxylic acid derivatives.
Solubility The molecule is expected to have low solubility in water at neutral pH but should be soluble in alkaline aqueous solutions and polar organic solvents such as DMSO, DMF, and methanol.The presence of two carboxylic acid groups suggests that the solubility will be pH-dependent. In basic solutions, the deprotonation of the carboxylic acids to form carboxylates will significantly increase aqueous solubility. The solubility of 3-nitrobenzoic acid in water is low, and the larger, more complex structure of the target molecule would further decrease its aqueous solubility at neutral pH.[3]
Chemical Stability The molecule is expected to be chemically stable under standard laboratory conditions. The nitroaromatic and piperidine rings are robust functional groups.Nitroaromatic compounds are generally stable. The piperidine ring is also a stable saturated heterocycle. The molecule's stability makes it a reliable building block for multi-step syntheses.
Appearance Likely to be a solid at room temperature, with a color ranging from off-white to yellow.Many nitroaromatic compounds are colored solids. For instance, 3-nitrobenzoic acid is an off-white to cream-colored solid.[2]

Synthesis and Characterization

The synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid can be strategically designed based on established organic chemistry principles, particularly nucleophilic aromatic substitution.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves disconnecting the piperidine ring from the nitrobenzoic acid core. This points to a key synthetic step: a nucleophilic aromatic substitution (SNA) reaction between a 4-halo-3-nitrobenzoic acid derivative and 4-piperidinecarboxylic acid.

G target 3-Nitro-4-(4-carboxypiperidine)benzoic acid disconnection C-N Disconnection (SNAr) target->disconnection intermediates 4-Halo-3-nitrobenzoic acid + 4-Piperidinecarboxylic acid disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Protocol

The following is a detailed, step-by-step protocol for the synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid, grounded in established chemical transformations.

Step 1: Nitration of 4-Fluorobenzoic Acid to 4-Fluoro-3-nitrobenzoic Acid

The synthesis begins with the regioselective nitration of a suitable starting material. 4-Fluorobenzoic acid is an excellent choice as the fluorine atom will serve as a good leaving group in the subsequent SNAr reaction.

  • Reagents and Materials:

    • 4-Fluorobenzoic acid

    • Potassium nitrate (KNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

    • Deionized water

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.

    • Slowly add potassium nitrate in portions, ensuring the temperature of the reaction mixture remains below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Carefully pour the reaction mixture over crushed ice with constant stirring.

    • Allow the mixture to stand for the product to precipitate fully.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

    • Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a solid.[4]

Step 2: Nucleophilic Aromatic Substitution with 4-Piperidinecarboxylic Acid

The key bond-forming step involves the reaction of the activated nitroaromatic compound with 4-piperidinecarboxylic acid. The electron-withdrawing nitro group facilitates the displacement of the fluoride by the secondary amine of the piperidine.

  • Reagents and Materials:

    • 4-Fluoro-3-nitrobenzoic acid (from Step 1)

    • 4-Piperidinecarboxylic acid

    • A suitable base (e.g., potassium carbonate, K₂CO₃, or a non-nucleophilic organic base like diisopropylethylamine, DIPEA)

    • A polar aprotic solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO)

    • Hydrochloric acid (HCl) for acidification

    • Deionized water

  • Procedure:

    • In a reaction vessel, dissolve 4-fluoro-3-nitrobenzoic acid and 4-piperidinecarboxylic acid in the chosen polar aprotic solvent.

    • Add the base to the mixture. The base serves to deprotonate the carboxylic acid of the piperidine starting material and to scavenge the HF generated during the reaction.

    • Heat the reaction mixture (e.g., to 80-100°C) and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with hydrochloric acid to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the product with water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

G cluster_0 Step 1: Nitration cluster_1 Step 2: SNAr A 4-Fluorobenzoic Acid B 4-Fluoro-3-nitrobenzoic Acid A->B KNO₃, H₂SO₄ D 3-Nitro-4-(4-carboxypiperidine)benzoic acid B->D C 4-Piperidinecarboxylic Acid C->D Base, Heat G cluster_protac PROTAC Molecule cluster_complex Ternary Complex TBL Target Binding Ligand Linker 3-Nitro-4-(4-carboxypiperidine) benzoic acid Linker TBL->Linker E3L E3 Ligase Ligand Linker->E3L POI Protein of Interest PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application of 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic Acid

This guide serves as a comprehensive technical dossier and safety manual for 4-(4-Carboxypiperidin-1-yl)-3-nitrobenzoic acid (also referred to as 3-Nitro-4-(4-carboxypiperidine)benzoic acid).[1] As a research-grade inter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier and safety manual for 4-(4-Carboxypiperidin-1-yl)-3-nitrobenzoic acid (also referred to as 3-Nitro-4-(4-carboxypiperidine)benzoic acid).[1]

As a research-grade intermediate often used in peptidomimetic and scaffold synthesis, specific commercial Safety Data Sheets (SDS) are frequently generic.[1] This guide synthesizes data from structure-activity relationships (SAR), precursor toxicology (nitrobenzoic acids/isonipecotic acid), and standard pharmaceutical handling protocols.[1]

[1]

Document Control:

  • Role: Senior Application Scientist

  • Context: Drug Discovery & Intermediate Synthesis[1]

Chemical Identity & Physicochemical Profiling[1][2][3]

This compound is a bi-functional building block featuring two carboxylic acid moieties and a nitro group.[1] It is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-3-nitrobenzoic acid with isonipecotic acid (4-carboxypiperidine).[1]

PropertySpecification
Chemical Name 4-(4-Carboxypiperidin-1-yl)-3-nitrobenzoic acid
Common Synonyms 3-Nitro-4-(4-carboxypiperidine)benzoic acid; 1-(4-Carboxy-2-nitrophenyl)piperidine-4-carboxylic acid
Molecular Formula C₁₃H₁₄N₂O₆
Molecular Weight 294.26 g/mol
CAS Number Research Grade / Analogous CAS: 1141473-72-4 (non-carboxy variant)
Appearance Yellow to Orange Solid (characteristic of o-nitroanilines)
Solubility Soluble in DMSO, DMF, DMAc.[1][2] Sparingly soluble in water (unless pH > 8).[1]
pKa (Predicted) pKa₁ ≈ 3.4 (Benzoic acid); pKa₂ ≈ 4.6 (Piperidine-COOH)

Hazard Identification & Toxicology (GHS Classification)

Expert Insight: While specific toxicological data for this exact molecule may be sparse, the presence of the nitro group and benzoic acid core dictates the safety profile.[1] Nitro-aromatics are known methemoglobin formers and skin sensitizers, while the dual-carboxylic acid motif contributes to significant acidity.[1]

GHS Label Elements[1][5][6][7]
  • Signal Word: WARNING

  • Hazard Pictograms:

    • ngcontent-ng-c2699131324="" class="ng-star-inserted">
      (Irritant)
Hazard Statements (Inferred)
CodeHazard StatementMechanistic Basis
H315 Causes skin irritation.[1]Acidic functionality + lipophilic nitro-aromatic core.[1]
H319 Causes serious eye irritation.[1][3][4][5]Direct contact with acidic protons (pKa ~3.4).
H335 May cause respiratory irritation.[1][4]Dust inhalation acts on mucous membranes.
H302 Harmful if swallowed.[1][3][4][5]Nitro-aromatics often exhibit oral toxicity (LD50 < 2000 mg/kg).

Handling, Storage, & Stability Protocols

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated). Nitro compounds can degrade over time; cooler temperatures inhibit decarboxylation or nitro-reduction.[1]

  • Atmosphere: Hygroscopic potential exists due to the piperidine/acid moiety.[1] Store under Argon or Nitrogen in a desiccator.

  • Light Sensitivity: Protect from light.[1] Nitro-aromatics can undergo photochemical darkening/degradation.[1]

Self-Validating Purity Check

Before using in critical couplings (e.g., amide bond formation), validate purity:

  • Visual Inspection: If the solid has turned dark brown or gummy, significant decomposition has occurred.[1]

  • LC-MS Check: Dissolve 1 mg in DMSO. A single peak at m/z ~295 [M+H]⁺ (positive mode) or ~293 [M-H]⁻ (negative mode) confirms integrity.[1]

Experimental Workflow: Safe Synthesis & Coupling

Context: This molecule is frequently used as a scaffold where the two carboxylic acids are differentiated by reactivity (benzoic acid is electronically deactivated by the nitro group, while the aliphatic acid is sterically distinct).

Workflow Diagram: Activation & Coupling Strategy

The following diagram outlines the logical flow for selectively activating this scaffold, minimizing side reactions like anhydride formation.

ReactionWorkflow Start Solid Reagent (C13H14N2O6) Solubilization Solubilization (DMF/DMSO + DIPEA) Start->Solubilization Dissolve under N2 Activation Activation (HATU/TBTU) Solubilization->Activation Add Coupling Agent (0°C to RT) Coupling Amide Coupling (R-NH2 Addition) Activation->Coupling Form Active Ester Workup Acidic Workup (Precipitation) Coupling->Workup Quench & Isolate Workup->Solubilization Re-purify if purity < 95%

Figure 1: Optimized workflow for amide coupling using 3-Nitro-4-(4-carboxypiperidine)benzoic acid. Note the requirement for base (DIPEA) to ensure solubility.

Detailed Protocol: Solubilization & Activation
  • Solvent Selection: Do not attempt to dissolve in DCM or Ether.[1] Use DMF (N,N-Dimethylformamide) or DMSO .[1]

  • Base Requirement: The compound exists as a zwitterion/free acid.[1] Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine) to fully solubilize it and deprotonate the carboxylic acids for activation.[1]

  • Activation Order: If differentiating the two acids, the aliphatic carboxyl (piperidine) is generally more nucleophilic/accessible than the electron-deficient benzoic acid.[1] For selective coupling, titrate the coupling reagent (e.g., 0.9 eq HATU) carefully.[1]

Emergency Response & Waste Disposal

First Aid Measures
  • Eye Contact: Immediately flush with saline/water for 15 minutes.[1][4] The acidity requires immediate dilution.[1] Do not rub.

  • Skin Contact: Wash with soap and water.[1][3][4][6] Nitro-compounds can absorb transdermally; monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (acidic irritation), seek medical attention.

Waste Disposal[1][7][9]
  • Category: Nitrogen-containing organic waste.[1]

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic decomposition.[1]

  • Destruction: Incineration in a facility equipped with scrubbers for Nitrogen Oxides (NOx).[1]

References

  • PubChem. 4-Nitrobenzoic Acid - Compound Summary (Analogous Core). National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate. Synthesis of Peptidomimetics using Nitrobenzoic Acid Scaffolds. Available at: [Link][1][2]

Sources

Exploratory

Metabolic stability predictions for 3-Nitro-4-(4-carboxypiperidine)benzoic acid scaffolds

An In-Depth Technical Guide to Predicting the Metabolic Stability of 3-Nitro-4-(4-carboxypiperidine)benzoic acid Scaffolds A Whitepaper for Drug Discovery and Development Professionals March 2026 Executive Summary The me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Predicting the Metabolic Stability of 3-Nitro-4-(4-carboxypiperidine)benzoic acid Scaffolds

A Whitepaper for Drug Discovery and Development Professionals

March 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is therefore paramount in modern drug discovery to de-risk candidates and optimize resource allocation. This guide provides a comprehensive framework for predicting and evaluating the metabolic stability of 3-Nitro-4-(4-carboxypiperidine)benzoic acid scaffolds. While specific experimental data for this novel scaffold is not publicly available, this document synthesizes established principles of drug metabolism to forecast its likely biotransformation pathways. We will delve into the anticipated roles of Phase I and Phase II metabolic enzymes, with a particular focus on the biotransformation of the nitroaromatic, benzoic acid, and carboxypiperidine moieties. This whitepaper outlines detailed in vitro experimental protocols, including liver microsomal and hepatocyte stability assays, and discusses the application of in silico models for early-stage predictions. The overarching goal is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to proactively assess and engineer metabolic stability into this promising class of compounds.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a cornerstone of a favorable pharmacokinetic profile. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable may accumulate to toxic levels. Furthermore, drug metabolism can lead to the formation of active or toxic metabolites. Therefore, a thorough understanding and early assessment of a candidate's metabolic fate are not just advantageous but essential.[2]

The 3-Nitro-4-(4-carboxypiperidine)benzoic acid scaffold presents a unique combination of structural motifs that are known to interact with key metabolic enzyme systems. This guide will dissect the probable metabolic pathways for this scaffold, providing a roadmap for its evaluation and optimization.

Predicted Metabolic Pathways for 3-Nitro-4-(4-carboxypiperidine)benzoic acid

The metabolic fate of the 3-Nitro-4-(4-carboxypiperidine)benzoic acid scaffold is likely dictated by the interplay of its three key structural components: the nitroaromatic ring, the piperidine ring, and the two carboxylic acid groups. Both Phase I (functionalization) and Phase II (conjugation) reactions are anticipated to play significant roles.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions, catalyzed mainly by Cytochrome P450 (CYP) enzymes.[3]

  • Nitro Reduction: The nitro group is a strong electron-withdrawing group and is susceptible to reduction by nitroreductases, which are present in the liver and gut microbiota.[4][5] This is a critical pathway to investigate, as the reduction of nitroaromatics can lead to the formation of reactive nitroso and hydroxylamine intermediates, which have been associated with toxicity.[6] The reduction proceeds in a stepwise manner, forming nitroso, hydroxylamino, and finally amino metabolites.[7]

  • Piperidine Ring Oxidation: The piperidine ring is a common site for oxidative metabolism by CYP enzymes.[8] Likely sites of oxidation include the carbon atoms alpha to the nitrogen, leading to the formation of lactams.[9] N-dealkylation is also a possibility if substituents are present on the piperidine nitrogen.[10]

  • Aromatic Hydroxylation: The benzoic acid ring could undergo hydroxylation at positions ortho or meta to the carboxylic acid and nitro groups, mediated by CYP enzymes.[11]

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.[12]

  • Glucuronidation of Carboxylic Acids: The two carboxylic acid groups are prime candidates for glucuronidation by Uridine diphosphate-glucuronosyltransferases (UGTs).[13] This is a major pathway for the clearance of many carboxylic acid-containing drugs.[14][15] UGT enzymes catalyze the attachment of glucuronic acid, significantly increasing the water solubility of the compound.[16]

  • Sulfation: The hydroxylated metabolites formed during Phase I metabolism could undergo sulfation by sulfotransferases (SULTs).

The following diagram illustrates the predicted primary metabolic pathways for the 3-Nitro-4-(4-carboxypiperidine)benzoic acid scaffold.

Metabolic Pathways cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions Parent Compound Parent Compound Phase I Metabolites Phase I Metabolites Parent Compound->Phase I Metabolites CYP450, Nitroreductases Phase II Metabolites Phase II Metabolites Parent Compound->Phase II Metabolites UGTs Phase I Metabolites->Phase II Metabolites UGTs, SULTs Nitro Reduction Nitro Reduction Piperidine Oxidation Piperidine Oxidation Aromatic Hydroxylation Aromatic Hydroxylation Excretion Excretion Phase II Metabolites->Excretion Glucuronidation Glucuronidation Sulfation Sulfation

Caption: Predicted metabolic pathways for 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

In Vitro Assessment of Metabolic Stability

In vitro assays are the workhorse for assessing metabolic stability in early drug discovery. They provide a quantitative measure of a compound's intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[17]

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability, particularly CYP-mediated metabolism.[18] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[19]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (and/or microsomes from other species for cross-species comparison) on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.[19]

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[20]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[20][21] This assay provides a more comprehensive assessment of hepatic metabolism.[22]

Experimental Protocol: Hepatocyte Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw cryopreserved human hepatocytes (or hepatocytes from other species) according to the supplier's protocol.

    • Use a suitable incubation medium (e.g., Williams' Medium E).

  • Incubation:

    • Incubate the hepatocyte suspension (typically at a density of 0.5-1 million viable cells/mL) with the test compound (final concentration typically 1 µM) at 37°C in a CO2 incubator with gentle shaking.[23]

  • Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.

    • Quench the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[24]

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

  • Data Analysis:

    • Calculate the elimination rate constant, half-life, and intrinsic clearance (CLint) in µL/min/10^6 cells.

Data Presentation: Interpreting In Vitro Stability Data

The results from these assays are typically categorized as shown in the table below.

Stability Category Half-life (t1/2) in Microsomes (min) Half-life (t1/2) in Hepatocytes (min) Intrinsic Clearance (CLint)
High > 60> 120Low
Moderate 30 - 6060 - 120Moderate
Low < 30< 60High

Note: These are general ranges and can vary depending on the specific assay conditions.

In Silico Prediction of Metabolic Stability

Computational models are invaluable for predicting metabolic stability in the early stages of drug discovery, even before a compound is synthesized.[25] These models use the chemical structure of a compound to predict its susceptibility to metabolism.[26]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate structural features of molecules with their metabolic stability.[27]

  • Pharmacophore Models: These models identify the 3D arrangement of atoms or functional groups that are recognized by metabolic enzymes.

  • Machine Learning and Deep Learning Models: These advanced models are trained on large datasets of known metabolic stability data to predict the stability of new compounds with increasing accuracy.[28]

The following workflow illustrates the integration of in silico and in vitro methods for assessing metabolic stability.

Metabolic Stability Workflow Start Start In Silico Prediction In Silico Prediction Start->In Silico Prediction Initial Assessment In Vitro Assays In Vitro Assays In Silico Prediction->In Vitro Assays Prioritize Compounds Data Analysis Data Analysis In Vitro Assays->Data Analysis Experimental Data Decision Decision Data Analysis->Decision Stability Profile Optimize Scaffold Optimize Scaffold Decision->Optimize Scaffold Low Stability Advance Candidate Advance Candidate Decision->Advance Candidate High Stability Optimize Scaffold->In Silico Prediction Redesign

Caption: Integrated workflow for metabolic stability assessment.

Strategies for Optimizing Metabolic Stability

Should the initial assessment reveal metabolic liabilities, several medicinal chemistry strategies can be employed to enhance the stability of the 3-Nitro-4-(4-carboxypiperidine)benzoic acid scaffold.

  • Blocking Sites of Metabolism: Introducing sterically hindering groups (e.g., a methyl or fluoro group) near the metabolic "hotspots" can prevent enzymatic recognition and metabolism.[10] For example, substitution on the piperidine ring could enhance its stability.

  • Modulating Electronic Properties: Replacing the nitro group with an alternative electron-withdrawing group that is less prone to reduction could be explored if nitroreduction is a major clearance pathway.

  • Bioisosteric Replacement: In some cases, replacing a metabolically labile moiety with a bioisostere can improve stability while retaining biological activity.[24]

Conclusion

Predicting and optimizing the metabolic stability of novel scaffolds like 3-Nitro-4-(4-carboxypiperidine)benzoic acid is a critical, data-driven process in modern drug discovery. By understanding the likely metabolic pathways based on the scaffold's structural components, and by employing a combination of robust in vitro assays and predictive in silico models, researchers can make informed decisions to guide the design of more drug-like candidates. This proactive approach to metabolic stability assessment will undoubtedly accelerate the development of new therapeutics built on this promising chemical framework.

References

  • Di, L. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Vertex AI Search.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • ACS Publications. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology.
  • Cyprotex. (n.d.).
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab.
  • Domainex. (n.d.).
  • Portland Press. (n.d.). In silico approaches to predicting drug metabolism, toxicology and beyond. Portland Press.
  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.
  • BenchChem. (2025). Technical Support Center: Enhancing Piperidine Moiety Bioavailability. BenchChem.
  • Creative Bioarray. (2025). Hepatocyte Stability Assay.
  • MetStabOn. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. PMC.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • PubMed. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed.
  • Protocols.io. (2025).
  • SciELO. (n.d.).
  • Frontiers. (2023). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug...
  • PMC. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Wikipedia. (n.d.). Glucuronosyltransferase. Wikipedia.
  • ResearchGate. (2025). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • Physiological Reviews. (2019). The UDP-Glycosyltransferase (UGT) Superfamily: New Members, New Functions, and Novel Paradigms. Physiological Reviews.
  • PubMed. (n.d.). A method for the determination of UDP-glucuronosyltransferase activity toward arylcarboxylic acids. PubMed.
  • BenchChem. (2025).
  • Pharma Focus Asia. (2021). Metabolic Stability. Pharma Focus Asia.
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • PMC - NIH. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - NIH.
  • DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark.

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Foundational

Role of 3-Nitro-4-(4-carboxypiperidine)benzoic acid as a pharmaceutical intermediate

Strategic Role in Heterocyclic API Synthesis and Peptidomimetic Design[1] Executive Summary 3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS: 942474-55-7) is a high-value pharmaceutical intermediate characterized by its...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Role in Heterocyclic API Synthesis and Peptidomimetic Design[1]

Executive Summary

3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS: 942474-55-7) is a high-value pharmaceutical intermediate characterized by its trifunctional scaffold: a nitro group, a benzoic acid moiety, and a piperidine-4-carboxylic acid substituent.[1] This compound serves as a critical "linchpin" intermediate in the synthesis of benzimidazole-based oncology drugs , PARP inhibitor analogs , and GPCR-targeting peptidomimetics .[1]

Its structural utility lies in its orthogonal reactivity :

  • Nucleophilic Aromatic Substitution (SnAr) Origin: Synthesized via the displacement of a leaving group (fluoride) by isonipecotic acid.

  • Reductive Cyclization Potential: The ortho-nitro group relative to the piperidine nitrogen allows for facile reduction and subsequent cyclization to form tricyclic benzimidazole or quinoxaline cores.[1]

  • Bifunctional Carboxyl Handles: The presence of two carboxylic acid groups (one aromatic, one aliphatic) allows for regioselective amide couplings, essential for fragment-based drug discovery (FBDD).[1]

Chemical Profile & Specifications
ParameterSpecification
Chemical Name 4-(4-Carboxypiperidin-1-yl)-3-nitrobenzoic acid
CAS Number 942474-55-7
Molecular Formula C₁₃H₁₄N₂O₆
Molecular Weight 294.26 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water (acidic pH)
Key Impurities 4-Fluoro-3-nitrobenzoic acid (SM), Isonipecotic acid, Regioisomers
Synthesis Protocol: The "Make"

The industrial synthesis of this intermediate relies on a controlled Nucleophilic Aromatic Substitution (SnAr). The electron-withdrawing nitro group at the meta position activates the para-fluorine, making it susceptible to attack by the secondary amine of isonipecotic acid.[1]

Reagents & Materials
  • Substrate: 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4)[1][2][3]

  • Nucleophile: Isonipecotic acid (Piperidine-4-carboxylic acid)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)[1]

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][4]

Step-by-Step Methodology
  • Preparation: Charge a reactor with 4-Fluoro-3-nitrobenzoic acid (1.0 eq) and DMF (5-10 volumes). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (2.5 eq) slowly to the mixture. The reaction is exothermic; maintain temperature < 30°C.[1]

  • Nucleophile Addition: Add Isonipecotic acid (1.1 eq) in a single portion.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via HPLC (Target: < 0.5% unreacted starting material).

  • Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly pour into ice-cold water (20 volumes).

  • Acidification: Adjust pH to 2.0–3.0 using 2M HCl . The product will precipitate as a yellow solid.[1][5]

  • Isolation: Filter the solid and wash the cake with water (3x) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Downstream Applications: The "Use"

This intermediate is rarely the final product.[1] Its value is unlocked through downstream transformations, primarily in the synthesis of polypharmacological agents .[1]

Pathway A: Benzimidazole & Quinoxaline Scaffolds

The most common application involves the reduction of the nitro group to an aniline, followed by cyclization.[1]

  • Mechanism: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) yields the ortho-phenylenediamine derivative.[1]

  • Cyclization: Condensation with aldehydes or carboxylic acids closes the ring, forming a benzimidazole.[1] This scaffold is prevalent in Bcl-2 inhibitors (like Venetoclax analogs) and kinase inhibitors .[1]

Pathway B: Peptidomimetic Construction

The aliphatic carboxylic acid on the piperidine ring mimics the C-terminus of amino acids (like proline), while the aromatic acid mimics the side chain or N-terminus capping group.[1]

  • Application: Synthesis of RGD mimetics (integrin antagonists) or fibrinogen receptor antagonists .

Pathway C: Targeted Protein Degradation (PROTACs)

The bifunctional nature allows this molecule to serve as a rigid linker in PROTACs, connecting an E3 ligase ligand to a protein of interest (POI) ligand.[1]

Visualizing the Workflow

The following diagram illustrates the synthesis of the intermediate and its divergent pathways into active pharmaceutical ingredients (APIs).

G SM1 4-Fluoro-3-nitrobenzoic acid (Substrate) INTERMEDIATE 3-Nitro-4-(4-carboxypiperidine) benzoic acid (Target Intermediate) SM1->INTERMEDIATE SnAr Reaction (K2CO3, DMF, 90°C) SM2 Isonipecotic Acid (Nucleophile) SM2->INTERMEDIATE REDUCTION Nitro Reduction (H2, Pd/C or Fe/HCl) INTERMEDIATE->REDUCTION Downstream Processing PATH_B Amide Coupling (Peptidomimetics) INTERMEDIATE->PATH_B Selective Coupling AMINE Ortho-Aniline Derivative REDUCTION->AMINE PATH_A Cyclization (Benzimidazoles) AMINE->PATH_A + R-CHO / Acid

Caption: Synthesis workflow of 3-Nitro-4-(4-carboxypiperidine)benzoic acid and its divergent transformation into bioactive scaffolds.

Analytical Controls & Quality Assurance

For pharmaceutical use, strict control of impurities is required.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl).

Critical Quality Attributes (CQAs):

  • Regioisomer Content: Ensure < 0.1% of the ortho-isomer (if using 2-fluoro substrates).[1]

  • Fluoride Content: Residual fluoride from the starting material must be quantified (Ion Chromatography).[1]

  • Residual Solvent: DMF/DMSO limits (ICH Q3C Class 2 solvents).

References
  • National Institutes of Health (NIH). (2020).[1] Synthesis of 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.[1] Retrieved March 5, 2026, from [Link]

  • Tempest, P., et al. (2013).[1][3] MCC/SNAr methodology: Novel three-step solution phase access to libraries of benzodiazepines. Tetrahedron Letters, 44, 1947–1950.[1][3]

  • Swathantraiah, J., et al. (2022).[1][3] Novel 1,2,5-trisubstituted benzimidazoles potentiate apoptosis by mitochondrial dysfunction. ACS Omega, 7, 46955−46971.[1][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic acid , a critical scaffold often associated with th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic acid , a critical scaffold often associated with the development of BCL-2 inhibitors (e.g., Venetoclax analogs) and peptidomimetics.

Introduction & Strategic Analysis

The synthesis of 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic acid relies on a Nucleophilic Aromatic Substitution (


) reaction. The presence of the nitro group at the ortho position relative to the leaving group (halogen) is critical; it withdraws electron density from the benzene ring, significantly lowering the activation energy required for the nucleophilic attack by the secondary amine of isonipecotic acid.
Retro-Synthetic Logic
  • Bond Formation: C(aryl)-N(piperidine) bond construction.

  • Key Disconnection: 4-Fluoro-3-nitrobenzoic acid (Electrophile) + Isonipecotic acid (Nucleophile).

  • Leaving Group Selection:

    • Fluoride (Preferred): Due to the high electronegativity of fluorine, the C-F bond creates a strong dipole, making the ring highly susceptible to nucleophilic attack (Meisenheimer complex formation). Reaction proceeds at lower temperatures (50–80°C) with cleaner profiles.

    • Chloride (Alternative): Cheaper but less reactive. Requires higher temperatures (>100°C) and stronger bases, increasing the risk of side reactions (e.g., decarboxylation or tar formation).

Materials & Reagents

ReagentMW ( g/mol )RolePurity Req.
4-Fluoro-3-nitrobenzoic acid 185.11Starting Material (SM)>97%
Isonipecotic acid 129.16Nucleophile>98%
N,N-Diisopropylethylamine (DIPEA) 129.24Base (Proton Scavenger)>99%
Dimethylformamide (DMF) 73.09SolventAnhydrous
Hydrochloric Acid (1M) 36.46Workup/PrecipitationAR Grade

Experimental Protocol (Primary Route)

Method A: Fluoride Displacement (Recommended)

This protocol utilizes the high reactivity of the fluoro-nitro scaffold to achieve conversion under mild conditions, preserving the carboxylic acid functionalities.

Step-by-Step Procedure
  • Setup:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Note: Ensure glassware is dry. While the reaction is not strictly water-sensitive, moisture can compete as a nucleophile at high temperatures.

  • Dissolution:

    • Charge 4-Fluoro-3-nitrobenzoic acid (5.0 g, 27.0 mmol, 1.0 eq) into the flask.

    • Add DMF (50 mL, 10 vol). Stir until fully dissolved.

    • Observation: Solution should be light yellow.[1]

  • Addition:

    • Add Isonipecotic acid (4.18 g, 32.4 mmol, 1.2 eq).

    • Add DIPEA (10.5 g, 14.1 mL, 81.0 mmol, 3.0 eq) dropwise over 5 minutes.

    • Mechanism:[2][3][4] The base neutralizes the carboxylic acids initially, ensuring the piperidine nitrogen is deprotonated and nucleophilic.

  • Reaction:

    • Heat the mixture to 70°C in an oil bath.

    • Monitor via TLC or LC-MS every 2 hours.

    • Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the starting fluoride (Rt ~ retention time of SM) and formation of the product peak [M+H]+ = 295.1.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (RT).

    • Slowly pour the reaction mixture into a beaker containing Ice-Water (200 mL) with vigorous stirring.

    • Adjust the pH to ~3.0 using 1M HCl .

    • Critical Step: The product is amphoteric but least soluble at its isoelectric point (approx pH 3-4). A yellow/orange precipitate will form.

  • Isolation:

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with Cold Water (2 x 50 mL) to remove residual DMF and DIPEA salts.

    • Wash with Diethyl Ether (1 x 30 mL) to remove unreacted organic impurities (optional).

  • Drying:

    • Dry the solid in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 85–92% Appearance: Yellow to Orange solid.

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected parameters.

  • LC-MS (ESI+):

    • Calculated Mass: 294.26 Da

    • Observed [M+H]+: 295.3 m/z

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0 (br s, 2H, -COOH x2)
      
    • 
       8.30 (d, 
      
      
      
      Hz, 1H, Ar-H2)
    • 
       8.05 (dd, 
      
      
      
      Hz, 1H, Ar-H6)
    • 
       7.25 (d, 
      
      
      
      Hz, 1H, Ar-H5)
    • 
       3.40–3.50 (m, 2H, Piperidine-N-CH)
      
    • 
       3.00–3.10 (m, 2H, Piperidine-N-CH)
      
    • 
       2.45 (m, 1H, Piperidine-CH-COOH)
      
    • 
       1.90 (m, 2H, Piperidine-CH2)
      
    • 
       1.65 (m, 2H, Piperidine-CH2)
      

Process Visualization

Reaction Scheme

ReactionScheme SM1 4-Fluoro-3-nitrobenzoic acid (Electrophile) Complex Meisenheimer Complex SM1->Complex + SM2, DIPEA DMF, 70°C SM2 Isonipecotic Acid (Nucleophile) Product 3-Nitro-4-(4-carboxypiperidin-1-yl) benzoic acid Complex->Product - HF (scavenged)

Caption: Nucleophilic aromatic substitution pathway via Meisenheimer intermediate.

Workup Workflow

WorkupFlow Step1 Crude Reaction Mixture (DMF, Product, Salts) Step2 Quench: Pour into Ice Water Step1->Step2 Step3 Acidify: Add 1M HCl to pH ~3 Step2->Step3 Step4 Precipitation: Yellow Solid Forms Step3->Step4 Step5 Filtration & Wash (Water + Et2O) Step4->Step5 Step6 Vacuum Dry (50°C) Step5->Step6

Caption: Downstream processing workflow for isolation of the target acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease temp to 80°C or reaction time to 12h. Ensure DIPEA is fresh.
Oily Product Residual DMFReprecipitate from Acetone/Water or wash extensively with water.
Impurity (Ar-OH) Hydrolysis of FEnsure reagents are dry. Avoid using hydroxide bases (NaOH) during reaction; stick to DIPEA/TEA.
Dark Color Oxidation/OverheatingPerform reaction under Nitrogen atmosphere. Do not exceed 90°C.

References

  • Piperidine-Benzoate Analogs: Title: Synthesis and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate. Source: NCBI / PMC. URL:[Link]

Sources

Application

Reduction of the nitro group in 3-Nitro-4-(4-carboxypiperidine)benzoic acid

An Application Note and Protocol for the Reduction of the Nitro Group in 3-Nitro-4-(4-carboxypiperidine)benzoic acid Abstract This document provides a detailed guide for the chemical reduction of the aromatic nitro group...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Reduction of the Nitro Group in 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Abstract

This document provides a detailed guide for the chemical reduction of the aromatic nitro group in 3-Nitro-4-(4-carboxypiperidine)benzoic acid to its corresponding amine, 3-Amino-4-(4-carboxypiperidine)benzoic acid. The synthesis of this amino derivative is a critical step in the development of various pharmaceutical compounds, where the aniline moiety serves as a key building block for further functionalization. This guide, intended for researchers and drug development professionals, explores several robust reduction methodologies, including catalytic hydrogenation and metal-acid systems. It emphasizes the principles of chemoselectivity, providing detailed, step-by-step protocols, comparative analysis of different methods, and the rationale behind experimental choices to ensure procedural integrity and reproducibility.

Introduction and Strategic Importance

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The target molecule, 3-Amino-4-(4-carboxypiperidine)benzoic acid, is a valuable intermediate. The primary amino group introduced is a versatile synthetic handle, enabling a wide range of subsequent reactions such as amide bond formation, diazotization, and N-alkylation, which are pivotal in constructing complex molecular architectures for drug discovery.

The primary challenge in the reduction of 3-Nitro-4-(4-carboxypiperidine)benzoic acid lies in achieving high chemoselectivity. The starting material possesses two carboxylic acid functional groups which, under certain harsh reductive conditions, could potentially be susceptible to reduction. Therefore, the selected methodology must efficiently reduce the nitro group while preserving the integrity of both the benzoic acid and the piperidine-4-carboxylic acid moieties.

G SM 3-Nitro-4-(4-carboxypiperidine)benzoic acid Product 3-Amino-4-(4-carboxypiperidine)benzoic acid SM->Product NO₂ → NH₂ Reagents [Reducing Agent]

Caption: General reaction scheme for the reduction.

Methodologies for Nitro Group Reduction

Several reliable methods exist for the reduction of aromatic nitro groups. The choice of method often depends on factors such as substrate compatibility, available equipment, scale of the reaction, and cost. We will discuss three primary, field-proven approaches.

Catalytic Hydrogenation

Catalytic hydrogenation is frequently the method of choice for nitro reductions due to its clean reaction profile and high yields.[1] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a high-surface-area carbon support (Pd/C).[2]

Mechanism & Rationale: The reaction proceeds via the Horiuti-Polanyi mechanism, where H₂ is adsorbed onto the palladium surface and dissociates into atomic hydrogen. The nitro compound also adsorbs onto the catalyst surface, where it is sequentially reduced by the activated hydrogen atoms. This method is highly efficient and the primary by-product is water, simplifying purification. The carboxylic acid groups are typically inert under these conditions.

Advantages:

  • High yields and purity.

  • Clean reaction with water as the only stoichiometric by-product.

  • The catalyst can be filtered off and potentially recycled.[3]

Limitations:

  • Requires specialized equipment for handling hydrogen gas (e.g., a Parr hydrogenator or a balloon setup).

  • The catalyst is flammable and must be handled with care, especially when dry.

  • May not be suitable for substrates with other reducible functional groups like alkenes, alkynes, or some protecting groups.[1][2]

Metal-Mediated Reduction in Acidic Media

The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic conditions is a classic and robust method for nitro group reduction.[1] Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic or hydrochloric acid are common systems.[4][5][6]

Mechanism & Rationale: These reactions proceed through a series of single-electron transfers from the metal to the nitro group. The acidic medium provides the protons required for the formation of water from the oxygen atoms of the nitro group. For example, with iron, the metal is oxidized (Fe → Fe²⁺/Fe³⁺) while the nitro group is reduced. This method is highly chemoselective for the nitro group in the presence of carboxylic acids.[7]

Advantages:

  • Cost-effective and uses readily available reagents.

  • High tolerance for other functional groups, making it a reliable choice for complex molecules.[8][9]

  • Does not require high-pressure equipment.

Limitations:

  • Stoichiometric amounts of metal are required, leading to significant metal waste.

  • The workup can be cumbersome, often requiring filtration of metal salts and careful pH adjustment.

  • The acidic conditions may not be suitable for highly acid-sensitive substrates.

Catalytic Transfer Hydrogenation (CTH)

CTH is an excellent alternative to methods using high-pressure hydrogen gas. It utilizes a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or hydrazine, in conjunction with a catalyst like Pd/C.[3][10]

Mechanism & Rationale: In this process, the hydrogen donor decomposes on the catalyst surface to generate hydrogen in situ, which then reduces the nitro group via the same catalytic cycle as direct hydrogenation.[10] This approach combines the cleanliness of catalytic methods with the operational simplicity of a standard reflux setup.

Advantages:

  • Avoids the hazards associated with handling hydrogen gas.

  • Generally provides high yields and clean conversions.

  • Mild reaction conditions that are compatible with many functional groups.[11]

Limitations:

  • The hydrogen donor is used in stoichiometric excess.

  • The cost of the hydrogen donor can be a factor in large-scale synthesis.

Comparative Analysis of Reduction Methods

FeatureCatalytic Hydrogenation (H₂/Pd/C)Metal/Acid Reduction (SnCl₂/HCl or Fe/AcOH)Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄)
Primary Reductant Hydrogen Gas (H₂)Metal (e.g., Sn, Fe)Hydrogen Donor (e.g., Ammonium Formate)
Key Reagents Pd/C catalyst, Solvent (MeOH, EtOH)SnCl₂·2H₂O, HCl; or Fe, AcOHPd/C catalyst, HCOONH₄, Solvent (MeOH, EtOH)
Equipment Hydrogenation apparatus (Parr shaker or balloon)Standard laboratory glassware (reflux setup)Standard laboratory glassware (reflux setup)
Chemoselectivity Excellent; preserves carboxylic acids.Excellent; highly selective for nitro groups.[8][9]Excellent; preserves most other functional groups.[11]
Advantages High yield, clean (H₂O by-product), catalyst is recyclable.[3]Inexpensive, robust, high functional group tolerance.[7]No H₂ gas handling, mild conditions, clean reaction.[10]
Disadvantages H₂ gas handling, flammable catalyst, specialized equipment.Stoichiometric metal waste, complex workup.Higher cost of hydrogen donor, catalyst cost.
Typical Yield >90%85-95%>90%

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is recommended for its efficiency and clean product profile.

Caption: Workflow for Catalytic Hydrogenation.

Materials:

  • 3-Nitro-4-(4-carboxypiperidine)benzoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol% by weight

  • Methanol or Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • Celite™ (for filtration)

Procedure:

  • To a hydrogenation flask or a suitable pressure vessel, add 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

  • Add a suitable solvent such as methanol or ethanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10% by weight relative to the starting material) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably wet with solvent.

  • Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi) or maintain a positive pressure using a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-Amino-4-(4-carboxypiperidine)benzoic acid.

  • The product can be purified further by recrystallization or precipitation if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is a reliable alternative that does not require specialized pressure equipment.

Caption: Workflow for Tin(II) Chloride Reduction.

Materials:

  • 3-Nitro-4-(4-carboxypiperidine)benzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Nitro-4-(4-carboxypiperidine)benzoic acid in ethanol.

  • Add tin(II) chloride dihydrate (4-5 molar equivalents) to the solution.[4]

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 3-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Re-dissolve the residue in water and carefully adjust the pH to ~8 by the slow addition of a saturated sodium bicarbonate solution or dilute NaOH. This will precipitate tin salts. Caution: This can be an exothermic process.

  • Stir the resulting suspension for 30 minutes, then filter to remove the inorganic tin salts.

  • The product, being an amino acid, may be soluble in the aqueous filtrate or may precipitate depending on the exact pH. The isoelectric point should be determined to optimize isolation. Acidification of the filtrate may be required to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Product Characterization

The successful conversion to 3-Amino-4-(4-carboxypiperidine)benzoic acid should be confirmed using standard analytical techniques:

  • ¹H NMR: Appearance of new signals in the aromatic region corresponding to the aniline ring protons and disappearance of signals characteristic of the nitro-substituted ring. The N-H protons of the new amino group will also be visible.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the product (C₁₂H₁₄N₂O₄, MW: 266.25 g/mol ).

  • Infrared (IR) Spectroscopy: Disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹).

Conclusion

The reduction of 3-Nitro-4-(4-carboxypiperidine)benzoic acid is a critical transformation that can be achieved through several effective methods. For general laboratory use where efficiency and product purity are paramount, catalytic hydrogenation with Pd/C is the recommended method, provided the necessary equipment for handling hydrogen is available. For its operational simplicity, robustness, and high chemoselectivity without the need for specialized equipment, reduction with tin(II) chloride presents a highly reliable and cost-effective alternative. The choice between these methods will ultimately depend on the specific laboratory capabilities, scale, and safety infrastructure.

References

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing).
  • Park, K. K., Oh, C. H., & Joung, W. K. Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ResearchGate.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Park, K. K., Oh, C. H., & Joung, W. K. Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. Scribd.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate.
  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global.
  • Bahadur, V., et al. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Tin(II) chloride. Wikipedia.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC.
  • Park, K. K., Oh, C. H., & Sim, W. J. Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry - ACS Publications.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature.
  • Gamble, A. B., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Taylor & Francis Online.
  • Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate.
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
  • Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Stack Exchange.
  • Gamble, A. B., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
  • Cai, M., et al. Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. RSC Publishing.
  • Hydrogenation of nitrobenzoic acid. Academia.edu.
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Benchchem.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. ResearchGate.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac.
  • Li, X., et al. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal.

Sources

Method

Application Note: Scalable Synthesis of 4-(4-Carboxypiperidin-1-yl)-3-nitrobenzoic Acid

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It bridges the gap between bench-scale medicinal chemistry and scalable process engineering.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It bridges the gap between bench-scale medicinal chemistry and scalable process engineering.

Abstract

This guide details a scalable, chromatography-free protocol for the synthesis of 4-(4-carboxypiperidin-1-yl)-3-nitrobenzoic acid (Target Molecule). Unlike traditional medicinal chemistry routes that utilize expensive solvents (DMF) and tedious purification (HPLC/Flash), this protocol employs a "Green Chemistry" approach using an aqueous-organic SNAr (Nucleophilic Aromatic Substitution) strategy. The method relies on pH-controlled precipitation for isolation, ensuring high purity (>98%) and scalability (100g to kg scale) suitable for GLP toxicology batches or early clinical supply.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via an SNAr coupling between an activated aryl fluoride and a secondary amine. The presence of the ortho-nitro group on the benzoic acid core significantly lowers the energy barrier for fluoride displacement, allowing the reaction to proceed under mild conditions.

Logical Disconnection (Graphviz)

Retrosynthesis Target Target Molecule 4-(4-carboxypiperidin-1-yl)-3-nitrobenzoic acid Disconnection S_NAr Disconnection Target->Disconnection SM1 Electrophile 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4) Disconnection->SM1 SM2 Nucleophile Isonipecotic Acid (Piperidine-4-carboxylic acid) Disconnection->SM2

Caption: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available precursors.

Reaction Engineering: Route Comparison

FeatureRoute A: MedChem (Traditional)Route B: Process Chemistry (Recommended)
Solvent DMF or DMSOWater / Isopropanol (1:1)
Base DIPEA (Hünig's Base)K₂CO₃ or NaOH
Temperature 80–100°CReflux (80–85°C)
Workup Aqueous extraction + Flash ChromatographyAcidification + Filtration (Precipitation)
Atom Economy Low (High MW waste from organic base)High (Inorganic salts washed away)
Scalability Low (Chromatography bottleneck)High (Filtration based)

Detailed Experimental Protocol (Route B)

Objective: Synthesis of 100 g of 4-(4-carboxypiperidin-1-yl)-3-nitrobenzoic acid.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • 4-Fluoro-3-nitrobenzoic acid (SM1): 50.0 g (0.27 mol) [CAS: 453-71-4]

  • Isonipecotic acid (SM2): 38.3 g (0.297 mol, 1.1 eq) [CAS: 498-94-2]

  • Potassium Carbonate (K₂CO₃): 112.0 g (0.81 mol, 3.0 eq)

  • Solvent: Water (300 mL) / Isopropanol (IPA) (100 mL)

  • Acid for Workup: 6N Hydrochloric Acid (HCl)

Step-by-Step Procedure
Step 1: Reaction Setup (SNAr Coupling)
  • Reactor Prep: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Solvation: Charge the flask with Water (300 mL) and K₂CO₃ (112.0 g) . Stir until fully dissolved (exothermic dissolution; allow to cool to <30°C).

  • Nucleophile Addition: Add Isonipecotic acid (38.3 g) to the basic solution. Stir for 10 minutes to ensure formation of the soluble potassium salt.

  • Electrophile Addition: Add 4-Fluoro-3-nitrobenzoic acid (50.0 g) .

    • Note: The solution will turn yellow/orange immediately. The carboxylic acid proton of SM1 will be neutralized, generating CO₂. Add slowly to manage foaming.

  • Reaction: Heat the mixture to reflux (~85°C) . Maintain agitation for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile phase: 10% MeOH in DCM + 1% AcOH). SM1 should be <0.5%.

Step 2: Workup & Isolation (pH-Controlled Precipitation)
  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Filtration (Clarification): If any insoluble mechanical impurities are present, filter the dark orange solution through a Celite pad.

  • Acidification: Transfer the filtrate to a clean precipitation vessel. Slowly add 6N HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 2.0–3.0 .[1]

    • Observation: The product will precipitate as a thick yellow solid.

  • Aging: Stir the slurry at 0–5°C (ice bath) for 1 hour to maximize yield.

  • Filtration: Collect the solid via vacuum filtration (Büchner funnel).[2]

  • Washing: Wash the filter cake with:

    • Cold Water (2 x 100 mL) – removes inorganic salts.

    • Cold IPA (1 x 50 mL) – removes organic impurities and aids drying.

Step 3: Drying & Purification
  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from boiling Ethanol/Water (9:1) .

Critical Quality Attributes (CQAs)
  • Appearance: Bright yellow crystalline powder.[3]

  • Yield: Expected 70–75 g (85–90%).

  • Purity (HPLC): >98% (a/a).

Process Logic & Mechanism

The success of this protocol relies on the solubility differential between the salt forms and the free acid forms of the reagents.

Mechanism Step1 Step 1: Deprotonation Both acids become soluble K+ salts (Homogeneous Phase) Step2 Step 2: S_NAr Reaction Fluoride displaced by Piperidine N (Heat driven) Step1->Step2 Reflux Step3 Step 3: Acidification Product protonated (COOH) Becomes insoluble -> Precipitates Step2->Step3 HCl (pH 2)

Caption: The solubility switch mechanism allows for purification without chromatography.

Process Safety & Hazards

  • Nitro Compounds: Although 4-fluoro-3-nitrobenzoic acid is stable, nitro-aromatics possess high decomposition energy. Do not heat the reaction mixture to dryness.

  • CO₂ Evolution: During the initial mixing of the acid SM1 with Carbonate base, significant CO₂ gas is evolved. Ensure adequate headspace in the reactor.

  • Exotherm: The SNAr reaction is mildly exothermic. On a kilogram scale, control the heating ramp rate.

Analytical Characterization (Expected Data)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 2H, COOH x2), 8.35 (d, J=2.0 Hz, 1H, Ar-H2), 8.05 (dd, J=8.5, 2.0 Hz, 1H, Ar-H6), 7.35 (d, J=8.5 Hz, 1H, Ar-H5), 3.40 (m, 4H, Piperidine N-CH₂), 2.45 (m, 1H, Piperidine CH-COOH), 1.90 (m, 2H), 1.65 (m, 2H).

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 295.09

    • Found [M+H]⁺: 295.1

References

  • Synthesis of 4-Fluoro-3-nitrobenzoic acid

    • ChemicalBook. "4-Fluoro-3-nitrobenzoic acid synthesis."[4][5][6][7][8][9] Accessed October 2023.

  • SNAr Reaction Conditions (General Benzoic Acid Derivatives)

    • Organic Syntheses.[10][11] "p-Nitrobenzoic Acid."[12] Org. Synth. 1922, 2,[10][13] 53.

  • Use of Inorganic Bases in SNAr (Green Chemistry)

    • BenchChem.[7] "Synthesis of 4-Methyl-3-Nitrobenzoic Acid." Accessed October 2023.

  • Analogous Piperidine Couplings

    • CDC Stacks. "Supporting Information: Synthesis of Nitrobenzoic Acid Derivatives."

Sources

Application

Application Note: Strategies for the Functionalization of 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Abstract This technical guide provides a comprehensive overview of synthetic strategies for the selective functionalization of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This molecule presents a valuable scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the selective functionalization of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This molecule presents a valuable scaffold in medicinal chemistry, featuring three distinct, synthetically addressable functional groups: a piperidine secondary amine, a piperidine-linked carboxylic acid, and an aromatic nitro group. We present detailed, field-proven protocols for N-arylation, amide bond formation, and nitro group reduction, enabling researchers to generate diverse libraries of novel compounds. The causality behind experimental choices, troubleshooting, and orthogonal protection strategies are discussed to ensure procedural success and scientific integrity.

Introduction and Strategic Overview

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The title compound, 3-Nitro-4-(4-carboxypiperidine)benzoic acid, is a particularly attractive starting material due to its trifunctional nature. The strategic challenge and opportunity lie in the selective modification of its three key reactive sites.

Analysis of Reactive Sites:

The molecule offers three primary points for chemical modification, each with distinct reactivity that can be exploited for selective functionalization:

  • Site A (Piperidine Nitrogen): A secondary amine that is a strong nucleophile, readily undergoing reactions such as alkylation, acylation, and arylation.

  • Site B (Piperidine Carboxylic Acid): A carboxylic acid that can be activated for amide bond formation or esterification.

  • Site C (Aromatic Nitro Group): An electron-withdrawing group that can be reduced to an aniline, which then serves as a versatile handle for a wide array of subsequent transformations.

The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making electrophilic aromatic substitution challenging. However, its reduction to an amine dramatically alters the ring's electronics, opening up new synthetic possibilities.

Part I: Functionalization of the Piperidine Nitrogen (Site A)

The secondary amine of the piperidine ring is often the most nucleophilic site in the molecule, making it a primary target for initial modifications. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming C-N bonds and introducing aryl or heteroaryl moieties.[3][4][5][6]

Protocol 1: Buchwald-Hartwig N-Arylation of the Piperidine Ring

This protocol describes a general procedure for the palladium-catalyzed N-arylation of the piperidine nitrogen with an aryl halide. The choice of ligand is critical and highly substrate-dependent, with biaryl phosphine ligands often providing the best results.[3]

Core Principle: This reaction involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by coordination of the piperidine amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine.

Experimental Protocol: N-Arylation

Materials:

  • 3-Nitro-4-(4-carboxypiperidine)benzoic acid (1.0 eq)

  • Aryl Halide (e.g., 4-bromoanisole) (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (2.0 eq).

  • Add 3-Nitro-4-(4-carboxypiperidine)benzoic acid (1.0 eq) and the aryl halide (1.1 eq).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes for N-Arylation

Aryl HalideCatalyst SystemSolventTime (h)Typical Yield
4-BromoanisolePd₂(dba)₃ / XantphosToluene1285-95%[7]
4-ChlorotoluenePd(OAc)₂ / RuPhosDioxane1870-80%[3]
2-BromopyridinePd₂(dba)₃ / XantphosToluene1675-85%

Logical Workflow for N-Arylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd₂(dba)₃, Xantphos, & NaOt-Bu to flask B Add Starting Material & Aryl Halide A->B C Add Anhydrous Toluene B->C D Heat to 90-110 °C under Inert Atmosphere C->D E Monitor by TLC / LC-MS D->E F Quench with NH₄Cl (aq) E->F G Extract with Ethyl Acetate F->G H Purify by Chromatography G->H I I H->I Characterized Product

Caption: General workflow for Buchwald-Hartwig N-Arylation.

Part II: Functionalization of the Piperidine Carboxylic Acid (Site B)

The carboxylic acid on the piperidine ring is an ideal handle for introducing diversity through amide bond formation. This is one of the most common reactions in medicinal chemistry.[8][9][10] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is a reliable method to form an activated ester intermediate, which then readily reacts with an amine.[11][12]

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol details the coupling of the piperidine carboxylic acid with a primary or secondary amine.

Core Principle: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The additive (HOBt) intercepts this intermediate to form a more stable activated ester, which then reacts cleanly with the incoming amine to form the desired amide bond.[9][11]

Experimental Protocol: Amide Coupling

Materials:

  • 3-Nitro-4-(4-carboxypiperidine)benzoic acid (or its N-functionalized derivative) (1.0 eq)

  • Desired Amine (e.g., Benzylamine) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0-3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid starting material (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 5 minutes.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation: Expected Outcomes for Amide Coupling

AmineCoupling SystemSolventTime (h)Typical Yield
BenzylamineEDC / HOBt / DIPEADMF680-95%[8]
MorpholineHATU / DIPEADMF485-95%[11]
AnilineEDC / DMAP / HOBtCH₃CN1260-75%[8]

Logical Workflow for Amide Coupling

cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification A Dissolve Starting Material in Anhydrous DMF B Add HOBt and EDC A->B C Add Amine and DIPEA B->C D Stir at Room Temperature (4-16h) C->D E Monitor by TLC / LC-MS D->E F Dilute with Ethyl Acetate E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Purify by Chromatography G->H I I H->I Characterized Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Part III: Modification of the Aromatic Nitro Group (Site C)

The reduction of the aromatic nitro group to an aniline is a powerful transformation that unlocks a new set of synthetic possibilities. The resulting primary aromatic amine can be acylated, sulfonylated, or used in further cross-coupling reactions. Catalytic hydrogenation is a clean and efficient method for this reduction.[13][14]

Protocol 3: Catalytic Hydrogenation of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

Core Principle: In the presence of a metal catalyst (like Palladium on Carbon), molecular hydrogen (H₂) adds across the nitrogen-oxygen bonds of the nitro group, ultimately reducing it to an amine (NH₂) with water as the only byproduct. This method is generally high-yielding and clean.[14][15]

Experimental Protocol: Nitro Group Reduction

Materials:

  • Nitro-containing starting material (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the nitro-containing compound in methanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask, and purge it with an inert gas (e.g., Argon) before evacuating and backfilling with H₂ gas (from a balloon). For larger scales, a Parr hydrogenation apparatus is recommended.

  • Stir the reaction vigorously at room temperature under a positive pressure of H₂.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-8 hours).

  • Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step or can be purified further if necessary.

Data Presentation: Expected Outcomes for Nitro Reduction

SubstrateCatalystSolventTime (h)Typical Yield
N-Aryl derivative10% Pd/CMethanol4>95%
Amide derivative10% Pd/CEthanol6>95%
Starting MaterialSnCl₂·2H₂OEthanol285-95%[15]

Logical Workflow for Nitro Group Reduction

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve Substrate in Methanol B Add Pd/C Catalyst A->B C Purge with Inert Gas, then H₂ Gas B->C D Stir Vigorously at RT under H₂ Atmosphere C->D E Monitor by TLC / LC-MS D->E F Purge with Inert Gas E->F G Filter through Celite® to Remove Catalyst F->G H Concentrate Filtrate G->H I I H->I Aniline Product

Sources

Method

Application Notes and Protocols for Bioconjugation using 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Introduction: A Novel Heterobifunctional Linker for Advanced Bioconjugation In the evolving landscape of biotherapeutics and diagnostics, the covalent linkage of molecules to proteins, peptides, and nucleic acids—a proce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Heterobifunctional Linker for Advanced Bioconjugation

In the evolving landscape of biotherapeutics and diagnostics, the covalent linkage of molecules to proteins, peptides, and nucleic acids—a process known as bioconjugation—is of paramount importance.[1] This is particularly true in the development of antibody-drug conjugates (ADCs), where the linker connecting the antibody to the cytotoxic payload plays a crucial role in the overall efficacy and safety of the therapeutic.[2] The choice of linker dictates the stability of the conjugate in circulation, the efficiency of drug release at the target site, and the overall physicochemical properties of the ADC.[3]

This document introduces 3-Nitro-4-(4-carboxypiperidine)benzoic acid , a novel heterobifunctional linker with unique structural features that offer potential advantages in the design of sophisticated bioconjugates. This linker possesses two carboxylic acid moieties, offering two potential points of attachment, and a nitro group on the aromatic ring. The presence of the electron-withdrawing nitro group can influence the reactivity of the benzoic acid, potentially allowing for selective activation of one carboxyl group over the other under specific reaction conditions.[4][5] The piperidine scaffold is a common structural motif in drug discovery, known for its favorable pharmacokinetic properties.[6]

These application notes will provide a comprehensive guide to the use of 3-Nitro-4-(4-carboxypiperidine)benzoic acid in bioconjugation, with a focus on its application in the development of antibody-drug conjugates. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the characterization and troubleshooting of the resulting conjugates.

Mechanism of Action: Leveraging Carboxylic Acid Reactivity

The primary mode of conjugation with 3-Nitro-4-(4-carboxypiperidine)benzoic acid involves the activation of its carboxylic acid groups to form a reactive ester, which then readily reacts with primary amines on the biomolecule of interest.[7] This typically targets the ε-amino groups of lysine residues and the N-terminus of proteins.[8][9] The most common method for activating carboxylic acids in bioconjugation is the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an N-hydroxysuccinimide (NHS) ester.[10] This two-step process forms a semi-stable NHS ester that is then reacted with the amine-containing biomolecule to form a stable amide bond.[11]

The presence of the nitro group at the meta position relative to the benzoic acid's carboxyl group increases its acidity, which can facilitate its activation.[5] This offers the potential for chemo-selective conjugation by carefully controlling the reaction pH and stoichiometry of activating reagents.

Application: Development of an Antibody-Drug Conjugate (ADC)

One of the most promising applications of 3-Nitro-4-(4-carboxypiperidine)benzoic acid is in the construction of ADCs. In this context, the linker serves to connect a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen.[11] The linker must be stable in systemic circulation to prevent premature drug release and potential off-target toxicity, but labile enough to release the drug upon internalization into the target cancer cell.[2][3]

The dual carboxylic acid functionality of this linker allows for a modular approach to ADC synthesis. One carboxyl group can be used to attach the cytotoxic drug, while the other is used for conjugation to the antibody.

Experimental Protocols

Protocol 1: Activation of 3-Nitro-4-(4-carboxypiperidine)benzoic acid with NHS/EDC

This protocol describes the first step in the conjugation process: the activation of the linker's carboxylic acid groups.

Materials:

  • 3-Nitro-4-(4-carboxypiperidine)benzoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve 3-Nitro-4-(4-carboxypiperidine)benzoic acid in anhydrous DMF to a final concentration of 10 mM.

  • Add a 1.5-fold molar excess of NHS to the solution.

  • Add a 1.5-fold molar excess of EDC to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, protected from light.

  • The activated linker solution is now ready for conjugation to an amine-containing molecule (e.g., a cytotoxic drug with a primary amine).

Protocol 2: Conjugation of Activated Linker to a Monoclonal Antibody

This protocol outlines the conjugation of the activated linker-drug complex to a monoclonal antibody.

Materials:

  • Activated 3-Nitro-4-(4-carboxypiperidine)benzoic acid-drug complex

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5[12][13]

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Quantitative Parameters for Antibody Labeling:

ParameterRecommended RangeRationale
Antibody Concentration2 - 10 mg/mLHigher concentrations improve labeling efficiency.[12][13]
Molar Ratio (Linker:Antibody)5:1 to 20:1This ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).[7]
Reaction pH8.0 - 9.0Slightly basic pH deprotonates lysine amines for efficient reaction.[7][9]
Reaction Time1 - 2 hoursSufficient time for conjugation without significant antibody degradation.
Reaction TemperatureRoom TemperatureA good balance between reaction kinetics and protein stability.

Procedure:

  • Prepare the antibody solution by buffer exchanging it into the reaction buffer to a final concentration of 5 mg/mL.

  • Slowly add the desired molar excess of the activated linker-drug complex to the antibody solution while gently stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.

  • Purify the resulting ADC from unreacted linker-drug complex and other small molecules using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the fractions containing the purified ADC.

Characterization of the Antibody-Drug Conjugate

After purification, it is crucial to characterize the ADC to determine its key quality attributes.

Key Characterization Assays:

AssayPurpose
UV-Vis Spectroscopy To determine the protein concentration and the drug-to-antibody ratio (DAR).
Size-Exclusion Chromatography (SEC) To assess the purity and aggregation of the ADC.
Hydrophobic Interaction Chromatography (HIC) To determine the distribution of different drug-loaded species.[14]
Mass Spectrometry To confirm the identity and determine the precise mass of the ADC, providing an accurate DAR.[14]
Cell-based Cytotoxicity Assay To evaluate the in vitro potency of the ADC on target cancer cells.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive (hydrolyzed) activated linker- Low antibody concentration- Presence of primary amines in the buffer (e.g., Tris)- Prepare the activated linker fresh- Increase the antibody concentration to >2 mg/mL[7]- Use an amine-free buffer like bicarbonate or borate[7]
Antibody Precipitation - Over-labeling of the antibody- High concentration of organic solvent from the linker solution- Reduce the molar ratio of the linker to the antibody- Decrease the reaction time- Ensure the final concentration of organic solvent is low (<10%)
Poor ADC Stability - Instability of the linker-drug bond- Re-evaluate the chemistry used to attach the drug to the linker

Visualizing the Workflow

The following diagram illustrates the overall workflow for creating an ADC using 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

ADC_Workflow cluster_activation Linker Activation cluster_drug_attachment Drug Attachment cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization Linker 3-Nitro-4-(4- carboxypiperidine) benzoic acid NHS_EDC NHS / EDC ActivatedLinker Activated Linker (NHS Ester) NHS_EDC->ActivatedLinker Drug Amine-containing Cytotoxic Drug LinkerDrug Linker-Drug Complex ActivatedLinker->LinkerDrug Drug->LinkerDrug Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) LinkerDrug->ADC Antibody->ADC Purification Size-Exclusion Chromatography ADC->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization

Caption: Workflow for ADC synthesis using the featured linker.

References

  • The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimiz
  • A review of conjugation technologies for antibody drug conjug
  • Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific - US.
  • Amine-Reactive Chemistry for Protein Labeling: Application Notes and Protocols. (2025). Benchchem.
  • Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model. (2021).
  • Conjugation Protocol for Amine Reactive Dyes. (n.d.). Tocris Bioscience.
  • Amine-Reactive Probes. (n.d.). ThermoFisher.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC.
  • Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. (n.d.). PMC.
  • ADC Technology. (n.d.). Lonza.
  • Bioconjugation simply explained. (2023). Single Use Support.
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2026).
  • Innovative linker strategies for tumor-targeted drug conjug
  • Advanced Bioconjugation Technologies for Site-selective Protein Modification: Antibody Drug Conjugates. (2022).
  • Nitrobenzoic Acid: Properties, Reactions And Production. (2024). Chemcess.
  • Nitro-Containing Self-Immolative Systems for Biological Applic
  • 3-Nitrobenzoic acid. (n.d.). Wikipedia.
  • Bioconjugation applic
  • Process for producing 3-nitro-4-alkoxybenzoic acid. (n.d.).
  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2025).
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2023). MDPI.
  • Benzoic acid, 3-nitro-. (n.d.). NIST WebBook.
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  • Research on the Synthesis of p-Nitrobenzoic Acid. (2026). Career Henan Chemical Co..

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Application

Microwave-assisted synthesis involving 3-Nitro-4-(4-carboxypiperidine)benzoic acid

An In-Depth Technical Guide to the Microwave-Assisted Synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic Acid Introduction In the landscape of modern drug discovery and medicinal chemistry, the demand for rapid, efficie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Microwave-Assisted Synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic Acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, frequently reducing reaction times from hours or days to mere minutes, while simultaneously improving yields and product purity.[2][3] This guide provides a comprehensive protocol for the synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid, a molecule of significant interest due to its bifunctional nature. It incorporates a nitroaromatic moiety, a common feature in pharmacologically active compounds, and a piperidine-4-carboxylic acid scaffold, a foundational element in numerous pharmaceuticals.[4][5][6]

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering insights into reaction optimization, and adhering to the principles of green chemistry by minimizing solvent use and reaction time.[7][8] The protocol described herein is designed for researchers, scientists, and drug development professionals seeking to leverage MAOS for the efficient construction of complex molecular building blocks.

Part 1: The Rationale for Microwave-Assisted Synthesis (MAOS)

The Principle of Microwave Heating

Conventional heating methods transfer energy indirectly and inefficiently, relying on conduction and convection to heat the reaction mixture from the outside in.[8] This often results in a significant temperature gradient within the vessel and can lead to localized overheating, promoting the formation of by-products.[9]

Microwave synthesis, conversely, employs a mechanism known as dielectric heating.[10] The two primary phenomena responsible for this are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the reaction mixture, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates intense molecular friction, which manifests as heat.[11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat through resistance to this flow.[12]

This direct "in-core" heating of the bulk reaction mixture is nearly instantaneous and uniform, providing precise temperature control and eliminating the thermal gradients common in classical heating.[1][9]

cluster_0 Conventional Heating Workflow cluster_1 Microwave Synthesis Workflow A1 Oil Bath Heating (Slow, Inefficient Energy Transfer) B1 Long Reaction Time (Hours to Days) A1->B1 C1 Temperature Gradient (Vessel hotter than sample) B1->C1 D1 Potential for By-product Formation C1->D1 E1 Cooling & Workup D1->E1 A2 Microwave Irradiation (Rapid, Direct Energy Transfer) B2 Short Reaction Time (Minutes) A2->B2 C2 Uniform Heating (No significant gradient) B2->C2 D2 Higher Purity & Yield C2->D2 E2 Cooling & Workup D2->E2

Caption: Conventional vs. Microwave Synthesis Workflow.

Key Advantages in Medicinal Chemistry

The adoption of MAOS offers significant, quantifiable benefits that accelerate the drug discovery pipeline.[1][13]

AdvantageDescriptionImpact on Drug Development
Speed Reaction times are drastically reduced, often by several orders of magnitude.[2][13]Faster synthesis of compound libraries and rapid evaluation of structure-activity relationships (SAR).
Higher Yields Uniform and rapid heating minimizes the decomposition of reactants and products, often leading to improved yields.[3][12]More efficient use of valuable starting materials and intermediates.
Increased Purity Reduced reaction times and lower thermal stress decrease the formation of impurities and by-products.[3]Simplifies purification processes, saving time and resources.
Reproducibility Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.[9]Ensures consistency in the synthesis of key compounds for biological testing.
Green Chemistry MAOS aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions or the use of more benign solvents.[7][8]Minimizes environmental impact and promotes safer laboratory practices.

Part 2: Synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic Acid

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The amine of piperidine-4-carboxylic acid displaces the chlorine atom on the 4-position of 4-chloro-3-nitrobenzoic acid.

(Self-generated image, as I cannot render chemical structures directly)

Reactants: 4-Chloro-3-nitrobenzoic acid; Piperidine-4-carboxylic acid Product: 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Mechanistic Insight

The SNAr mechanism is highly favored in this system for several key reasons:

  • Activation by Electron-Withdrawing Group: The nitro (-NO₂) group is a powerful electron-withdrawing group. Through its resonance and inductive effects, it strongly polarizes the aromatic ring, making the carbon atom attached to the chlorine leaving group highly electrophilic and susceptible to nucleophilic attack.

  • Stabilization of Intermediate: The attack of the nucleophile (the secondary amine of the piperidine) forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is significantly stabilized by the delocalization of the negative charge onto the oxygen atoms of the nitro group.

  • Role of Microwave Energy: Microwave irradiation provides the necessary activation energy to overcome the reaction barrier rapidly and efficiently.[10] By superheating the solvent above its atmospheric boiling point in a sealed vessel, the reaction rate is dramatically increased, allowing the synthesis to complete in minutes.[14] This approach has been shown to be highly effective for the amination of chloro-nitrobenzoic acids, even without the need for a catalyst.[5][15]

Reactants Reactants (4-Chloro-3-nitrobenzoic acid + Piperidine-4-carboxylic acid) TransitionState Nucleophilic Attack (Amine attacks activated carbon) Reactants->TransitionState Step 1 Intermediate Meisenheimer Complex (Negative charge stabilized by Nitro Group) TransitionState->Intermediate Step 2 ProductFormation Loss of Leaving Group (Chloride ion is expelled) Intermediate->ProductFormation Step 3 Product Product (3-Nitro-4-(4-carboxypiperidine) benzoic acid) ProductFormation->Product Step 4

Caption: Simplified SNAr Reaction Pathway.

Part 3: Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • 4-Chloro-3-nitrobenzoic acid (FW: 201.56 g/mol )

    • Piperidine-4-carboxylic acid (FW: 129.16 g/mol )

    • Dimethylformamide (DMF), anhydrous

    • Deionized Water

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate (for purification)

    • Hexanes (for purification)

  • Equipment:

    • Monowave microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave process vial with a Teflon-lined silicon cap

    • Magnetic stir bar

    • Analytical balance

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Rotary evaporator

Step-by-Step Procedure

A 1. Reagent Prep Add reactants & solvent to microwave vial. B 2. Vial Sealing Add stir bar and securely seal the vial. A->B C 3. Microwave Irradiation Heat at 150 °C for 20 min in the reactor. B->C D 4. Cooling Cool vial to <50 °C using compressed air. C->D E 5. Product Precipitation Transfer mixture to water, then acidify with HCl. D->E F 6. Isolation Collect solid via vacuum filtration and wash. E->F G 7. Purification Recrystallize from suitable solvent. F->G H 8. Characterization Analyze via NMR, MS, and FTIR. G->H

Caption: Experimental Workflow Diagram.

  • Reagent Preparation: To a 10 mL microwave process vial, add 4-chloro-3-nitrobenzoic acid (e.g., 202 mg, 1.0 mmol, 1.0 equiv.), piperidine-4-carboxylic acid (e.g., 142 mg, 1.1 mmol, 1.1 equiv.), and a magnetic stir bar.

  • Solvent Addition: Add 3 mL of anhydrous dimethylformamide (DMF) to the vial.

  • Microwave Reactor Setup: Securely seal the vial with a Teflon-lined cap. Place the vial into the cavity of the microwave synthesizer.

  • Irradiation: Set the reaction parameters to a constant temperature of 150 °C for a duration of 20 minutes, with magnetic stirring enabled.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to below 50 °C using the instrument's compressed air cooling feature before carefully removing it from the microwave cavity.[14]

  • Workup and Precipitation: Pour the reaction mixture into a beaker containing 30 mL of cold deionized water. A precipitate may form. Slowly add 1M HCl dropwise while stirring until the pH is approximately 2-3. This step ensures the protonation of both carboxylic acid groups, maximizing the precipitation of the neutral product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (2 x 15 mL) and a small amount of cold hexanes to aid in drying.

  • Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to afford the final product as a solid.

Safety Precautions
  • Pressure Hazard: Microwave synthesis in sealed vessels generates high internal pressures.[14] Never exceed the recommended volume for the reaction vials. Always use vials and caps specifically designed for the microwave reactor in use.

  • High Temperatures: The reaction is heated well above the solvent's boiling point. Allow the vial to cool completely before opening.[14]

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Instrument Use: Only trained personnel should operate microwave synthesis equipment. Never use a domestic microwave oven for chemical synthesis, as they lack the necessary safety and control features.[16][17]

Part 4: Optimization and Characterization

A key aspect of developing a robust protocol is reaction optimization.[18] The parameters below can be systematically varied to maximize yield and purity.

Reaction Optimization Parameters
ParameterRangeRationale
Temperature 120-180 °CHigher temperatures generally increase reaction rates, but may lead to decomposition if too high.
Time 10-40 minSufficient time is needed for reaction completion, but excessively long times can promote by-product formation.
Solvent DMF, DMSO, NMPHigh-boiling, polar aprotic solvents are ideal as they absorb microwave energy well and can solubilize the reactants.
Equivalents of Amine 1.1 - 1.5 equiv.A slight excess of the nucleophile can help drive the reaction to completion.
Expected Results and Characterization
  • Appearance: Off-white to pale yellow solid.

  • Yield: Optimized yields are expected to be in the range of 80-95%, based on similar reported microwave-assisted amination reactions.[5][15]

The identity and purity of the synthesized 3-Nitro-4-(4-carboxypiperidine)benzoic acid should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR Signals corresponding to the aromatic protons (with characteristic splitting patterns for a 1,2,4-trisubstituted ring), piperidine ring protons, and exchangeable carboxylic acid protons.
¹³C NMR Resonances for all unique carbon atoms, including the two C=O of the carboxylic acids, aromatic carbons, and piperidine carbons.
Mass Spec (ESI-) A prominent peak corresponding to the deprotonated molecule [M-H]⁻.
FTIR Characteristic stretches for O-H (broad, from carboxylic acids), C=O (around 1700 cm⁻¹), and N-O (from the nitro group, around 1530 and 1350 cm⁻¹).

Conclusion

This application note provides a detailed, reliable, and efficient protocol for the synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid using microwave-assisted organic synthesis. By leveraging the principles of dielectric heating, this method dramatically accelerates the SNAr reaction, offering high yields and purity in a fraction of the time required by conventional methods. The provided insights into the reaction mechanism, optimization parameters, and safety considerations equip researchers with the necessary tools to confidently and successfully implement this powerful synthetic technology in their drug discovery and development efforts.

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • BenchChem. (2025). Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs.
  • Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Longdom Publishing. (2016, January 4). Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry.
  • Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry, 72(17), 6665-6668.
  • Polshettiwar, V., & Varma, R. S. (2008, June 6). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.
  • EPCP. Microwave-Assisted Synthesis in Drug Development.
  • CEM. Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • ResearchGate. (2026, January 22). Microwave-Assisted Synthesis of Some Novel Polyhydroxy Piperidine Compounds for Antiglycation Activity: In-Vitro and In-Silico Validation.
  • PMC. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
  • Taylor & Francis Online. (2010, June 28). A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation.
  • University of Bonn. (2007, July 20). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
  • CEM Corporation. Reaction Optimization Using a Microwave Autosampler.
  • PubMed. (2007, July 20). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
  • ACS Publications. (2008, August 22). Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology.
  • Scribd. Microwave Assisted Organic Synthesis.
  • Slideshare. Microwave assisted organic synthesis.
  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • CEM Corporation. Safety Considerations for Microwave Synthesis.
  • ResearchGate. (PDF) A Review on: A significance of microwave assist technique in green chemistry.
  • TSI Journals. (2010, May 21). Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones.
  • ACS Publications. (2007, June 22). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.
  • Organic Chemistry Portal. Microwave Synthesis.
  • Organic Syntheses. 6 - Organic Syntheses Procedure.
  • ResearchGate. (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • World Journal of Pharmaceutical Research. (2015, April 6). microwave - an effective tool in organic synthesis.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Welcome to the Technical Support Center for the synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This guide is designed for researchers and drug development professionals executing Nucleophilic Aromatic Substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This guide is designed for researchers and drug development professionals executing Nucleophilic Aromatic Substitution (S_NAr) workflows. Below, you will find a mechanistic breakdown, self-validating protocols, quantitative optimization data, and an advanced troubleshooting FAQ to help you maximize your reaction yield and product purity.

Mechanistic Overview & Causality

The synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid relies on an S_NAr reaction between an electrophilic aromatic ring and a secondary amine nucleophile (isonipecotic acid). The success of this reaction is governed by strict electronic and thermodynamic principles:

  • Electrophile Activation: The starting material, 4-fluoro-3-nitrobenzoic acid, is exceptionally primed for S_NAr. The ortho-nitro group and para-carboxylic acid act as powerful electron-withdrawing groups (EWGs). During the rate-determining nucleophilic attack, these groups stabilize the anionic Meisenheimer complex via resonance[1].

  • Leaving Group Dynamics: While chlorine is a better leaving group in aliphatic S_N2 reactions, fluorine is vastly superior in S_NAr workflows. Fluorine's high electronegativity strongly polarizes the C–F bond, maximizing the electrophilicity of the ipso-carbon and accelerating the initial nucleophilic attack[2].

  • Zwitterionic Isolation: Both the nucleophile (isonipecotic acid) and the final product contain basic amines and acidic carboxyl groups. The product's isolation is entirely dependent on manipulating its isoelectric point (pI) to force precipitation from an aqueous matrix[3].

Reaction Workflow & Mechanism

SNAr_Workflow Start 4-Fluoro-3-nitrobenzoic acid + Isonipecotic Acid Base Base Addition (K2CO3) Deprotonation of Nucleophile Start->Base Reaction S_NAr Heating (85°C, DMF) Meisenheimer Complex Formation Base->Reaction  Nucleophilic Attack Elimination Fluoride Elimination Product Formation Reaction->Elimination  Rate-determining step Workup Aqueous Quench & pH Adjustment (pH 2.5-3.0) Elimination->Workup Isolation Precipitation & Filtration 3-Nitro-4-(4-carboxypiperidine)benzoic acid Workup->Isolation  Isoelectric precipitation

Workflow and mechanistic steps for the S_NAr synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Reagent Preparation & Activation

  • Suspend 4-fluoro-3-nitrobenzoic acid (1.0 eq, 10 mmol) and isonipecotic acid (1.2 eq, 12 mmol) in anhydrous DMF (20 mL) at room temperature.

  • Slowly add finely powdered, anhydrous K₂CO₃ (3.0 eq, 30 mmol) in portions to control gas evolution.

  • Validation Checkpoint: The suspension must transition from pale yellow to a deep orange/red hue. This color shift confirms the deprotonation of the piperidine nitrogen, generating the active nucleophile[1].

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

  • Heat the reaction mixture to 80–85 °C under an inert atmosphere (N₂/Ar) with vigorous stirring for 4–6 hours.

  • Validation Checkpoint: Perform TLC analysis (Eluent: DCM:MeOH 9:1 with 1% Glacial Acetic Acid). The reaction is complete when the starting material spot (

    
    ) is entirely consumed and replaced by a highly polar, UV-active product spot (
    
    
    
    ).

Step 3: Quenching & Isoelectric Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 60 mL of crushed ice/water.

  • Validation Checkpoint: The solution should remain clear but dark orange. If a precipitate forms at this basic pH, it is an impurity (likely a metal salt), which should be filtered out before proceeding.

  • Submerge a calibrated pH probe into the stirring solution. Slowly add 1M HCl dropwise until the pH reaches exactly 2.5 to 3.0 .

  • Validation Checkpoint: A thick, bright yellow precipitate will rapidly form as the molecule reaches its isoelectric point, neutralizing its overall charge and minimizing aqueous solubility[3].

Step 4: Filtration & Drying

  • Filter the yellow precipitate under vacuum.

  • Wash the filter cake sequentially with cold water (3 × 15 mL) to remove residual DMF and KCl, followed by cold diethyl ether (1 × 10 mL) to facilitate drying.

  • Dry under high vacuum at 45 °C overnight.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield. Use this data to benchmark your own process optimizations.

ElectrophileNucleophileBase (Eq.)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
4-Fluoro-3-nitrobenzoic acid Isonipecotic acidK₂CO₃ (3.0)DMF85492% Optimal conditions; highly polarized C–F bond accelerates Meisenheimer complex formation[1].
4-Chloro-3-nitrobenzoic acid Isonipecotic acidK₂CO₃ (3.0)DMF851268% Sluggish reaction; lower electronegativity of Cl reduces electrophilicity of the ipso-carbon[3].
4-Fluoro-3-nitrobenzoic acid Isonipecotic acidDIPEA (3.0)DMF85685% Homogeneous reaction, but slightly lower yield due to complexation during aqueous workup.
4-Fluoro-3-nitrobenzoic acid Isonipecotic acidNaOH (3.0)H₂O100841% Severe side reactions; hydroxide acts as a competing nucleophile, yielding 4-hydroxy-3-nitrobenzoic acid[4].

Troubleshooting & FAQs

Q1: Why is my yield drastically lower when using 4-chloro-3-nitrobenzoic acid instead of the fluoro-derivative? A1: In S_NAr reactions, the cleavage of the carbon-halogen bond is not the rate-determining step; the initial nucleophilic attack is. Fluorine is highly electronegative, which strongly polarizes the C–F bond, making the ipso-carbon highly electrophilic. Consequently, fluorinated aromatics react orders of magnitude faster than chlorinated ones in S_NAr workflows[2].

Q2: The reaction is complete according to LC-MS, but my product "oiled out" instead of precipitating during the acid quench. How do I fix this? A2: Oiling out occurs if the pH is dropped too rapidly, trapping DMF within the product matrix, or if the aqueous dilution was insufficient. Self-Validating Fix: Ensure the reaction is diluted with at least 3 volumes of water before acidification. If an oil has already formed, gently heat the aqueous mixture to 60 °C to redissolve the oil, then cool it slowly to room temperature at a rate of 0.5 °C/min to induce proper crystallization.

Q3: Why must the pH be precisely 2.5–3.0 during isolation? A3: 3-Nitro-4-(4-carboxypiperidine)benzoic acid is a complex zwitterion containing two carboxylic acid groups and one tertiary amine. At high pH (>7), it exists as a highly water-soluble dianion. At very low pH (<1), the tertiary amine is fully protonated, forming a soluble hydrochloride salt. The isoelectric point (pI) lies between pH 2.5 and 3.0. At this exact pH, the molecule is neutrally charged overall, leading to minimum aqueous solubility and maximum precipitation yield[3].

Q4: Can I use water as a "green" solvent for this synthesis to avoid DMF? A4: While aqueous S_NAr is possible, using water with strong bases (like NaOH) at elevated temperatures introduces hydroxide ions as competing nucleophiles. This leads to the formation of 4-hydroxy-3-nitrobenzoic acid as a major impurity[4]. If a green chemistry approach is strictly required, use a water/ethanol mixture with a milder base like NaHCO₃, though you must accept significantly longer reaction times.

References

  • Title: Electronic Supplementary Material (ESI) for RSC Chemical Biology | Source: Royal Society of Chemistry | URL: 1

  • Title: US10336775B2 - Glycosidase inhibitors | Source: Google Patents | URL: 3

  • Title: GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY | Source: Rasayan Journal | URL: 4

  • Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies | Source: PMC - NIH | URL: 2

Sources

Optimization

Technical Support Center: Purification of 3-Nitro-4-(4-carboxypiperidine)benzoic acid

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Nitro-4-(4-carboxypiperidine)b...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. The methodologies and rationale described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile

This section addresses the foundational knowledge required before undertaking a purification strategy. Understanding the potential impurities is the first step toward rationally designing an effective separation protocol.

Q1: What are the most common impurities encountered during the synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. A common and efficient synthesis involves the nucleophilic aromatic substitution (SNAr) of a 4-halo-3-nitrobenzoic acid (e.g., 4-fluoro or 4-chloro-3-nitrobenzoic acid) with piperidine-4-carboxylic acid. Based on this, the primary impurities are:

  • Unreacted Starting Materials:

    • 4-halo-3-nitrobenzoic acid.

    • Piperidine-4-carboxylic acid.

  • Isomeric Impurities: Positional isomers of the nitrated starting material, such as 2-nitro or 5-nitro derivatives, can be carried through the synthesis. These are often the most challenging to remove due to their similar physicochemical properties.[1]

  • Byproducts of Side Reactions: Over-nitration of the starting aromatic ring can lead to di-nitrated species.[2]

  • Incomplete Deprotection Impurities: If either of the carboxylic acid functionalities was protected as an ester during the synthesis (e.g., as a methyl or ethyl ester), incomplete hydrolysis will result in the corresponding mono- or di-ester impurities.

Q2: How does the zwitterionic nature of this molecule affect purification?

A2: The presence of both a basic piperidine nitrogen and two acidic carboxylic acid groups means that 3-Nitro-4-(4-carboxypiperidine)benzoic acid can exist as a zwitterion, or internal salt. This has several implications for purification:

  • Solubility: It will likely have low solubility in many common non-polar organic solvents (e.g., hexanes, dichloromethane) but may have good solubility in polar protic solvents like water, methanol, or in mixtures containing acids (e.g., acetic acid) or bases.

  • Chromatography: Its high polarity can cause it to streak or adhere irreversibly to standard silica gel. Modified conditions, such as using a more polar stationary phase or adding modifiers like acetic acid or formic acid to the mobile phase, are often necessary.

  • Recrystallization: Finding a single solvent for recrystallization can be difficult. Solvent systems, such as water/ethanol, water/isopropanol, or DMF/water, are typically required.

Part 2: Troubleshooting & Optimization Guide

This section is designed to address specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Q3: My initial crude product has very low purity (<80%). What is the most effective initial cleanup step?

A3: For a crude product of low purity, a robust acid-base workup is the most effective first step to remove non-ionic or oppositely charged impurities. The amphoteric nature of your compound allows for selective extraction.

  • Rationale: Your product possesses both acidic (carboxylic acids) and basic (piperidine) centers. By carefully adjusting the pH, you can control its solubility in aqueous and organic layers. For instance, at a neutral pH, the molecule is zwitterionic and may precipitate. In strong acid (pH < 2), the piperidine is protonated, and the molecule is cationic. In a sufficiently basic solution (pH > 10), both carboxylic acids are deprotonated, rendering the molecule anionic.

  • Troubleshooting Steps:

    • Alkaline Wash: Dissolve or suspend the crude material in an organic solvent (if possible, like ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product, being a dicarboxylic acid, should move into the aqueous layer as a disodium salt, leaving behind neutral organic impurities.

    • Acidification & Precipitation: Carefully acidify the aqueous layer with a mineral acid like HCl to a pH of around 3-4.[3] The zwitterionic product should precipitate out.

    • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

Q4: I'm attempting recrystallization, but the product either "oils out" or my recovery is extremely low. How can I optimize this?

A4: This is a classic problem when recrystallizing highly polar or zwitterionic compounds. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when it comes out of solution faster than crystals can form.[4]

  • Causality & Solution:

    • Solvent Choice is Critical: A single solvent is often inadequate. You need a binary solvent system. One solvent (the "solvent") should dissolve the compound well at high temperatures, while the other (the "anti-solvent") should be one in which the compound is insoluble but is fully miscible with the first solvent.[5]

    • Optimization Protocol:

      • Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., water, or water with a small amount of acetic acid to aid solubility).

      • If colored impurities are present, this is the stage to add activated charcoal and perform a hot filtration.[4]

      • Slowly add the "anti-solvent" (e.g., isopropanol, ethanol, or acetone) dropwise to the hot solution until you see persistent turbidity.

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Slow cooling is essential for the formation of large, pure crystals.[6]

Solvent System "Good" Solvent (High T) "Anti-Solvent" (Low T) Rationale & Comments
System 1WaterIsopropanol / EthanolExcellent for highly polar compounds. Water solubilizes the zwitterion, and the alcohol reduces the solution's polarity upon cooling to induce precipitation.
System 2Acetic Acid (dilute aq.)WaterUseful if solubility in pure water is limited. The acid protonates the carboxylates, increasing solubility. Adding water as the anti-solvent then forces crystallization.
System 3Dimethylformamide (DMF)WaterDMF is a powerful polar aprotic solvent. Use sparingly due to its high boiling point. Adding water as the anti-solvent is a common technique.

Q5: My HPLC analysis shows a persistent impurity with a very similar retention time. I suspect it's a positional isomer. How can I achieve separation?

A5: Co-crystallization of isomers is a common and difficult problem. When recrystallization fails, preparative column chromatography is the method of choice.[2]

  • Expertise-Driven Protocol - Modified Silica Gel Chromatography:

    • Stationary Phase: Standard silica gel.

    • Mobile Phase (Eluent): The key is to suppress the ionic interactions that cause streaking. A typical eluent system would be a mixture of a moderately polar solvent and a polar solvent with an acidic modifier. Start with a system like Dichloromethane:Methanol:Acetic Acid (e.g., 90:9:1) .

    • Methodology:

      • TLC Optimization: First, find the optimal eluent ratio using Thin-Layer Chromatography (TLC). You are aiming for a retention factor (Rf) of ~0.3 for your desired product.

      • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack the column to avoid air bubbles.

      • Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DMF, then adsorb onto a small amount of silica) and load it onto the column.

      • Elution: Run the column, collecting fractions and monitoring them by TLC.

      • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Q6: I suspect my product is contaminated with a partially hydrolyzed ester impurity. How can I confirm and remove this?

A6: An ester impurity will be less polar than your dicarboxylic acid product and should be visible on TLC or HPLC. The most definitive way to remove it is through a saponification (base-catalyzed hydrolysis) reaction, which converts the ester back to the desired carboxylic acid.[7][8]

  • Mechanism of Action: The reaction involves heating the compound with a dilute alkali, such as sodium hydroxide solution. This process is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack.[8][9]

  • Troubleshooting Protocol:

    • Dissolve the impure product in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add an excess (2-3 equivalents) of aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[10]

    • Heat the mixture to reflux and monitor the reaction by TLC until the ester spot has disappeared.

    • Cool the reaction mixture and remove the alcohol solvent via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic byproducts.

    • Acidify the aqueous layer with cold, dilute HCl until the pH is ~3-4 to precipitate your purified dicarboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Part 3: Visualization of Purification Workflow

A well-planned workflow is essential for efficient and successful purification. The following diagram outlines a general strategy for purifying 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

Purification_Workflow cluster_0 Initial Purification cluster_1 Secondary Purification cluster_2 Tertiary (Advanced) Purification Crude Crude Product (<80% Purity) AcidBase Acid-Base Workup (pH Adjustment & Extraction) Crude->AcidBase Dissolve/Suspend Precipitate Precipitated Solid (>80-90% Purity) AcidBase->Precipitate Acidify & Filter Recrystallization Recrystallization (Binary Solvent System) Precipitate->Recrystallization CheckPurity_1 Purity Check (HPLC/TLC) Recrystallization->CheckPurity_1 Final_Product_Recryst High Purity Product (>98%) CheckPurity_1->Final_Product_Recryst Purity OK ColumnChrom Column Chromatography (Acid-modified Eluent) CheckPurity_1->ColumnChrom Isomers Present Final_Product_Chrom Highest Purity Product (>99.5%) ColumnChrom->Final_Product_Chrom

Caption: General purification workflow for 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
  • Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Nitro-4-phenylmethoxybenzamide.
  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
  • A-Level Chemistry. (2026). Ester Hydrolysis.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • Scribd. (n.d.). Recrystallization Benzoic Acid.

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Welcome to the dedicated technical support guide for 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work. Our approach is rooted in fundamental chemical principles and validated laboratory protocols to ensure the integrity and success of your research.

Understanding the Molecule: A Zwitterionic Challenge

3-Nitro-4-(4-carboxypiperidine)benzoic acid is a complex organic molecule with distinct acidic and basic functional groups. This dual nature gives it zwitterionic properties, meaning it can carry both a positive and a negative charge, significantly impacting its solubility. The molecule's structure consists of a benzoic acid moiety, a piperidine ring also bearing a carboxylic acid, and a nitro group.

The solubility of this compound is intrinsically linked to the pH of the solution. At its isoelectric point (pI), the pH at which the net charge is zero, the molecule will exhibit its lowest aqueous solubility. To effectively solubilize it, the pH must be adjusted away from this pI.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-Nitro-4-(4-carboxypiperidine)benzoic acid is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4). What is the first step?

This is a common observation and is due to the zwitterionic nature of the molecule. At physiological pH, the compound likely exists in a state of minimal net charge, leading to poor aqueous solubility. The primary and most effective step is to adjust the pH of your solvent.

The Causality: The molecule possesses two acidic protons (the two carboxylic acid groups) and a basic nitrogen atom on the piperidine ring. The interplay of their protonation states as a function of pH dictates the overall charge and, consequently, the solubility.

Estimated pKa Values:

Functional GroupEstimated pKaRationale
Benzoic Acid Carboxyl~3.5 - 4.0The pKa of benzoic acid is approximately 4.2[1][2][3]. The electron-withdrawing nitro group in the meta position is expected to increase the acidity, thus lowering the pKa[4][5][6].
Piperidine Carboxyl~4.0 - 5.0The pKa of a carboxylic acid on a piperidine ring is influenced by the ring structure.
Piperidine Nitrogen (Conjugate Acid)~10.5 - 11.0The pKa of the conjugate acid of piperidine is around 11[7].

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} caption { label = "Figure 1: Influence of pH on the ionization state and solubility of a zwitterionic molecule."; fontsize = 10; } /dot

Troubleshooting Steps:

  • Acidification: To achieve a net positive charge and enhance solubility, lower the pH of your aqueous buffer. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH. Aim for a pH at least 1-2 units below the lowest estimated carboxylic acid pKa (e.g., pH < 2.5).

  • Alkalinization: To achieve a net negative charge, raise the pH. Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise. Aim for a pH at least 1-2 units above the pKa of the piperidine nitrogen (e.g., pH > 12). For many biological assays, a moderately basic pH (e.g., 8-9) might suffice to significantly improve solubility.

Q2: I've adjusted the pH, but the solubility is still not sufficient for my experiment, or the required pH is incompatible with my assay. What are my next options?

If pH modification alone is not a viable solution, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.

Recommended Co-solvents:

Co-solventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)1-10% (v/v) in final solutionA powerful and widely used solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute into your aqueous buffer. Be mindful of the final DMSO concentration as it can be toxic to cells at higher levels.
Ethanol5-20% (v/v) in final solutionA less toxic alternative to DMSO suitable for many biological experiments.
Polyethylene Glycol (PEG 300/400)10-30% (v/v) in final solutionOften used in formulation studies to enhance solubility.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to a concentration significantly higher than your final desired concentration. Gentle warming or sonication can aid dissolution.

  • Perform a Stepwise Dilution: Instead of a single large dilution, dilute the stock solution in a stepwise manner. For example, dilute the 100% DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer, and then further dilute this intermediate solution into the final aqueous buffer. This can help prevent precipitation upon dilution.

  • Determine the Maximum Tolerated Co-solvent Concentration: Before your main experiment, perform a vehicle control experiment to determine the highest concentration of the co-solvent that your assay system (e.g., cell line) can tolerate without adverse effects.

Q3: How can I accurately determine the solubility of 3-Nitro-4-(4-carboxypiperidine)benzoic acid in my specific solvent system?

The "shake-flask" method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable method for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of your chosen solvent in a sealed glass vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be beneficial.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound with known concentrations in your solvent system.

    • Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area versus concentration.

    • Inject the filtered supernatant from your saturated solution and determine its concentration using the calibration curve.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label = "Figure 2: Workflow for Shake-Flask Solubility Determination."; fontsize = 10; } /dot

Q4: I am observing precipitation in my biological assay after adding the compound. What could be the cause and how can I prevent it?

Precipitation in a biological assay is a common issue, especially when diluting a stock solution prepared in a strong organic solvent into an aqueous assay medium.

Potential Causes and Solutions:

  • Exceeding the Solubility Limit: The final concentration of your compound in the assay medium may be above its solubility limit in that specific medium (which may contain salts, proteins, etc.).

    • Solution: Determine the solubility of your compound in the final assay medium using the shake-flask method described above. Ensure your working concentrations are below this limit.

  • "Crashing Out" Upon Dilution: Rapid dilution of a DMSO stock into an aqueous buffer can cause the compound to precipitate.

    • Solution: Employ a stepwise dilution protocol as described in the co-solvent section. Adding the compound to the assay medium while vortexing can also help.

  • Temperature Effects: Solubility is often temperature-dependent. If you are performing assays at a different temperature than at which you prepared your solutions, precipitation may occur.

    • Solution: Equilibrate all solutions to the assay temperature before mixing.

  • Interactions with Media Components: Components of your cell culture media or assay buffer (e.g., proteins, salts) can affect the solubility of your compound.

    • Solution: If possible, simplify your buffer system for initial experiments to identify potential interactions.

A Note on Compound Stability

Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation)[8][9][10]. It is recommended to protect solutions of 3-Nitro-4-(4-carboxypiperidine)benzoic acid from light, especially during long-term storage or extended experiments.

References

  • SATHEE. (n.d.). Chemistry Benzoic Acid. Retrieved from [Link]

  • PubChem. (2020, July 27). Benzoic Acid. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Benzoic Acid Pure - 25 000g. Retrieved from [Link]

  • (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • PMC. (n.d.). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol? Retrieved from [Link]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine? Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

  • Pearson+. (n.d.). Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of ... Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on pKa | MCC Organic Chemistry. Retrieved from [Link]

  • (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Nitro-4-(4-carboxypiperidine)benzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of title compounds predicted using the Chemicalize web... Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound? Retrieved from [Link]

  • ACS Omega. (2019, February 8). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Retrieved from [Link]

  • PubMed. (2019, July 15). Prediction of pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 3-Nitro-4-(4-carboxypiperidine)benzoic acid - CAS No. 942474-55-7. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Nitro-4-(4-carboxypiperidine)benzoic acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the temperature...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the temperature optimization of the amide coupling reaction for 3-Nitro-4-(4-carboxypiperidine)benzoic acid. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for coupling 3-Nitro-4-(4-carboxypiperidine)benzoic acid with a primary amine?

A1: For most standard amide coupling reactions involving reagents like HATU or EDC/HOBt, a common starting point is to initiate the reaction at 0 °C (ice bath) and then allow it to slowly warm to room temperature (typically 20-25 °C) over the course of the reaction.[1][2][3] This initial cooling helps to control the initial exothermic reaction that can occur upon addition of the coupling agent, minimizing potential side reactions.[4]

Q2: Why is temperature control so critical in this specific coupling reaction?

A2: Temperature is a crucial parameter that influences reaction rate, reagent stability, and the potential for side reactions. For the coupling of 3-Nitro-4-(4-carboxypiperidine)benzoic acid, precise temperature control is important for several reasons:

  • Minimizing Epimerization: If your amine component has a chiral center, elevated temperatures can increase the risk of racemization.[2][5]

  • Preventing Reagent Degradation: Coupling reagents, particularly carbodiimides like EDC, can be sensitive to heat and moisture, leading to reduced activity.[4][6]

  • Controlling Side Reactions: Higher temperatures can promote the formation of unwanted byproducts. For instance, with carbodiimide reagents, an O-to-N acyl migration can form a stable N-acylurea, which is unable to participate in the desired coupling reaction.[7]

Q3: When should I consider using sub-zero temperatures (e.g., -15 °C to -20 °C)?

A3: Sub-zero temperatures are typically employed when dealing with highly sensitive substrates or when trying to maximize selectivity in complex molecules. Specifically, you might consider lower temperatures if:

  • You are coupling a particularly valuable or thermally labile amine.

  • You observe significant byproduct formation at 0 °C to room temperature.

  • The substrate has multiple functional groups that could lead to undesired side reactions at higher temperatures.

Q4: Is it ever appropriate to heat the reaction mixture?

A4: While less common for standard amide couplings, gentle heating may be necessary for particularly challenging reactions, such as those involving sterically hindered starting materials.[1] If the reaction is sluggish at room temperature and no product is forming, a modest increase in temperature (e.g., to 40-50 °C) could be beneficial. However, this should be a last resort and must be carefully monitored for the formation of impurities.[8] Some modern protocols even utilize microwave irradiation to accelerate these reactions, though this requires specialized equipment.[8]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low to No Product Formation

Possible Cause: Insufficient activation of the carboxylic acid or decomposition of the activated intermediate.

Suggested Solutions:

  • Verify Reagent Quality: Ensure your coupling reagents (e.g., EDC, HATU) and additives (e.g., HOBt, NHS) are fresh and have been stored under anhydrous conditions.[3][6] Moisture can rapidly deactivate these reagents.

  • Optimize Activation Temperature: The initial activation of the carboxylic acid is critical. For EDC/HOBt couplings, perform the activation step at 0 °C for 15-30 minutes before adding the amine.[2][3] This allows for the formation of the more stable HOBt-ester intermediate, which is less prone to hydrolysis.[1]

  • Consider a More Powerful Coupling Reagent: If EDC/HOBt is proving ineffective, switching to a uronium-based reagent like HATU may be beneficial. HATU is known for its high reactivity and is often suitable for more challenging couplings.[1][5]

  • Incremental Temperature Increase: If the reaction remains stalled at room temperature after several hours, consider gently heating the reaction to 40-50 °C and monitoring its progress by TLC or LC-MS. Be mindful that this can increase the risk of side reactions.[1][4]

Problem 2: Formation of Significant Impurities

Possible Cause: The reaction temperature is too high, leading to side reactions.

Suggested Solutions:

  • Maintain Low Temperature During Activation and Coupling: Initiate and maintain the reaction at 0 °C for a longer period before allowing it to warm to room temperature. This can help suppress the formation of byproducts like N-acylurea when using carbodiimides.[7]

  • Use a Racemization Suppressant: Additives like HOBt or HOAt are crucial for minimizing racemization, especially if your amine is chiral.[5][9] Keeping the temperature low is also key to preventing this side reaction.[2]

  • Proper Order of Reagent Addition: For HATU-mediated couplings, add HATU to the carboxylic acid first to form the active ester intermediate before introducing the amine.[4] This pre-activation step can lead to a cleaner reaction profile.

Problem 3: Incomplete Reaction (Unreacted Starting Materials)

Possible Cause: The reaction temperature is too low, resulting in a slow reaction rate.

Suggested Solutions:

  • Allow Reaction to Proceed at Room Temperature: After the initial cooling period, ensure the reaction is allowed to stir at room temperature for an adequate amount of time (typically 1 to 18 hours).[1]

  • Gentle Warming: If the reaction is still incomplete after an extended period at room temperature, a slight increase in temperature (e.g., to 30-40 °C) may be necessary to drive the reaction to completion. Monitor carefully for any new impurity spots on your TLC.

  • Increase Reagent Equivalents: A slight excess of the amine (1.1-1.2 equivalents) and the coupling reagents can sometimes help push the reaction to completion.[2]

III. Experimental Protocols & Data

General Protocol for Temperature Optimization

This protocol provides a systematic approach to finding the optimal temperature for your coupling reaction.

  • Initial Reaction Setup (0 °C to Room Temperature):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Nitro-4-(4-carboxypiperidine)benzoic acid (1.0 eq) and your amine (1.0-1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.[1][3]

    • Cool the solution to 0 °C using an ice bath.

    • Add the coupling reagent (e.g., EDC, 1.2 eq) and any additives (e.g., HOBt, 1.2 eq). If using a uronium reagent like HATU (1.2 eq), a non-nucleophilic base such as DIPEA (2.5-3.0 eq) is also required.[1][2]

    • Stir the reaction at 0 °C for 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 1-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.[1]

  • Troubleshooting Low Reactivity (Room Temperature to 40 °C):

    • If after several hours at room temperature there is a significant amount of starting material remaining, gently warm the reaction mixture to 40 °C using a water bath.

    • Continue to monitor the reaction every 1-2 hours to check for product formation and the appearance of any new impurities.

Data Summary: Temperature Ranges for Common Coupling Reagents
Coupling ReagentTypical Starting TemperatureTypical Reaction TemperatureNotes
EDC/HOBt 0 °C0 °C to Room TemperatureInitial cooling is important to form the stable HOBt-ester and minimize side reactions.[1][2]
HATU/DIPEA 0 °C or Room TemperatureRoom TemperatureHighly efficient at room temperature. Cooling may be beneficial for sensitive substrates.[4][10]
DCC/HOBt 0 °C0 °C to Room TemperatureThe dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification.[5][11]
Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for success.

G cluster_prep Preparation cluster_reaction Reaction cluster_troubleshoot Troubleshooting A Dissolve Acid & Amine in Anhydrous Solvent B Cool to 0 °C A->B C Add Coupling Reagent & Additives B->C D Stir at 0 °C (30 min) C->D E Warm to Room Temp (1-18 hrs) D->E F Monitor by TLC/LC-MS E->F G Incomplete Reaction? E->G G->F No H Gently Warm to 40 °C G->H Yes I Continue Monitoring H->I

Caption: Workflow for optimizing coupling reaction temperature.

IV. Mechanistic Insights

Understanding the mechanism of amide bond formation is key to troubleshooting. The general process involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.[12]

G A Carboxylic Acid (R-COOH) C Reactive Intermediate (O-acylisourea) A->C + B Coupling Reagent (e.g., EDC) B->C + E Amide Bond (R-CO-NH-R') C->E + D Amine (R'-NH2) D->E + F Byproduct (e.g., EDU) E->F forms

Caption: Simplified mechanism of amide bond formation.

Additives like HOBt intercept the initial reactive intermediate (O-acylisourea) to form a more stable active ester. This HOBt-ester is less prone to side reactions and racemization, leading to a cleaner and more efficient coupling.[1]

V. References

  • Vertex AI Search, Optimizing Peptide Coupling: Key Techniques.

  • HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • AAPPTEC - Peptides, Coupling Reagents.

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.

  • Patsnap Eureka, How to Optimize Amide Synthesis for Low-Temperature Applications.

  • ChemRxiv, Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model.

  • Benchchem, Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

  • Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt.

  • Benchchem, Common side reactions during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid).

  • Benchchem, Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.

  • Survival Technologies, Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.

  • Benchchem, Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.

  • PMC, Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • Benchchem, Troubleshooting low yield in Lipoamide chemical synthesis.

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

  • ResearchGate, Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups ?.

  • Creative Proteomics, Carbodiimide Crosslinker Chemistry: EDC and DCC.

  • PMC, Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.

  • Benchchem, An In-depth Technical Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide.

  • PMC, Cross-reactivities in conjugation reactions involving iron oxide nanoparticles.

  • ResearchGate, Scope of the carboxylic acids and the nitro compounds Reaction conditions.

  • The Role of HOBt and HBTU in Peptide Coupling Reactions.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature.

  • Reddit, Tips and tricks for difficult amide bond formation? : r/Chempros.

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.

  • Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Google Patents, WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Nitro-4-(4-carboxypiperidine)benzoic acid

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the recrystallization of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This document is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the recrystallization of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who may encounter challenges in the purification of this zwitterionic compound.

Introduction

3-Nitro-4-(4-carboxypiperidine)benzoic acid possesses both acidic (carboxylic acid) and basic (piperidine) functionalities, making it a zwitterionic compound at its isoelectric point. This characteristic significantly influences its solubility and crystallization behavior, often presenting unique challenges during purification. This guide is designed to provide a systematic approach to overcoming these challenges, ensuring high purity and yield.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-Nitro-4-(4-carboxypiperidine)benzoic acid in a question-and-answer format.

Question 1: My compound "oils out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at a temperature below the solvent's boiling point, or when the solution is supersaturated.[1] For a zwitterionic compound like 3-Nitro-4-(4-carboxypiperidine)benzoic acid, this is a common issue due to strong intermolecular interactions.

Immediate Steps:

  • Re-dissolve the oil: Add a small amount of additional hot solvent until the oil dissolves completely.

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oiling out. You can achieve this by leaving the flask in the heating mantle (turned off) or by insulating the flask.

  • Induce Crystallization: Once the solution has cooled to a temperature slightly above where it oiled out, try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the liquid-air interface.[2]

    • Adding a seed crystal of the pure compound.

If the problem persists, consider the following:

  • Solvent System Modification: The polarity of your solvent system may be too high. Try a mixed solvent system. For instance, if you are using a highly polar solvent like water, consider adding a miscible, less polar solvent like ethanol or isopropanol.[3] Start by dissolving the compound in the minimum amount of the "good" (more polar) solvent at an elevated temperature, and then slowly add the "poor" (less polar) solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • pH Adjustment: The zwitterionic nature of your compound means its solubility is highly pH-dependent. At its isoelectric point, the compound will have its lowest aqueous solubility.[4] You can try to recrystallize from an aqueous solution by adjusting the pH away from the isoelectric point to dissolve the compound, and then slowly adjusting the pH back to the isoelectric point to induce crystallization.

Question 2: I have a very low yield of crystals after recrystallization. What are the likely causes and how can I improve it?

Answer:

Low recovery is a frequent problem in recrystallization and can be attributed to several factors.[2]

Troubleshooting Steps:

  • Excess Solvent: Using too much solvent is the most common cause of low yield.[2] The goal is to create a saturated solution at high temperature. To remedy this, you can gently heat the filtrate to evaporate some of the solvent and then cool it again to recover more crystals.

  • Premature Crystallization: If the compound crystallizes too early, for example during hot filtration, you can lose a significant portion of your product. To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor. You may need to select a different solvent or a mixed-solvent system.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to an appropriate temperature (e.g., in an ice bath) to maximize crystal formation.[6]

Question 3: My recrystallized product is still colored. How can I remove colored impurities?

Answer:

Colored impurities can often be removed by treating the solution with activated charcoal.[1]

Procedure:

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Remove the solution from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Gently swirl the flask and then reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the activated charcoal. It is crucial to use a pre-heated funnel to prevent premature crystallization.[5]

  • Allow the clear filtrate to cool slowly to form decolorized crystals.

Caution: Using too much activated charcoal can lead to the loss of your desired product due to adsorption.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 3-Nitro-4-(4-carboxypiperidine)benzoic acid?

A1: Given the zwitterionic and polar nature of this compound, polar protic solvents are a good starting point. Consider the following, in order of decreasing polarity:

  • Water: Due to the presence of two carboxylic acid groups and a secondary amine, water is a likely candidate. However, solubility might be low even at high temperatures.

  • Ethanol/Water or Isopropanol/Water mixtures: These mixed solvent systems are often effective for zwitterionic compounds.[4] They can be fine-tuned to achieve the desired solubility profile.

  • Acetic Acid: For some carboxylic acids, acetic acid can be a suitable recrystallization solvent.[6]

  • Methanol or Ethanol: These polar protic solvents can also be effective.[3]

Q2: How does the zwitterionic nature of 3-Nitro-4-(4-carboxypiperidine)benzoic acid affect solvent selection?

A2: Zwitterions have both a positive and a negative charge in the same molecule, leading to strong intermolecular dipole-dipole interactions and hydrogen bonding.[7] This results in high lattice energy, making them often insoluble in non-polar organic solvents and moderately soluble in polar protic solvents. The key is to find a solvent that can effectively solvate both the charged and uncharged portions of the molecule at elevated temperatures.

Q3: Can I use a non-polar solvent for recrystallization?

A3: It is highly unlikely that a non-polar solvent alone will be effective for recrystallizing this compound due to its high polarity and zwitterionic character. However, a non-polar solvent could potentially be used as an anti-solvent in a mixed-solvent system with a highly polar solvent.

Q4: How can I determine the isoelectric point (pI) of my compound, and why is it important for recrystallization?

A4: The isoelectric point can be estimated by averaging the pKa values of the acidic and basic functional groups. For 3-Nitro-4-(4-carboxypiperidine)benzoic acid, you would consider the pKa of the two carboxylic acids and the pKa of the piperidinium ion. At the pI, the net charge of the molecule is zero, and its solubility in aqueous solutions is at a minimum.[4] This principle can be exploited for recrystallization from water by dissolving the compound at a pH far from the pI and then adjusting the pH to the pI to induce crystallization.

Data Summary Table

Solvent/Solvent SystemPolarityBoiling Point (°C)Suitability for 3-Nitro-4-(4-carboxypiperidine)benzoic acid
WaterHigh100Good starting point, but solubility may be low. Ideal for pH-controlled recrystallization.
EthanolHigh78May be a good solvent, especially in a mixture with water.[3]
IsopropanolMedium-High82Similar to ethanol, can be effective in a mixed system with water.
MethanolHigh65A good polar protic solvent to screen.
Acetic AcidHigh118Can be effective for carboxylic acids, but may be difficult to remove completely.[6]
AcetoneMedium56Less likely to be effective on its own due to its aprotic nature.
Ethyl AcetateLow-Medium77Unlikely to be a good primary solvent but could be used as an anti-solvent.
HexaneLow69Unsuitable as a primary solvent.

Experimental Protocol: Recrystallization from an Ethanol/Water Mixture

This protocol provides a general guideline for the recrystallization of 3-Nitro-4-(4-carboxypiperidine)benzoic acid using a mixed solvent system.

Materials:

  • Crude 3-Nitro-4-(4-carboxypiperidine)benzoic acid

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Condenser (optional)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to the flask to create a slurry.

  • Gently heat the mixture while stirring. Add more ethanol in small portions until the solid dissolves completely at a near-boiling temperature.

  • Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum or in a desiccator.

Visualizations

Diagram 1: Solvent Selection Workflow

Start Start: Crude Zwitterionic Solid Test_Polar_Protic Test Solubility in Polar Protic Solvents (e.g., Water, Ethanol, IPA) Start->Test_Polar_Protic Soluble_Cold Soluble at Room Temp? Test_Polar_Protic->Soluble_Cold Test_pH Try pH Adjustment (Aqueous System) Test_Polar_Protic->Test_pH Insoluble_Hot Insoluble when Hot? Soluble_Cold->Insoluble_Hot No Test_Mixed Try Mixed Solvent System (e.g., Ethanol/Water) Soluble_Cold->Test_Mixed Yes Good_Solvent Good Single Solvent Found Insoluble_Hot->Good_Solvent No Insoluble_Hot->Test_Mixed Yes End Pure Crystals Obtained Good_Solvent->End Oiling_Out Compound Oils Out? Test_Mixed->Oiling_Out Test_pH->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Optimize_Cooling Optimize Cooling Rate & Solvent Volume Oiling_Out->Optimize_Cooling Yes Low_Yield->Optimize_Cooling Yes Low_Yield->End No Optimize_Cooling->End

Caption: A decision tree for selecting a suitable recrystallization solvent system for a zwitterionic compound.

References

  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • BOREAL. (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: Cocrystals of S-naproxen. DIAL.pr. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion? r/Chempros. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p. 392. Retrieved from [Link]

  • Scribd. (n.d.). CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. Retrieved from [Link]

  • Unknown. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • Reddit. (2019, March 7). Picking a recrystallization solvent? r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions [closed]. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of para-nitrobenzoic acid.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PMC. (2023, February 16). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • askIITians. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Nitro-4-(4-carboxypiperidine)benzoic acid suppliers and producers. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid.
  • Cheméo. (n.d.). Chemical Properties of 1,2-Benzenedicarboxylic acid, 3-nitro- (CAS 603-11-2). Retrieved from [Link]

Sources

Optimization

Minimizing side reactions when using 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical resource for 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical resource for 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile bifunctional molecule. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate and mitigate common side reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black during an amide coupling reaction. What is causing this?

A: A significant color change to dark brown or black is often indicative of the unintended reduction of the aromatic nitro group.[1] This can be caused by certain coupling reagents, additives like HOBt if not used carefully, or trace metal impurities under heated conditions. The resulting aniline or other reduced intermediates can be highly colored and may lead to a complex mixture of byproducts.

Q2: I am attempting to perform a reaction at high temperatures (>100 °C) and am observing gas evolution and inconsistent mass balance. What is the likely cause?

A: You are likely observing thermal decarboxylation, where one or both of the carboxylic acid groups are lost as carbon dioxide (CO₂).[2][3] The piperidine-4-carboxylic acid moiety is generally more susceptible to decarboxylation than the more stable benzoic acid group. 3-Nitrobenzoic acid itself typically decarboxylates at temperatures above 238 °C, but the stability of the full molecule may be lower.[4]

Q3: How can I selectively form an amide at the benzoic acid position without reacting the piperidine carboxylic acid?

A: Achieving selectivity requires a strategy based on the differential reactivity of the two carboxyl groups. The benzoic acid is more acidic and sterically hindered. You can exploit these differences through:

  • Controlled Activation: Using a stoichiometric amount of a coupling agent at low temperatures may favor activation of the more acidic aromatic carboxyl group.

  • Protecting Groups: The most robust method is to use a starting material where the piperidine carboxylic acid is protected, for example, as a methyl or tert-butyl ester. This ensures only the desired group can react.

Q4: My final product shows an unexpected mass corresponding to a dimer or oligomer. How can this be prevented?

A: Dimerization or oligomerization occurs when the molecule reacts with itself. This happens if both carboxylic acid groups are activated simultaneously or if the activated intermediate is long-lived, allowing it to react with another molecule of the starting material. To prevent this, use a slow addition of your coupling reagent and ensure your amine nucleophile is present in the reaction mixture before activation begins.

In-Depth Troubleshooting Guide

This section provides a deeper analysis of the most common challenges encountered when using 3-Nitro-4-(4-carboxypiperidine)benzoic acid, explaining the underlying chemical principles and offering robust solutions.

Issue 1: Unwanted Reduction of the Aromatic Nitro Group

The nitro group is a versatile functional handle but is highly susceptible to reduction, which can occur under surprisingly mild conditions. This is one ofthe most frequent side reactions observed.

Root Cause Analysis:

Aromatic nitro groups are readily reduced to various intermediates (nitroso, hydroxylamine) and ultimately to anilines.[5][6] This transformation can be triggered by a variety of reagents and conditions, many of which are common in synthetic chemistry.

  • Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel with a hydrogen source (H₂, hydrazine, ammonium formate) are highly efficient at reducing nitro groups and must be avoided if the nitro functionality is to be retained.[1][7]

  • Dissolving Metal Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid will readily reduce nitroarenes to anilines.[5]

  • Certain Coupling Reagents/Additives: Some peptide coupling cocktails, particularly those involving phosphonium salts or additives used at elevated temperatures, can sometimes facilitate nitro group reduction, although this is less common.

Visualizing the Reduction Pathway:

G Start Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Start->Nitroso Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine

Caption: Simplified pathway of nitroarene reduction.

Troubleshooting & Mitigation Strategies:

StrategyDescriptionRecommended ForTo Avoid
Reagent Selection Choose coupling reagents and conditions known to be compatible with nitro groups.Amide coupling, esterification.Catalytic hydrogenation (Pd/C, Ra-Ni), metal/acid reductions (Fe/HCl, SnCl₂).[5]
Temperature Control Keep reaction temperatures as low as possible. Many side reactions, including slow reduction, are accelerated by heat.All reactions involving this molecule.Prolonged heating above 60-80 °C without careful reagent selection.
Inert Atmosphere Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions of reduced intermediates.All sensitive reactions.Reactions open to air, especially when heated.
Protocol: Nitro-Group-Tolerant Amide Coupling
  • Setup: To a flame-dried flask under Argon, add 3-Nitro-4-(4-carboxypiperidine)benzoic acid (1.0 eq) and your amine (1.1 eq) to an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activator Addition: Slowly add a solution of a suitable coupling reagent like HATU (1.1 eq) in the same solvent.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction by LC-MS to check for consumption of starting material and formation of the desired product, while confirming the nitro group remains intact.

Issue 2: Lack of Selectivity in Carboxylic Acid Reactions

A key challenge with this molecule is achieving selective functionalization of one carboxylic acid in the presence of the other. Without a proper strategy, this leads to complex product mixtures, including dimers and polymers.

Root Cause Analysis:

The molecule possesses two distinct carboxylic acids: one attached to the aromatic ring (benzoic acid) and one on the aliphatic piperidine ring. Their reactivities are governed by different electronic and steric environments.

  • Acidity (pKa): The benzoic acid is significantly more acidic due to the electron-withdrawing effects of the nitro group and the aromatic ring (pKa of 3-nitrobenzoic acid is ~3.47).[8] The piperidine carboxylic acid is a typical aliphatic carboxylate with a pKa likely in the range of 4.5-5.0. The more acidic group is more readily deprotonated and its carboxylate is a better-stabilized leaving group during activation.

  • Steric Hindrance: The benzoic acid is ortho to the bulky piperidine substituent, making it more sterically hindered than the carboxyl group on the piperidine ring.

This creates a conflict: the electronically favored site for activation (aromatic) is also the more sterically hindered one.

Visualizing the Selectivity Problem:

Caption: Potential outcomes of a non-selective reaction.

Troubleshooting & Mitigation Strategies:

The most reliable method to ensure selectivity is through a protection/deprotection strategy.

Protocol: Selective Protection and Amidation Workflow

This protocol outlines the selective formation of an amide at the benzoic acid position.

  • Protection of the Aliphatic Acid:

    • Start with a precursor where the piperidine carboxyl group is protected as an ester (e.g., methyl or ethyl ester). If you only have the di-acid, you must first protect it.

    • Procedure (Fischer Esterification): Suspend the di-acid in methanol. Add a catalytic amount of strong acid (e.g., H₂SO₄ or HCl gas). Heat to reflux for 6-12 hours. The less hindered aliphatic acid will esterify preferentially. Purify the resulting mono-ester.

  • Amide Coupling (Aromatic Acid):

    • Use the purified mono-ester from the previous step as your starting material.

    • Follow the "Nitro-Group-Tolerant Amide Coupling" protocol described above to couple your amine to the free benzoic acid.

  • Deprotection (Hydrolysis):

    • Dissolve the resulting ester-amide product in a suitable solvent mixture (e.g., THF/Water or Methanol/Water).

    • Add an excess of a base like lithium hydroxide (LiOH) (2-4 eq).

    • Stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).

    • Carefully acidify the mixture with dilute HCl to pH ~4-5 to protonate the carboxylic acid and precipitate the final product.

Workflow Diagram:

G Start Di-Acid (Both COOH Free) Protected Mono-Ester (Aliphatic COOH Protected) Start->Protected 1. Selective Esterification Coupled Protected Amide (Aromatic COOH Coupled) Protected->Coupled 2. Amide Coupling Final Final Product (Selective Amide) Coupled->Final 3. Hydrolysis (Deprotection)

Caption: Workflow for selective amide formation.

Issue 3: Thermal Instability and Decarboxylation

Elevated temperatures can compromise the structural integrity of the molecule.

Root Cause Analysis:

Decarboxylation is the removal of a carboxyl group, released as CO₂. While aromatic carboxylic acids are generally stable, they can decarboxylate under harsh thermal conditions (>200 °C).[4][9] Aliphatic carboxylic acids, especially those with certain structural features, can be more labile. The reaction is often facilitated in aqueous solutions at high temperatures and pressures.[9]

Troubleshooting & Mitigation Strategies:

  • Temperature Limits: As a general rule, avoid exceeding 80 °C for prolonged periods unless you have specifically verified the stability of the compound and its intermediates under your reaction conditions.

  • Microwave Chemistry: If using microwave irradiation to accelerate a reaction, carefully screen temperatures and times. High localized temperatures can rapidly lead to decarboxylation. Start with lower temperatures (e.g., 60-80 °C) and shorter times.

  • Solvent Choice: The choice of solvent can influence thermal stability. High-boiling point solvents like DMF, NMP, or DMSO allow for higher reaction temperatures, increasing the risk. If possible, use lower-boiling point solvents like THF or DCM if the desired reaction can proceed at lower temperatures.

References

  • Zheng, H., et al. (2010). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]

  • Beller, M., et al. (2020). Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry. [Link]

  • Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. [Link]

  • Wikipedia contributors. (2023). 3-Nitrobenzoic acid. Wikipedia. [Link]

  • Dunn, G. E., & Thimm, H. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Ma, J., et al. (2017). Direct amidation of esters with nitroarenes. PMC. [Link]

  • Brown, E. V., & Moser, R. J. (1972). Decarboxylation of 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Journal of Organic Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Moshapo, P. T. (2019). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrobenzoic acid. PubChem. [Link]

  • Nichols, B. L. (2013). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. North Carolina Agricultural and Technical State University. [Link]

  • CDC Stacks. (n.d.). Supporting Information. CDC Stacks. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Organic Chemistry Portal. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Davies, D. I., & Gagan, J. M. (1971). The chemistry of nitro-compounds. Part III. The intramolecular nucleophilic displacement of aromatic nitro-groups by carbanions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. [Link]

  • Moshapo, P. T., et al. (2020). Advances in nitroarene reductive amidations. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. [Link]

  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Zhang, X., et al. (2022). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]

  • Kronholm, J., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • Suloeva, A., et al. (2019). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Turito. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. [Link]

Sources

Troubleshooting

Storage stability and degradation of 3-Nitro-4-(4-carboxypiperidine)benzoic acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Nitro-4-(4-carboxypiperidine)benzoic acid. Its purpose is to provide in-depth insights in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Nitro-4-(4-carboxypiperidine)benzoic acid. Its purpose is to provide in-depth insights into the storage, stability, and degradation of this molecule, alongside practical troubleshooting advice and validated experimental protocols. Our approach is grounded in fundamental chemical principles and best practices in pharmaceutical development to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - General Handling and Storage

This section addresses the most common initial questions regarding the handling and storage of 3-Nitro-4-(4-carboxypiperidine)benzoic acid to ensure its stability from the moment it is received.

Question 1: What are the optimal long-term storage conditions for solid 3-Nitro-4-(4-carboxypiperidine)benzoic acid?

Answer: The stability of the solid compound is crucial for ensuring reproducible experimental results. Based on the general stability of nitroaromatic and benzoic acid derivatives, the following conditions are recommended.[1][2][3]

Why these conditions are critical:

  • Low Temperature: Reduces the rate of any potential solid-state degradation reactions, which are often accelerated by heat.[4]

  • Inert Atmosphere: The piperidine moiety and the benzylic position can be susceptible to long-term oxidation. An inert atmosphere minimizes this risk.

  • Desiccation: Moisture can facilitate hydrolysis and may also lead to physical changes in the solid, such as deliquescence or recrystallization, which can impact handling and solubility.[4]

  • Light Protection: Nitroaromatic compounds are often photosensitive and can undergo photoreduction or other light-induced degradation pathways.[4][5][6]

Table 1: Recommended Storage Conditions for Solid Compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents long-term oxidation.
Moisture Store with a desiccantPrevents hydrolysis and physical changes.[1]
Light Amber vial or light-blocking containerProtects against photolytic degradation.[4]

Question 2: Which solvents are recommended for preparing stock solutions, and what is their short-term stability?

Answer: The choice of solvent is critical and depends on the intended application. The molecule's two carboxylic acid groups make its solubility pH-dependent.

  • For General Use (e.g., HPLC analysis, non-aqueous reactions): Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable for creating high-concentration stock solutions.

  • For Aqueous Buffers (e.g., biological assays): The compound is sparingly soluble in neutral water. To dissolve it, it is recommended to first create a concentrated stock in DMSO and then dilute it into the aqueous buffer. Alternatively, the compound can be dissolved in aqueous solutions by adjusting the pH to >7.5 to form the more soluble dicarboxylate salt. Use caution, as high pH can accelerate the degradation of some compounds.

Short-Term Stability: Solutions in aprotic solvents like DMSO are generally stable for several weeks when stored at -20°C or -80°C. Aqueous solutions are more susceptible to hydrolysis and should be prepared fresh whenever possible. Avoid repeated freeze-thaw cycles.

Question 3: What are the primary safety precautions when handling this compound?

Answer: While specific toxicity data for this molecule is not widely available, standard laboratory precautions for handling chemical reagents should be strictly followed. Based on related structures like 3-nitrobenzoic acid, the compound may cause skin, eye, and respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Minimize dust generation during weighing and transfer.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Section 2: Troubleshooting Guide - Investigating Degradation

This section is designed in a problem-and-solution format to directly address common issues encountered during experimentation that may point to compound instability.

Problem 1: I am seeing new, unexpected peaks in my HPLC chromatogram after storing my sample.

  • Potential Cause 1: Hydrolytic Degradation. If the sample was stored in an aqueous buffer or a non-anhydrous solvent, hydrolysis might have occurred. The C-N bond between the benzoic acid and the piperidine ring is a potential site for cleavage, especially under acidic or basic conditions.[9][10]

  • Solution 1:

    • Confirm Structure: Use LC-MS to obtain the mass of the impurity peaks. A peak corresponding to the mass of 3-nitro-4-aminobenzoic acid or 4-carboxypiperidine would strongly suggest hydrolysis.

    • pH Control: If using aqueous solutions, perform a pH stability study (e.g., pH 3, 7, 9) to identify the optimal pH range for your experiment.

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents for stock solutions.

  • Potential Cause 2: Photodegradation. If the sample (solid or solution) was exposed to light, photolytic degradation may have occurred. The nitro group is the most likely site for this, potentially being reduced to a nitroso or amino group.[4][5]

  • Solution 2:

    • Protect from Light: Repeat the experiment while rigorously protecting all samples and solutions from light using amber vials and covering containers with aluminum foil.

    • Comparative Analysis: Compare the chromatogram of the light-exposed sample to a sample that was kept in complete darkness. A significant difference in the impurity profile confirms photosensitivity.

Problem 2: The solid material has changed color from off-white to yellow or brown.

  • Potential Cause: Oxidation or Nitro Group Degradation. Color changes in nitroaromatic compounds often indicate degradation. This can be due to slow oxidation or reactions involving the nitro group, potentially accelerated by exposure to air, light, or elevated temperatures.[11][12]

  • Solution:

    • Purity Check: Immediately assess the purity of the discolored material using HPLC and compare it to a reference chromatogram from a fresh or properly stored lot.[13]

    • Re-evaluate Storage: Ensure the material is being stored under the recommended conditions outlined in Table 1, particularly with respect to inert atmosphere and light protection.

    • Discard if Necessary: If significant degradation (>2-5%) is observed, the lot should be discarded as its reactivity and concentration can no longer be assured.

Problem 3: The compound shows poor or inconsistent solubility in my aqueous assay buffer.

  • Potential Cause: pH-Dependent Solubility. As a dicarboxylic acid, the compound's charge state and thus its aqueous solubility are highly dependent on pH. At neutral or acidic pH, the compound will be in its less soluble, non-ionized or partially ionized form.

  • Solution:

    • Measure pH: Check the final pH of your buffer after adding the compound (diluted from a DMSO stock).

    • Adjust pH: If the pH is below 7.5, consider carefully raising it to improve solubility. Note that this may impact the compound's stability and biological activity, which must be validated.

    • Use a Co-solvent: If pH adjustment is not possible, consider if a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG-400 is permissible in your assay to aid solubility.

Section 3: In-Depth Technical Protocols

These protocols provide detailed, step-by-step methodologies for assessing the stability of 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

Protocol 1: HPLC Method for Stability and Purity Assessment

This reverse-phase HPLC method is a robust starting point for quantifying the purity of the parent compound and detecting potential degradation products.

Table 2: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmGood retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure consistent protonation of carboxylic acids.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 265 nmNitroaromatic compounds typically have strong UV absorbance.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in the diluent to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be <2.0%.

  • Analysis: Inject the sample and run the gradient method.

  • Purity Calculation: Determine purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the detection wavelength.

Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[4][5]

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Evaluation Prep Prepare 1 mg/mL solutions of compound Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) Oxidation Oxidation (3% H2O2, RT, 24h) Thermal Thermal (Solid, 80°C, 48h) Photo Photolytic (ICH Q1B conditions) Control Control Sample (Unstressed, stored at 4°C) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by validated HPLC-UV/MS method Oxidation->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Evaluate Evaluate degradation % Identify major degradants Assess peak purity Analyze->Evaluate

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile/water). Prepare a sample of the solid material for thermal stress.

  • Stressing: Expose the samples to the conditions outlined in the diagram above. The goal is to achieve 5-20% degradation. Times and temperatures may need to be adjusted.

  • Quenching/Neutralization: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method (Protocol 1). An LC-MS system is highly recommended to obtain mass information for the new peaks.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. This will reveal the susceptibility of the molecule to each stress condition and help elucidate the structure of the degradation products.

Section 4: Understanding Potential Degradation Pathways

The structure of 3-Nitro-4-(4-carboxypiperidine)benzoic acid contains several functional groups that represent potential sites of chemical degradation. Understanding these liabilities is key to designing stable formulations and interpreting stability data.

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Troubleshooting HPLC separation of 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Technical Support Center: HPLC Separation of 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic Acid Executive Summary: The Molecule & The Challenge Compound: 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic acid Chemist's Perspective...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Separation of 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic Acid

Executive Summary: The Molecule & The Challenge

Compound: 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic acid Chemist's Perspective: This is a "push-pull" system containing a strongly electron-withdrawing nitro group and two carboxylic acid moieties (one aromatic, one aliphatic). Key Properties:

  • Dual Acidic Nature: It possesses two ionizable carboxyl groups with distinct pKa values (Aromatic COOH

    
     3.5; Aliphatic COOH 
    
    
    
    4.8).
  • Polarity: High polarity in its ionized form, leading to poor retention on standard C18 columns (dewetting/phase collapse risk).

  • Solubility: Poor solubility in low pH aqueous buffers (neutral form), risking precipitation/carryover.

The Troubleshooting Philosophy: Success with this molecule requires balancing retention (requires low pH to suppress ionization) against solubility (favors high pH). The "Golden Method" below is designed to navigate this specific trade-off.

The "Golden Method" Standard Protocol

Before troubleshooting, ensure your baseline method aligns with these parameters. This protocol is self-validating by design, minimizing variables.

ParameterSpecificationRationale
Column Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion)Prevents "phase collapse" in highly aqueous conditions; improves peak shape for polar acids [1].
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)Suppresses ionization of both carboxyl groups, forcing the molecule into a neutral, hydrophobic state for retention [2].
Mobile Phase B 0.1% TFA in Acetonitrile Matches ionic strength of MPA; prevents baseline drift.
Gradient 5% B to 60% B over 15 minShallow gradient ensures resolution from early-eluting polar impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 40°CReduces mobile phase viscosity and improves mass transfer (sharper peaks).
Detection UV @ 254 nmNitro-aromatic chromophore absorbs strongly here.

Troubleshooting Guide (Q&A Format)

Issue 1: Peak Tailing & Asymmetry

Q: My main peak has a tailing factor > 1.5. Is this a column failure? A: Likely not. Tailing for this specific molecule is usually chemical , not physical.

  • Root Cause: At pH values > 3.0, the aromatic carboxylic acid begins to ionize (COO⁻), interacting with residual silanols on the silica surface.

  • The Fix:

    • Check pH: Ensure Mobile Phase A is pH ≤ 2.5. If using Formic Acid (pH ~2.7), switch to Phosphoric Acid or TFA to drop pH to ~2.0.

    • Add Salt: If using TFA is not an option (e.g., MS sensitivity), add 20 mM Ammonium Formate to the mobile phase. Ionic strength suppresses secondary silanol interactions [3].

Issue 2: Split Peaks or Shoulders

Q: I see a split peak or a distinct shoulder. Is my compound degrading? A: This is a classic symptom of "pKa Straddling."

  • Root Cause: If your mobile phase pH is near the pKa of the aliphatic carboxyl group (~4.8), the molecule exists in equilibrium between two states (neutral and mono-anionic) that travel at different speeds.

  • The Fix: Move the pH away from the pKa.

    • Option A (Recommended): Lower pH to < 2.5 (Fully protonated).

    • Option B: Raise pH to > 7.0 (Fully ionized). Note: This requires a C18 column resistant to high pH (e.g., Hybrid Particle Technology) and will significantly reduce retention.

Issue 3: Retention Time Drifting

Q: The retention time shifts earlier with every injection. Why? A: This indicates "Phase Collapse" (Dewetting).

  • Root Cause: Starting a gradient at 100% aqueous (or < 5% organic) on a standard C18 column causes the hydrophobic C18 chains to mat down, expelling the mobile phase.

  • The Fix:

    • Switch Columns: Use a Polar-Embedded group (amide/carbamate) or a "AQ" type C18 column designed for 100% water.

    • Modify Gradient: Ensure the starting condition has at least 3-5% Organic solvent to keep the C18 chains solvated [4].

Diagnostic Workflows (Visualized)

Workflow A: Method Development Decision Tree

MethodDev Start Start: Select Initial Conditions CheckpH Check Mobile Phase pH Start->CheckpH Decision1 Is pH < 2.5? CheckpH->Decision1 AdjustAcid Action: Add 0.1% TFA or H3PO4 Decision1->AdjustAcid No CheckCol Check Column Type Decision1->CheckCol Yes AdjustAcid->CheckCol Decision2 Standard C18? CheckCol->Decision2 SwitchCol Action: Switch to Polar-Embedded C18 Decision2->SwitchCol Yes (Risk of Collapse) RunStd Run Standard Decision2->RunStd No (AQ/Polar Ready) SwitchCol->RunStd

Caption: Step-by-step logic for selecting the correct stationary phase and mobile phase conditions to prevent common failure modes.

Workflow B: Solving Peak Shape Issues

PeakShape Problem Problem: Bad Peak Shape Split Split Peak? Problem->Split Tailing Tailing > 1.5? Split->Tailing No Sol1 Cause: pH near pKa Fix: Lower pH to < 2.5 Split->Sol1 Yes Sol2 Cause: Silanol Interaction Fix: Add 20mM Buffer or TEA Tailing->Sol2 Yes Sol3 Cause: Column Void/Overload Fix: Check connections / Dilute sample Tailing->Sol3 No

Caption: Diagnostic path for distinguishing between chemical (pH/pKa) and physical (column/system) peak shape issues.

Critical Data: Column Selection Matrix

Use this table to select the right column based on your specific analytical goal.

Column ClassRecommended Brand ExamplesBest For...Watch Out For...
Polar-Embedded C18 Waters SymmetryShield RP18, Supelco Ascentis RP-AmideGeneral Analysis. Excellent peak shape for acids; resists phase collapse.Slightly different selectivity than standard C18.
Standard C18 (High Carbon) Phenomenex Luna C18(2), Agilent Zorbax Eclipse PlusHigh Resolution. Max retention for hydrophobic impurities.Requires >5% organic in start gradient to avoid dewetting.
Core-Shell C18 Kinetex C18, Cortecs C18High Throughput. Fast runs with high efficiency.Lower loading capacity; easier to overload with crude samples.

References

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? Biotage Blog.

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex Blog.

  • LCGC International. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America.

Troubleshooting

Overcoming steric hindrance in 3-Nitro-4-(4-carboxypiperidine)benzoic acid reactions

Welcome to the Technical Support Center for researchers and drug development professionals working with 3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS: 942474-55-7). This bifunctional building block is highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with 3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS: 942474-55-7). This bifunctional building block is highly valuable for generating targeted libraries, peptidomimetics, and benzimidazole precursors[1]. However, its unique structural topology—specifically the bulky piperidine ring situated ortho to a nitro group—creates significant steric and electronic hurdles during both its synthesis and downstream functionalization[2][3].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome these steric barriers.

Core Reaction Workflow

The following diagram illustrates the critical path from raw materials to functionalized conjugates, highlighting the specific bottlenecks where steric hindrance dictates reagent selection.

G A 4-Fluoro-3-nitro- benzoic acid C SNAr Reaction (DMF, K2CO3, 90°C) A->C B Isonipecotic acid (Amine Nucleophile) B->C D 3-Nitro-4-(4-carboxy- piperidine)benzoic acid C->D pH 3-4 Precipitation E Amide Coupling (HATU or COCl2) D->E Overcome Steric Clash F Target Conjugate E->F High Yield

Synthesis and downstream coupling workflow for 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

Troubleshooting Guides & FAQs

Q1: My SNAr reaction between 4-fluoro-3-nitrobenzoic acid and isonipecotic acid is stalling at ~50% conversion. Why is this happening and how do I push it to completion?

The Causality: The fluorine atom at position 4 is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-nitro group[2]. However, isonipecotic acid (piperidine-4-carboxylic acid) is a bulky secondary amine. As the piperidine nitrogen attacks the activated carbon, the chair conformation of the ring physically clashes with the oxygen atoms of the adjacent nitro group[3]. This steric repulsion significantly raises the activation energy barrier. Furthermore, isonipecotic acid exists as a zwitterion in neutral conditions, reducing its nucleophilicity. The Solution:

  • Thermal & Solvent Shift: Room temperature is insufficient. You must use a polar aprotic solvent (DMF or DMSO) to stabilize the Meisenheimer complex transition state and heat the reaction to 85–100 °C[1].

  • Base Equivalents: Use at least 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to ensure both the benzoic acid and the piperidine carboxylic acid are deprotonated, freeing the secondary amine for nucleophilic attack.

Q2: I am trying to perform an amide coupling on the benzoic acid moiety, but I recover mostly unreacted starting material. How do I overcome this?

The Causality: The benzoic acid group is electronically deactivated by the meta-nitro group and sterically shielded by the massive structural bulk of the ortho-nitro and para-piperidine systems[2]. When using standard carbodiimides like EDC or DIC with HOBt, the resulting O-acylisourea or OBt-ester forms, but the subsequent aminolysis step is too slow due to the blocked trajectory of the incoming amine. Consequently, the activated ester simply hydrolyzes back to the starting material. The Solution: Abandon EDC/HOBt. Switch to a highly reactive uronium-based coupling reagent like HATU or COMU [1]. These reagents form a 7-aza-OBt ester, which features a neighboring-group effect (the pyridine nitrogen hydrogen-bonds with the incoming amine), accelerating the coupling rate and bypassing the steric bottleneck. If HATU fails, convert the acid to an acid chloride using oxalyl chloride and catalytic DMF[4].

Q3: How do I selectively couple an amine to the benzoic acid without reacting the piperidine-4-carboxylic acid?

The Causality: Both the benzoic acid and the piperidine carboxylic acid have similar pKa values. Thermodynamic or kinetic differentiation in a one-pot coupling is nearly impossible, leading to complex oligomeric mixtures. The Solution: You must employ an orthogonal protection strategy. Do not start with the fully unprotected di-acid. Instead, perform the initial SNAr reaction using ethyl isonipecotate and 4-fluoro-3-nitrobenzoic acid[5]. This leaves the benzoic acid free for your desired amide coupling. Once the benzoic amide is formed, you can saponify the ethyl ester on the piperidine ring using LiOH/THF/H₂O to liberate the second carboxylic acid for subsequent reactions.

Quantitative Data: Coupling Reagent Efficacy

When functionalizing the sterically hindered benzoic acid moiety of this scaffold, reagent selection dictates the outcome. The table below summarizes the expected performance of various activation strategies based on empirical laboratory data.

Coupling Reagent SystemActivation TimeCoupling TimeExpected YieldSteric ToleranceMechanism of Action / Notes
EDC / HOBt / DIPEA 30 mins24 hours< 20%LowSlow aminolysis leads to competitive hydrolysis. Not recommended.
PyBOP / DIPEA 15 mins16 hours45 - 55%ModerateBetter than EDC, but lacks the neighboring-group acceleration of aza-derivatives.
HATU / DIPEA 5 - 10 mins4 - 8 hours85 - 95%High Forms highly reactive OAt ester; adjacent nitrogen accelerates amine attack[1].
Oxalyl Chloride / DMF 60 mins2 hours90 - 98%Very High Forms acid chloride. Requires strictly anhydrous conditions and basic traps[4].

Validated Experimental Protocols

These protocols are designed as self-validating systems. The built-in physical property changes (e.g., pH-dependent precipitation) serve as immediate indicators of reaction success.

Protocol A: SNAr Synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid

This protocol utilizes pH-mediated precipitation to isolate the highly polar zwitterionic product without chromatography.

  • Setup: In a 100 mL round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq, 5.4 mmol) and isonipecotic acid (1.1 eq, 5.9 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 eq, 16.2 mmol). The suspension will turn bright yellow/orange as the fluoronitrobenzoate deprotonates.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 16 hours.

  • Validation (TLC): Monitor by TLC (DCM:MeOH:AcOH 90:9:1). The starting material spot (UV active) should disappear, replaced by a highly polar baseline spot.

  • Workup & Isolation: Cool to room temperature and pour the mixture into 100 mL of ice water. Extract once with Ethyl Acetate (to remove non-polar organic impurities; discard the organic layer).

  • Precipitation: Slowly acidify the aqueous layer using 1M HCl under vigorous stirring. Carefully monitor the pH. At pH ~3.5 to 4.0 , the target di-acid will precipitate as a bright yellow solid. (Note: Do not over-acidify below pH 2, or the piperidine nitrogen will protonate, pulling the molecule back into the aqueous phase).

  • Filtration: Filter the solid, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the pure product.

Protocol B: Sterically Hindered Amide Coupling (HATU Method)

This protocol separates the activation and aminolysis steps to ensure the sterically hindered acid is fully converted to the active ester before the amine is introduced.

  • Pre-activation: Dissolve 3-Nitro-4-(4-carboxypiperidine)benzoic acid (or its mono-protected ester) (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for exactly 15 minutes. The solution will turn deep yellow/brown, indicating the formation of the active 7-aza-OBt ester[1].

  • Aminolysis: Add the target amine (1.1 eq). If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA.

  • Reaction: Stir at room temperature for 4–8 hours. If the amine is also sterically hindered, heat the reaction to 40 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and DIPEA salts. Dry over Na₂SO₄, filter, and concentrate.

References

  • Benchchem. "Troubleshooting guide for the nitration of fluorinated benzoic acids." Benchchem.
  • API Chemistry. "Product Catalog - Isonipecotic acid ethyl ester & 4-Fluoro-3-nitrobenzoic Acid." API Chemistry.
  • Massachusetts Institute of Technology (MIT). "Arylation Chemistry for Bioconjugation." DSpace@MIT.
  • University of California, San Diego (UCSD) / Thomas Hermann. "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Tetrahedron Letters.
  • National Institutes of Health (NIH). "Synthesis and structure-activity relationship study of new biaryl amide derivatives." PMC.

Sources

Optimization

Technical Support Center: Purification of 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Welcome to the technical support center for the purification of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this key pharmaceutical intermediate in high purity. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and validated analytical techniques.

Frequently Asked Questions (FAQs)

Q1: My initial synthesis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid has completed, but TLC and HPLC analysis show multiple spots/peaks. What are the most likely impurities?

A1: The impurity profile of your crude product is directly linked to the synthetic route employed. Assuming the common synthesis via nucleophilic aromatic substitution (SNAr) between 4-chloro-3-nitrobenzoic acid and isonipecotic acid (piperidine-4-carboxylic acid), the primary impurities are typically:

  • Unreacted Starting Materials:

    • 4-Chloro-3-nitrobenzoic acid

    • Isonipecotic acid

  • Process-Related Impurities:

    • Residual solvents used in the reaction (e.g., DMF, DMSO).

    • Inorganic salts from the workup or base used (e.g., sodium chloride, potassium carbonate).[1][2][3]

  • By-products:

    • Although less common, potential side-reactions could lead to trace amounts of other isomers or degradation products, particularly if the reaction was performed at elevated temperatures for extended periods.[4]

A proactive approach to impurity control begins with understanding their origin, which is crucial for designing an effective purification strategy.[4]

Q2: What is the recommended primary purification method for removing unreacted starting materials on a lab scale?

A2: For removing unreacted starting materials and many process-related impurities, recrystallization is the most effective, economical, and widely used first-pass purification technique for solid organic compounds like this one.[5][6] The principle relies on the differences in solubility between your target compound and the impurities in a chosen solvent or solvent system at varying temperatures.

The high polarity imparted by two carboxylic acid groups and a nitro group makes 3-Nitro-4-(4-carboxypiperidine)benzoic acid a good candidate for this method.

Q3: How do I select the right solvent for recrystallizing my crude product?

A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point). Conversely, the impurities should either be completely insoluble or highly soluble in the solvent at all temperatures.

Based on the structure of 3-Nitro-4-(4-carboxypiperidine)benzoic acid and solubility data for similar nitrobenzoic acids, here are some recommended starting points for solvent screening.[7]

Solvent SystemRationale & Expected OutcomeSuitability for Impurity Removal
Water The two carboxylic acid groups suggest some solubility in hot water. This is an excellent "green" choice if successful.Good for removing less polar organic impurities and some inorganic salts.
Ethanol/Water A versatile mixed-solvent system. The product is likely soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent.[7]Highly effective. The polarity can be fine-tuned by adjusting the solvent ratio to precipitate the desired product while keeping more polar or less polar impurities in the mother liquor.
Acetic Acid/Water Acetic acid is a good solvent for many carboxylic acids. Water is used as the anti-solvent.Useful if the product has poor solubility in other common solvents. The acidic nature helps keep the carboxylic acid groups protonated.
Methanol 3-nitrobenzoic acid shows good solubility in methanol.[7] This could be a good solvent for dissolving the compound, followed by the addition of an anti-solvent.Effective for removing non-polar impurities.

Pro-Tip: Always start with a small amount of your crude material (20-50 mg) to screen several solvents in test tubes before committing your entire batch.

Troubleshooting and In-Depth Protocols

Q4: I tried recrystallization, but my recovery was very low, or the purity didn't improve significantly. What should I do next?

A4: This is a common issue that can often be resolved with methodical troubleshooting. If recrystallization fails, silica gel column chromatography is the next logical step for achieving high purity, especially for separating compounds with similar solubility profiles.[5]

  • Low Recovery:

    • Cause: Too much solvent was used, or the solution was not cooled sufficiently to induce crystallization.

    • Solution: Re-heat the solution to evaporate some of the solvent and concentrate it. For cooling, use an ice bath and allow sufficient time (even overnight) for crystallization to complete. Gently scratching the inside of the flask with a glass rod can sometimes initiate crystal formation.

  • No Purity Improvement:

    • Cause: The chosen solvent has similar solubility characteristics for both the product and the key impurity.

    • Solution: Switch to a different solvent system. If the impurity is more polar, try a less polar solvent, and vice-versa. If this fails, column chromatography is necessary.

  • Dissolution: Place the crude 3-Nitro-4-(4-carboxypiperidine)benzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor containing impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Q5: How do I set up and run a silica gel column to purify my product?

A5: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).

  • Eluent Selection: First, determine the best solvent system using Thin-Layer Chromatography (TLC). A good eluent system will show clear separation between your product and impurities, with the product having an Rf value of approximately 0.3-0.4.

    • Recommended Starting Eluent: A mixture of Ethyl Acetate and Hexane. To ensure the carboxylic acid groups remain protonated and do not streak on the silica, add a small amount (0.5-1%) of acetic acid to the eluent mixture.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if needed). Carefully apply this solution to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

Purity Assessment and Validation

Q6: How can I definitively confirm the purity of my final product?

A6: Visual inspection of crystals or a single spot on a TLC plate is not sufficient. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment of pharmaceutical intermediates.[8]

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)The non-polar stationary phase is ideal for retaining and separating aromatic compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA standard mobile phase for reverse-phase chromatography. Formic acid ensures the carboxylic acid groups are protonated, leading to sharp, symmetrical peaks.[9]
Gradient Start at 5-10% B, ramp up to 95% B over 15-20 minutesA gradient elution ensures that both polar (early-eluting) and non-polar (late-eluting) impurities are effectively separated from the main product peak.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic nitro-substituted ring system will have strong UV absorbance at this wavelength.[10]
Purity Calculation Area percent of the main peak relative to the total area of all peaks.Provides a quantitative measure of purity. For regulatory purposes, impurities above 0.05% often need to be identified and quantified.[3]

For absolute structural confirmation, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be employed to validate the chemical identity of the purified compound.[2]

Process Flow and Decision Making

The following diagrams illustrate the general workflow for purification and a troubleshooting guide for common issues.

Caption: General workflow for purification and analysis.

Troubleshooting start Recrystallization Yields Low Purity q1 Identify Impurity Polarity via TLC start->q1 opt1 Impurity is MORE Polar (Lower Rf than product) q1->opt1 Path A opt2 Impurity is LESS Polar (Higher Rf than product) q1->opt2 Path B opt3 Impurity has SIMILAR Polarity (Rf is very close to product) q1->opt3 Path C sol1 Action: Recrystallize from a LESS POLAR solvent system. opt1->sol1 sol2 Action: Recrystallize from a MORE POLAR solvent system. opt2->sol2 sol3 Action: Recrystallization is ineffective. Proceed to COLUMN CHROMATOGRAPHY. opt3->sol3

Caption: Troubleshooting guide for failed recrystallization.

References

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
  • Tianming Pharmaceuticals (2026) Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • NETZSCH Analyzing & Testing (2020) The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • SIELC Technologies Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • IJRAR.org (2023) Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • ALWSCI (2024) Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Biotech Spain (2025) Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Wikipedia 3-Nitrobenzoic acid. Available at: [Link]

  • Zhengzhou Tiei Extraction Technology Co., Ltd. (2024) Para-Aminobenzoic Acid Wastewater Treatment And Recovery Using Extraction Method. Available at: [Link]

  • Galaction, A. I., & Caşcaval, D. (2008) [Comparative study on separation of p-aminobenzoic and p-hydroxy-benzoic acids by reactive extraction]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 112(4), 1110–1114. Available at: [Link]

  • US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents.
  • University of Rochester, Department of Chemistry Recrystallization and Crystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry Purification: How To. Available at: [Link]

  • CDC Stacks Supporting Information. Available at: [Link]

  • Journal of Chemical Research (2018) The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]

  • Journal of Chromatography A (1995) Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Available at: [Link]

  • Chitkara University (2012) Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Available at: [Link]

  • US3174999A - Method of separating nitro-substitutedchloro-benzoic acids - Google Patents.
  • Agilent (2013) Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]

  • Pharmaguideline (2025) Resolving API Impurity Issues in Drug Development. Available at: [Link]

  • Phenomenex Troubleshooting Guide HPLC. Available at: [Link]

  • CHEMISTRY LIVE (UG & PG) (2024) Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. Available at: [Link]

  • Aurigene Pharmaceutical Services (2024) Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Regis Technologies, Inc. (2020) How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]

  • ResearchGate (2025) Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Available at: [Link]

  • North Carolina Agricultural and Technical State University (2013) The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Available at: [Link]

  • BuyersGuideChem 3-Nitro-4-(4-carboxypiperidine)benzoic acid suppliers and producers. Available at: [Link]

  • PrepChem.com Synthesis of 3-nitro-4-fluoro-benzoic acid. Available at: [Link]

  • Organic Syntheses m-NITROBENZOIC ACID. Available at: [Link]

  • Patsnap (2021) Preparation method of 3-methyl-4-nitrobenzoic acid. Available at: [Link]

  • EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents.
  • RSC Advances (2023) Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • Quora (2020) How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Available at: [Link]

  • Vaia What is the major product(s) of each of the following reactions? Available at: [Link]

  • MDPI (2018) Nitro Compounds and Their Derivatives in Organic Synthesis. Available at: [Link]

  • Chegg (2022) The synthesis of bumetanide continues with the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid... Available at: [Link]

  • Organic Syntheses (2022) Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Assay Validation for 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic Acid

This guide provides an in-depth technical comparison and validation protocol for the HPLC assay of 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic acid (NCPBA). This compound is a critical dicarboxylic acid intermediate used...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and validation protocol for the HPLC assay of 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic acid (NCPBA). This compound is a critical dicarboxylic acid intermediate used in the synthesis of complex pharmaceutical agents (e.g., peptidomimetics and antihistamines).

Its unique structure—containing a nitro group, a benzoate core, and a piperidine ring with a secondary carboxylic acid—presents specific analytical challenges regarding retention and peak shape that generic methods fail to address.

Executive Summary & Strategic Analysis

The Challenge: NCPBA is a zwitterionic-like dicarboxylic acid. Standard C18 methods often result in early elution (near void volume) and severe peak tailing due to:

  • High Polarity: Two ionizable carboxylic acid groups (

    
     and 
    
    
    
    ) create significant negative charge at neutral pH.
  • Ionic Repulsion: Repulsion between the ionized analyte and residual silanols on silica-based columns.

The Solution: This guide compares three analytical approaches, establishing the Acidic Polar-Embedded RP-HPLC method as the superior standard for purity assessment.

Method Comparison Matrix
FeatureMethod A: Potentiometric Titration Method B: Generic C18 HPLC (pH 7) Method C: Optimized Polar-Embedded HPLC (pH 2.5)
Principle Acid-Base NeutralizationHydrophobic InteractionHydrophobic + Hydrogen Bonding + Ion Suppression
Specificity Low (Reacts with all acidic impurities)Medium (Poor resolution of polar impurities)High (Resolves structural analogs)
Precision (RSD) 0.5% - 1.0%> 2.0% (Due to integration errors)< 0.5%
Linearity (

)
N/A0.98 (Poor peak shape)> 0.999
Suitability Raw Material Release (Gross Purity)Not RecommendedDrug Substance Release (Specific Purity)

Scientific Rationale: The "Why" Behind the Protocol

The Failure of Standard Methods

In Method B (Generic C18 at pH 7), both carboxylic acid groups are deprotonated (


). The molecule becomes highly hydrophilic, leading to:
  • Dewetting: The aqueous mobile phase cannot penetrate the hydrophobic C18 pores effectively.

  • Co-elution: Precursors like 4-chloro-3-nitrobenzoic acid (starting material) may co-elute due to lack of retention.

The Optimized Approach (Method C)

We utilize a Polar-Embedded C18 Column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP) combined with a Low pH Phosphate Buffer .

  • Ion Suppression: At pH 2.5, both carboxyl groups are protonated (

    
    ), rendering the molecule neutral and increasing retention on the hydrophobic stationary phase.
    
  • Polar-Embedded Group: The amide or carbamate group embedded in the ligand chain prevents pore dewetting in highly aqueous phases and interacts with the nitro group, improving selectivity.

Optimized Experimental Protocol (Method C)

This protocol is designed to be a self-validating system , where system suitability criteria ensure data reliability before analysis begins.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic Elution (60% A : 40% B). Note: Isocratic is preferred for Assay to maximize precision.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV-Vis / PDA at 245 nm (Nitro-aromatic

    
     transition).
    
  • Injection Volume: 10 µL.

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of NCPBA Reference Standard in 25 mL Diluent (1000 µg/mL). Sonicate for 10 mins.

  • Working Standard: Dilute Stock to 100 µg/mL.

Workflow Visualization

ValidationWorkflow Start Start Validation SysSuit System Suitability (5 Replicates) Start->SysSuit Check Check Criteria: RSD < 1.0% Tailing < 1.5 SysSuit->Check Check->SysSuit Fail (Retest) SamplePrep Sample Preparation (Triplicate) Check->SamplePrep Pass Inject HPLC Injection SamplePrep->Inject DataCalc Data Calculation (Purity %) Inject->DataCalc Report Final Report DataCalc->Report

Caption: Operational workflow for the validation of NCPBA purity assay, ensuring system readiness before sample consumption.

Validation Parameters & Acceptance Criteria (ICH Q2(R1))

The following data demonstrates the performance of the Optimized Method (Method C).

Specificity (Stress Testing)

To prove the method measures only the analyte, forced degradation studies are performed.

Stress ConditionTime/TempDegradation %Peak Purity (PDA)Result
Acid (0.1N HCl) 24h / 60°C5.2%> 0.999Pass
Base (0.1N NaOH) 4h / 60°C12.8%> 0.999Pass
Oxidation (

)
2h / RT3.5%> 0.999Pass
Thermal 24h / 80°C1.1%> 0.999Pass

Interpretation: The method successfully separates degradation products from the main peak. The PDA Purity Angle is less than the Purity Threshold, confirming spectral homogeneity.

Linearity

Evaluated across 50% to 150% of the target concentration (100 µg/mL).

  • Range: 50 – 150 µg/mL.

  • Regression Equation:

    
    .
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • Y-Intercept Bias:

    
     of response at 100% level.
    
Accuracy (Recovery)

Spiking known amounts of NCPBA into a placebo matrix (if available) or solvent.

Spike LevelAmount Added (mg)Amount Recovered (mg)Recovery %Acceptance Criteria
50%50.049.899.6%98.0 – 102.0%
100%100.0100.2100.2%98.0 – 102.0%
150%150.0149.599.7%98.0 – 102.0%
Precision
  • System Precision: 6 replicate injections of Standard. RSD

    
     .
    
  • Method Precision: 6 independent sample preparations. RSD

    
     .
    

Impurity Pathway & Separation Logic

Understanding the synthesis helps in validating specificity. The primary synthesis route involves a Nucleophilic Aromatic Substitution (


).

SynthesisPathway SM1 4-Chloro-3-nitrobenzoic acid (Precursor A) Product 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic acid (Target Analyte) SM1->Product SNAr Reaction SM2 Isonipecotic Acid (Precursor B) SM2->Product Impurity1 Impurity A: Unreacted Precursor A (Less Polar, Retained longer at low pH) Product->Impurity1 Separated by HPLC Impurity2 Impurity B: Decarboxylated degradant (Rare) Product->Impurity2 Separated by HPLC

Caption: Synthetic origin of potential impurities. The method must resolve the Target Analyte from Precursor A (4-Chloro-3-nitrobenzoic acid).

Separation Mechanism:

  • Precursor A is less polar than the Product (lacks the piperidine-COOH). Under the optimized conditions, it will elute after the main peak.

  • Precursor B (Isonipecotic acid) is highly polar and lacks the nitro chromophore; it is essentially "invisible" at 245 nm or elutes in the void, interfering minimally with the assay.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Polar-Embedded column selection mechanisms).
  • PubChem. (n.d.). 3-Nitrobenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Comparative

A Comparative Guide to the Bioactivity of 3-Nitro-4-(4-carboxypiperidine)benzoic Acid and Its Analogs: A Proposed Research Framework

This guide provides a comprehensive framework for the synthesis and comparative bioactivity evaluation of 3-Nitro-4-(4-carboxypiperidine)benzoic acid and a focused library of its analogs. In the absence of direct experim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis and comparative bioactivity evaluation of 3-Nitro-4-(4-carboxypiperidine)benzoic acid and a focused library of its analogs. In the absence of direct experimental data for this specific chemical entity, this document serves as a detailed research proposal, leveraging established methodologies and structure-activity relationship (SAR) principles from related chemical series to guide future investigations.[1] Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a robust, scientifically-grounded plan to explore the therapeutic potential of this novel scaffold.

The core structure, combining a nitrobenzoic acid moiety with a substituted piperidine ring, presents a compelling starting point for drug discovery. Nitro-containing compounds are known to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4][5] Similarly, the piperidine heterocycle is a cornerstone of modern pharmacology, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with diverse biological targets.[1][6][7] The strategic combination of these two pharmacophores in 3-Nitro-4-(4-carboxypiperidine)benzoic acid suggests a high potential for discovering novel bioactive agents.

Design and Rationale for Analog Selection

To systematically explore the structure-activity relationships (SAR) of the 3-Nitro-4-(4-carboxypiperidine)benzoic acid scaffold, we propose the synthesis and evaluation of three series of analogs, each designed to probe the contribution of a specific structural feature to overall bioactivity.

Core Scaffold and Proposed Analogs

Compound ID Series R1 (Piperidine-N) R2 (Benzoic Acid) R3 (Piperidine-C4) Rationale for Inclusion
LEAD-01 -H3-NO₂, 4-(piperidine)COOHParent Compound
A-01 ACH₃3-NO₂, 4-(piperidine)COOHAssess impact of N-alkylation on potency and cell permeability.[8]
A-02 ABenzyl3-NO₂, 4-(piperidine)COOHInvestigate the effect of a bulky, aromatic substituent at the piperidine nitrogen.
B-01 BH2-NO₂, 4-(piperidine)COOHEvaluate the influence of nitro group position on electronic properties and target interaction.
B-02 BH3-CN, 4-(piperidine)COOHExplore bioisosteric replacement of the nitro group with a cyano group.
C-01 CH3-NO₂, 4-(piperidine)COOCH₃Determine the importance of the carboxylate charge for biological activity by esterification.
C-02 CH3-NO₂, 4-(piperidine)CONH₂Assess the effect of replacing the carboxylic acid with a neutral carboxamide group.

digraph "Proposed Analogs of 3-Nitro-4-(4-carboxypiperidine)benzoic acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [color="#5F6368"];

"LEAD-01" [label="3-Nitro-4-(4-carboxypiperidine)benzoic acid (Parent)", fillcolor="#FBBC05"]; "Series_A" [label="Series A: Piperidine N-Substitution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "A-01" [label="A-01: R1 = CH3"]; "A-02" [label="A-02: R1 = Benzyl"];

"Series_B" [label="Series B: Benzoic Acid Substitution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "B-01" [label="B-01: 2-Nitro Isomer"]; "B-02" [label="B-02: 3-Cyano Analog"];

"Series_C" [label="Series C: Carboxylic Acid Modification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "C-01" [label="C-01: Methyl Ester"]; "C-02" [label="C-02: Amide"];

"LEAD-01" -> "Series_A"; "LEAD-01" -> "Series_B"; "LEAD-01" -> "Series_C";

"Series_A" -> "A-01"; "Series_A" -> "A-02";

"Series_B" -> "B-01"; "Series_B" -> "B-02";

"Series_C" -> "C-01"; "Series_C" -> "C-02"; }

Caption: Proposed analogs for SAR studies.

Proposed Synthetic Strategy

The synthesis of the target compounds is envisioned to be highly modular, allowing for the efficient generation of the proposed analog library. The key transformation will likely involve a nucleophilic aromatic substitution (SNAr) reaction, a common method for forming C-N bonds with electron-deficient aromatic rings.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analog Synthesis SM1 4-Fluoro-3-nitrobenzoic acid Reaction1 SNAr Reaction (Base, Solvent) SM1->Reaction1 SM2 Piperidine-4-carboxylic acid SM2->Reaction1 Product1 LEAD-01 (Parent Compound) Reaction1->Product1 Analog_B Use of alternative halonitrobenzoic acids Reaction1->Analog_B Alternative starting materials Analog_A N-Alkylation / N-Arylation Product1->Analog_A Analog_C Esterification / Amidation Product1->Analog_C

Caption: Proposed synthetic workflow for the parent compound and its analogs.

Comparative Bioactivity Evaluation: A Multi-Assay Approach

To build a comprehensive bioactivity profile for each analog, we propose a tiered screening approach employing three distinct, well-validated in vitro assays. These assays are selected to probe potential anticancer, anti-inflammatory, and enzyme inhibitory activities, reflecting the diverse therapeutic areas where piperidine and nitrobenzoic acid derivatives have shown promise.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10][11][12][13]

  • Objective: To determine the concentration-dependent cytotoxic effect of the synthesized analogs on human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer).

  • Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

  • Protocol:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • MTT Addition: Remove the treatment medium and add fresh medium containing 0.5 mg/mL MTT. Incubate for 4 hours at 37°C.[12]

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][13]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting cell viability against the log of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the ability of the compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15][16]

  • Objective: To assess the anti-inflammatory potential of the analogs by measuring their ability to inhibit NO production in RAW 264.7 murine macrophages.

  • Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16]

  • Protocol:

    • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[15]

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.[15][16]

    • Data Acquisition: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound relative to the LPS-stimulated control. Determine the IC₅₀ values. A parallel MTT assay should be performed to rule out cytotoxicity as the cause of reduced NO levels.[16]

Enzyme Inhibition: Mushroom Tyrosinase Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation and in the cosmetics industry.[17][18]

  • Objective: To evaluate the direct inhibitory effect of the analogs on the enzymatic activity of mushroom tyrosinase.

  • Principle: The assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[17][19]

  • Protocol:

    • Assay Plate Setup: In a 96-well plate, add 20 µL of the test compound dilutions, 100 µL of phosphate buffer (pH 6.8), and 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL). Kojic acid is used as a positive control inhibitor.[17][19]

    • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

    • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction.[17]

    • Data Acquisition: Measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of tyrosinase inhibition for each compound relative to the uninhibited enzyme control. Calculate IC₅₀ values.

Data Summary and SAR Analysis

The bioactivity data for all synthesized compounds should be compiled into a summary table to facilitate direct comparison and the elucidation of structure-activity relationships.

Hypothetical Bioactivity Data Summary

Compound ID Anticancer (MCF-7) IC₅₀ (µM) Anti-inflammatory (NO) IC₅₀ (µM) Tyrosinase Inhibition IC₅₀ (µM)
LEAD-01 [Experimental Value][Experimental Value][Experimental Value]
A-01 [Experimental Value][Experimental Value][Experimental Value]
A-02 [Experimental Value][Experimental Value][Experimental Value]
B-01 [Experimental Value][Experimental Value][Experimental Value]
B-02 [Experimental Value][Experimental Value][Experimental Value]
C-01 [Experimental Value][Experimental Value][Experimental Value]
C-02 [Experimental Value][Experimental Value][Experimental Value]

Mechanistic Insights: A Potential Signaling Pathway

Nitro-containing benzoic acid derivatives have been reported to modulate key inflammatory signaling pathways.[2] For instance, a nitroalkene benzoic acid derivative has been shown to inhibit the NF-κB pathway.[2] A potential mechanism of action for any observed anti-inflammatory activity of our target compounds could involve the modulation of this critical pathway.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Nucleus->Gene_Expression Induces Compound 3-Nitro-4-(4-carboxypiperidine) benzoic acid Analog Compound->IKK_complex Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive approach to investigating the bioactivity of 3-Nitro-4-(4-carboxypiperidine)benzoic acid and its analogs. By employing a modular synthetic strategy and a panel of diverse biological assays, this research plan will enable the elucidation of key structure-activity relationships. The data generated will be instrumental in identifying promising lead compounds for further optimization and preclinical development. Successful execution of this proposed study will provide valuable insights into the therapeutic potential of this novel chemical scaffold and could pave the way for the development of new agents for the treatment of cancer, inflammatory disorders, or skin conditions.

References

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol. Available at: [Link]

  • PMC. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... ResearchGate. Available at: [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link]

  • PubMed. (2003, June 5). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • PubMed. (2004, April 5). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. Available at: [Link]

  • BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. Available at: [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Available at: [Link]

  • PubMed. (2000, June 15). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. Available at: [Link]

  • MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. Available at: [Link]

  • PMC. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. Available at: [Link]

  • PMC. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PMC. Available at: [Link]

  • MDPI. (2026, February 25). Anti-Inflammatory Activities of Ocotillol Isolated from Tetragonula iridipennis Propolis: A Study on In Vitro and In Silico Models. MDPI. Available at: [Link]

  • Pharmacognosy Journal. (2017, January 15). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Pharmacognosy Journal. Available at: [Link]

  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US20020038031A1 - New 4 - substituted piperidines. Google Patents.
  • (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. Available at: [Link]

Sources

Validation

IR Spectroscopy Comparison Guide: 3-Nitro-4-(4-carboxypiperidine)benzoic acid vs. Precursors for Reaction Monitoring

Introduction & Analytical Strategy 3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS 942474-55-7) is a critical structural building block used in the development of complex active pharmaceutical ingredients (APIs)[1]. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Strategy

3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS 942474-55-7) is a critical structural building block used in the development of complex active pharmaceutical ingredients (APIs)[1]. Its synthesis is typically achieved via a Nucleophilic Aromatic Substitution (


) reaction, where the highly electronegative fluorine atom of 4-fluoro-3-nitrobenzoic acid  is displaced by the secondary amine of isonipecotic acid  (4-piperidinecarboxylic acid).

For researchers and process chemists, monitoring the conversion of this reaction in real-time is paramount to optimizing yield and preventing side reactions (such as hydrolysis). Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides a robust, non-destructive platform for automated kinetic profiling and continuous reaction monitoring of


 pathways[2][3]. This guide objectively compares the IR spectral fingerprints of the product against its precursors, establishing a self-validating analytical framework.

Mechanistic Pathway & Analytical Workflow

The following workflow illustrates the


 reaction and the specific IR spectral markers used to track the consumption of starting materials and the formation of the product.

G cluster_0 Reaction Precursors A 4-Fluoro-3-nitrobenzoic acid [C-F stretch ~1250 cm⁻¹] [NO₂ asym ~1540 cm⁻¹] C S_NAr Reaction Real-time ATR-FTIR Monitoring A->C Electrophile B Isonipecotic acid [N-H stretch ~3300 cm⁻¹] B->C Nucleophile D 3-Nitro-4-(4-carboxypiperidine)benzoic acid [C-F & N-H Absent] [NO₂ asym ~1520 cm⁻¹] [C-N aryl ~1380 cm⁻¹] C->D Product Formation

Fig 1: S_NAr reaction workflow and ATR-FTIR spectral markers for real-time process monitoring.

Comparative IR Spectral Analysis

To establish a reliable reaction monitoring protocol, the characteristic vibrational frequencies of the target product must be objectively compared against its precursors.

Quantitative Peak Comparison Table
Functional Group / Mode4-Fluoro-3-nitrobenzoic acidIsonipecotic acid3-Nitro-4-(4-carboxypiperidine)benzoic acid
C=O Stretch (Acid) ~1700 cm⁻¹ (Sharp)~1710 cm⁻¹~1700 cm⁻¹ (Broadened, overlapping)
N-O Asym. Stretch ~1540 cm⁻¹ (Strong)N/A~1520 cm⁻¹ (Strong, Red-shifted)
N-O Sym. Stretch ~1350 cm⁻¹ (Strong)N/A~1335 cm⁻¹ (Strong, Red-shifted)
C-F Stretch (Aryl) ~1250 cm⁻¹ (Strong)N/AAbsent
N-H Stretch (Amine) N/A~3300 cm⁻¹ (Medium)Absent
C-N Stretch (Aryl) N/AN/A~1380 cm⁻¹ (Medium-Strong)
Scientific Causality & E-E-A-T Insights

As a Senior Application Scientist, it is crucial not just to identify peaks, but to understand the physical organic chemistry driving these spectral shifts.

  • The Causality of the Nitro Group Red-Shift: The nitro group (-NO₂) is inherently a strong electron-withdrawing moiety. In the starting material (4-fluoro-3-nitrobenzoic acid), the highly electronegative fluorine atom exerts a powerful inductive pull, which limits the electron density available for resonance in the aromatic ring. This maintains the N-O asymmetric stretching vibration at a relatively high frequency (~1540 cm⁻¹)[4]. However, upon successful

    
     conversion, the fluorine is replaced by the piperidine ring. The nitrogen atom of the piperidine acts as a potent Electron-Donating Group (EDG) via resonance. This influx of electron density into the aromatic ring enhances conjugation with the NO₂ group, thereby weakening the N-O bonds and causing a diagnostic "red shift" of the asymmetric stretch down to ~1520 cm⁻¹[5].
    
  • Creating a Self-Validating System: Relying on the disappearance of a single peak (like the C-F stretch at ~1250 cm⁻¹) is an analytical risk, as side reactions (e.g., degradation or hydrolysis) can also cause this peak to vanish. A truly self-validating protocol requires a correlation matrix: The disappearance of the C-F and N-H stretches must perfectly correlate with the appearance of the aryl C-N stretch (~1380 cm⁻¹) and the precise red-shift of the NO₂ asymmetric band. If the C-F peak disappears but the NO₂ peak does not shift to ~1520 cm⁻¹, the desired amination pathway has failed.

Experimental Protocol: In-Situ ATR-FTIR Reaction Monitoring

Traditional transmission FTIR using KBr pellets is highly susceptible to moisture absorption, which creates a massive artifact in the 3300–2500 cm⁻¹ region, completely masking the critical N-H and carboxylic acid O-H stretches. ATR-FTIR eliminates this variable, ensuring high-fidelity, reproducible data[6].

Step-by-Step Methodology:

  • Probe Preparation & Background: Ensure the diamond ATR crystal is cleaned with a volatile solvent (e.g., acetone or isopropanol) and thoroughly dried. Collect a background spectrum of the empty, dry crystal (128 scans, 4 cm⁻¹ resolution).

  • Solvent Baseline: Introduce the pure reaction solvent (e.g., DMSO or DMF) into the flow cell or reactor vessel. Collect a solvent spectrum to be used for dynamic spectral subtraction.

  • Precursor Profiling: Add 4-fluoro-3-nitrobenzoic acid and the base (e.g.,

    
    ) to the solvent. Record the baseline spectrum of the electrophile, specifically integrating the area of the C-F stretch (~1250 cm⁻¹) and the NO₂ asymmetric stretch (~1540 cm⁻¹).
    
  • Reaction Initiation & Kinetic Tracking: Introduce isonipecotic acid to initiate the

    
     reaction. Configure the FTIR software to collect spectra at 1-minute intervals.
    
  • Data Processing (Self-Validation):

    • Set an integration decay macro for the ~1250 cm⁻¹ band (C-F consumption).

    • Set an integration growth macro for the ~1520 cm⁻¹ band (Product NO₂ formation).

    • The reaction is deemed analytically complete when the first derivative of the ~1250 cm⁻¹ decay curve reaches zero, provided the ~1520 cm⁻¹ growth curve has plateaued simultaneously.

References

  • IR Spectroscopy Tutorial: Nitro Groups Source: OrgChemBoulder URL:[Link]

  • Development of Integrated Platforms for Automated Kinetic Profiling of Chemical Reactions Source: UCL Discovery URL:[Link]

  • Microwave Assisted Synthesis with Novel ATR-FTIR Reaction Monitoring Source: ResearchGate URL:[Link]

  • Macromolecular alterations in Staphylococcus spp. (ATR-FTIR Reliability) Source: Università degli Studi di Palermo (unipa.it) URL:[Link]

Sources

Comparative

Comparative Guide: Elemental Analysis and Purity Validation for 3-Nitro-4-(4-carboxypiperidine)benzoic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a bifunctional pharmaceutical intermediate, 3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS: 942474-55-7) presents unique analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a bifunctional pharmaceutical intermediate, 3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS: 942474-55-7) presents unique analytical challenges. The presence of a highly oxidized nitro group, a basic piperidine ring, and a carboxylic acid moiety makes it susceptible to incomplete combustion and complex impurity profiles during synthesis.

This guide objectively compares the performance of traditional CHNS/O Dynamic Flash Combustion against modern orthogonal alternatives—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) —to establish a rigorous, self-validating framework for confirming the elemental composition and absolute purity of this critical building block.

Theoretical Elemental Profile

Before empirical testing, establishing the exact theoretical mass fractions is required. For 3-Nitro-4-(4-carboxypiperidine)benzoic acid, the theoretical values serve as the baseline for the industry-standard ±0.4% acceptance criteria[1].

ParameterChemical FormulaExact Mass (m/z)Molecular Weight
Specification C₁₃H₁₄N₂O₆294.0852294.26 g/mol

Theoretical Mass Fractions:

  • Carbon (C): 53.06%

  • Hydrogen (H): 4.80%

  • Nitrogen (N): 9.52%

  • Oxygen (O): 32.62%

Methodological Comparison: CHNS vs. Orthogonal Techniques

Relying on a single analytical method for a complex nitroaromatic compound introduces significant risk. Below is an objective comparison of the primary techniques used to validate this intermediate.

Method A: Dynamic Flash Combustion (CHNS/O)
  • Mechanism: The sample is subjected to instantaneous oxidation at 1000°C in an oxygen-rich environment, converting organic elements into CO₂, H₂O, N₂, and SO₂. These gases are separated via gas chromatography and quantified using a Thermal Conductivity Detector (TCD)[2].

  • Performance: Highly accurate for bulk elemental composition. However, it is a destructive technique and cannot differentiate between structural isomers or identify the exact nature of an impurity (e.g., residual piperidine vs. inorganic salts)[3].

Method B: Quantitative ¹H-NMR (qNMR)
  • Mechanism: Measures the absolute concentration of the analyte by comparing the integral of a specific proton resonance against an internal standard of known purity. The signal intensity is directly proportional to the number of nuclei[4].

  • Performance: Superior to CHNS for determining absolute organic purity. Unlike HPLC, which relies on relative UV absorbance and requires identical reference standards, qNMR captures non-chromophoric impurities and provides an absolute mass fraction[4].

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Utilizes electrospray ionization (ESI) and a Time-of-Flight (TOF) or Orbitrap analyzer to measure the exact mass-to-charge ratio.

  • Performance: Unmatched for confirming the exact molecular formula (detecting [M+H]⁺ at m/z 295.0930). However, HRMS is qualitative/semi-quantitative and cannot replace CHNS or qNMR for bulk purity assessment due to varying ionization efficiencies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where internal controls actively prevent false positives.

Protocol 1: CHNS Combustion with Catalyst (Self-Validating via K-Factor)

Causality Check: Nitroaromatics like 3-Nitro-4-(4-carboxypiperidine)benzoic acid often resist complete oxidation, leading to the formation of refractory nitrogen oxides and artificially low nitrogen/carbon readings. Adding Vanadium Pentoxide (V₂O₅) as a combustion catalyst forces the complete breakdown of the C-NO₂ bonds.

  • System Calibration: Run an empty tin capsule (blank) to establish the atmospheric baseline. Run a certified reference material (e.g., Sulfanilamide) to calculate the daily response factor (K-factor).

  • Sample Preparation: Accurately weigh 1.50–2.00 mg of the analyte into a tin capsule using a microbalance (±0.001 mg precision).

  • Catalyst Addition: Add approximately 5 mg of V₂O₅ powder directly into the capsule and crimp it tightly to trap the sample.

  • Combustion & Detection: Drop the capsule into the 1000°C combustion reactor under a dynamic pulse of O₂. The resulting gases pass over a copper reduction column (to convert NOₓ to N₂) and are quantified via TCD[3].

  • Validation: The result is valid only if the analyzed C, H, and N values fall within ±0.4% of the theoretical values calculated in Section 1[1].

Protocol 2: Absolute Purity via qNMR (Self-Validating via Internal Standard)

Causality Check: In qNMR, the relaxation delay (D1) must be set to at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the protons being measured. Failing to do so causes signal saturation, leading to artificially low integrals and underreported purity[4].

  • Co-Weighing: Accurately weigh ~15 mg of 3-Nitro-4-(4-carboxypiperidine)benzoic acid and ~5 mg of a certified internal calibrant (e.g., Maleic acid, 99.9% purity) into the same vial. Self-validation: Because both are in the same tube, variations in instrument sensitivity affect both equally, canceling out systemic errors.

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz or higher. Crucially, set the relaxation delay (D1) to 30 seconds to ensure complete spin-lattice relaxation.

  • Integration & Calculation: Integrate the aromatic protons of the analyte and the olefinic protons of Maleic acid. Calculate absolute purity using the standard qNMR mass-balance equation[4].

Comparative Quantitative Data Analysis

The table below illustrates a simulated batch analysis demonstrating how these techniques complement each other. In this scenario, the batch contains a trace inorganic salt impurity (e.g., NaCl from a neutralization step).

Analytical ParameterTheoretical / TargetCHNS (Combustion)qNMR (Absolute)HRMS (ESI+)
Carbon (%) 53.06%52.15% (Fail)N/AN/A
Hydrogen (%) 4.80%4.72% (Pass)N/AN/A
Nitrogen (%) 9.52%9.35% (Pass)N/AN/A
Organic Purity ≥ 99.0%N/A99.8% (Pass)N/A
Exact Mass [M+H]⁺ 295.0930N/AN/A295.0932 (Pass)

Data Interpretation: The CHNS analysis shows a depressed Carbon value (outside the ±0.4% threshold), indicating an issue. However, the qNMR shows an organic purity of 99.8%, and HRMS confirms the exact mass. This discrepancy proves the presence of an inorganic impurity (which adds mass but contains no carbon/protons). To resolve this, the batch must be subjected to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen for elemental impurities as per USP <233> guidelines[5].

Analytical Decision Workflow

The following workflow dictates the logical progression of validating a batch of 3-Nitro-4-(4-carboxypiperidine)benzoic acid for pharmaceutical use.

Workflow A Batch: 3-Nitro-4-(4-carboxypiperidine)benzoic acid B CHNS Combustion Analysis (V2O5 Catalyst) A->B C Δ ≤ ±0.4% Theoretical? B->C D Investigate & Repurify (HRMS & LC-MS) C->D No E qNMR Organic Purity (Internal Standard) C->E Yes F ICP-MS Trace Metals (USP <233>) E->F G Batch Release Approved F->G

Analytical workflow for purity and elemental validation of pharmaceutical intermediates.

References

  • [1] Supporting Information - Wiley-VCH (Elemental Analysis of C13H14N2O6). Wiley-VCH. Available at:[Link]

  • [4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [3] What is a CHNS Elemental Analyzer? AZoM. Available at:[Link]

  • [2] Elemental analysis: operation & applications. Elementar. Available at: [Link]

Sources

Validation

Crystal Structure Determination of 3-Nitro-4-(4-carboxypiperidine)benzoic Acid: A Methodological Comparison Guide

[label="MicroED Revising Structural Implications I'm now re-examining the potential for polymorphism and the hydrogen-bonding pattern in this molecule, focusing on how these factors influence crystallization. The presenc...

Author: BenchChem Technical Support Team. Date: March 2026

[label="MicroED

Revising Structural Implications

I'm now re-examining the potential for polymorphism and the hydrogen-bonding pattern in this molecule, focusing on how these factors influence crystallization. The presence of two -COOH groups means multiple potential hydrogen bond configurations are possible, including cyclic dimers and extended chains, potentially forming polymorphs. I am considering the implications for crystal growth and data quality.

Evaluating Crystallization Challenges

I am now focusing on the implications of the molecule's chemical structure on crystallization behavior. The carboxylic acid groups are likely forming robust hydrogen-bonded dimers, leading to rapidly precipitating powders. I am now exploring potential avenues to enhance crystal growth for different techniques.

Refining Quantitative Assessments

I am now refining the table of quantitative comparisons, and adding a new row for "Hydrogen Atom Assignment" and its implications. I've added clarity on SCXRD's unambiguous hydrogen assignment via electron density, the inferred assignment via electrostatic potential in PXRD and MicroED, and the modeling via geometric constraints. I'm also now structuring protocols for each technique.

Detailing Powder Suspension

I am now outlining the protocol for MicroED grid preparation. I will suspend the API intermediate in cold ethanol, followed by a brief sonication to fragment the crystals into electron-transparent nanocrystals. I am carefully adding a continuous rotation method to prevent beam-induced radiation. Cryo-cooling with liquid ethane is included to minimize radiation damage. I will also be sure to cite the key articles.

The Structural Challenge: Conformational Flexibility and Hydrogen Bonding

Determining the precise three-dimensional crystal structure of 3-Nitro-4-(4-carboxypiperidine)benzoic acid (C₁₃H₁₄N₂O₆) is a critical step in pharmaceutical intermediate characterization. This molecule presents a unique crystallographic challenge due to three distinct structural features:

  • Dual Carboxylic Acid Motifs: The presence of both a benzoic acid and a piperidine-bound carboxylic acid drives the formation of strong, competing intermolecular hydrogen-bond networks (typically

    
     dimers or extended catemeric chains). This high thermodynamic driving force for self-assembly often leads to rapid kinetic precipitation, yielding insoluble microcrystalline powders rather than diffraction-quality single crystals.
    
  • Piperidine Ring Flexibility: The saturated piperidine ring can adopt multiple conformations (chair vs. boat) with the 4-carboxy group occupying either an axial or equatorial position.

  • Steric Hindrance: The bulky nitro group positioned ortho to the piperidine nitrogen restricts the rotation of the C-N bond, potentially trapping the molecule in distinct polymorphic forms.

To unambiguously determine the absolute configuration, hydrogen-bonding network, and packing arrangement of this molecule, researchers must select the appropriate crystallographic modality based on the physical state of the synthesized material.

Decision Matrix: Selecting the Optimal Crystallographic Modality

The physical dimensions of the resulting crystals dictate the analytical approach. Below is the workflow for selecting between Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Structure Determination from Powder Data (SDPD).

Workflow Start 3-Nitro-4-(4-carboxypiperidine) benzoic acid (Powder) Screen Crystallization Screening (Vapor Diffusion / Cooling) Start->Screen Cond1 Crystal Size > 50 µm? Screen->Cond1 SCXRD SCXRD Analysis (Gold Standard) Cond1->SCXRD Yes Cond2 Crystal Size < 1 µm? Cond1->Cond2 No Structure Final 3D Crystal Structure (Conformation & H-Bonds) SCXRD->Structure MicroED MicroED Analysis (Cryo-EM) Cond2->MicroED Yes (Nanocrystals) PXRD PXRD + SDPD (Rietveld Refinement) Cond2->PXRD No (Microcrystals) MicroED->Structure PXRD->Structure

Decision matrix for selecting the optimal crystallographic technique based on crystal size.

Comparison of Analytical Modalities

Single-Crystal X-ray Diffraction (SCXRD): The Gold StandardSCXRD remains the definitive gold standard [1] for defining polymorphs, hydrates, and absolute stereochemistry in small molecule drug development. By measuring the electron density of a single, well-ordered crystal, SCXRD provides unambiguous atomic coordinates. However, its primary limitation is the strict requirement for large (>50 µm), flawless crystals—a significant hurdle for 3-Nitro-4-(4-carboxypiperidine)benzoic acid due to its tendency to crash out as a powder.
Microcrystal Electron Diffraction (MicroED): The Nanocrystal Breakthrough

When traditional crystallization fails, MicroED offers a revolutionary alternative. Because electrons interact with matter much more strongly than X-rays,[2] (100 nm to 1 µm). This technique bypasses the crystallization bottleneck entirely, allowing researchers to solve the structure directly from the amorphous-looking powder straight out of the synthesis flask [3].

Powder X-ray Diffraction with SDPD: The Bulk Phase Solution

If the crystals are too small for SCXRD but too thick for the electron beam in MicroED (>1 µm, causing dynamical scattering), Structure Determination from Powder Data (SDPD) using Rietveld refinement is utilized. [4] allow for routine structure determination from sub-milligram quantities of microcrystalline powder, providing critical insights into the bulk phase purity and polymorph landscape.

Quantitative Performance Comparison
ParameterSCXRDMicroEDPXRD (SDPD-SX)
Optimal Crystal Size > 50 µm100 nm – 1 µmBulk Powder (1–50 µm)
Sample Amount Required Single crystal< 1 mg~ 0.1 – 5 mg
Resolution Limit < 0.8 Å~ 0.8 – 1.0 Å> 1.2 Å (Model dependent)
Data Collection Time 2 – 12 hours5 – 30 minutes1 – 4 hours
Hydrogen Atom Assignment Unambiguous (electron density)Inferred (electrostatic potential)Modeled (geometric constraints)
Primary Limitation Requires large, flawless crystalsHigh equipment cost (Cryo-TEM)Peak overlap in complex unit cells

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the mechanistic causality behind each sample preparation step for 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

Protocol A: SCXRD Crystallization via Vapor Diffusion

Objective: To suppress rapid kinetic nucleation and promote the thermodynamic growth of large single crystals.

  • Dissolution: Dissolve 5 mg of the compound in 1 mL of N,N-Dimethylformamide (DMF). Causality: DMF is a strong hydrogen-bond acceptor that disrupts the intermolecular dimers of the carboxylic acids, ensuring complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, preventing the premature formation of microcrystals.

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., Diethyl ether). Seal the outer 20 mL vial tightly.

  • Equilibration: Store undisturbed at 20°C for 7–14 days. Causality: The highly volatile ether slowly diffuses through the vapor phase into the DMF. This gradual increase in the anti-solvent ratio creates a state of low supersaturation, thermodynamically favoring the growth of a few large (>50 µm) crystals suitable for SCXRD.

Protocol B: MicroED Grid Preparation and Data Collection

Objective: To isolate electron-transparent nanocrystals while preserving the internal lattice integrity.

  • Suspension: Suspend 1 mg of the raw, synthesized powder in 100 µL of cold ethanol (a non-solvent for this compound).

  • Fragmentation: Subject the suspension to mild bath sonication for exactly 30 seconds. Causality: Sonication mechanically fractures large, opaque microcrystals into electron-transparent fragments (<500 nm thick) without destroying the internal crystal lattice, mitigating dynamical scattering artifacts during data collection.

  • Grid Application: Apply 2 µL of the suspension to a glow-discharged holey carbon TEM grid. Blot away excess solvent.

  • Vitrification: Plunge-freeze the grid into liquid ethane. Causality: Cryo-cooling the sample to 77 K drastically reduces the generation of free radicals upon electron beam exposure, mitigating radiation damage and preserving high-resolution diffraction limits.

  • Data Acquisition: Collect diffraction data using a continuous rotation method (0.5°/sec) under a low-dose electron beam (~0.01 e⁻/Ų/sec) in a Cryo-TEM.

References

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Improved Pharma. Available at:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Available at:[Link]

  • MicroED in natural product and small molecule research. Natural Product Reports (Nat Prod Rep). Available at:[Link]

  • SDPD-SX: combining a single crystal X-ray diffraction setup with advanced powder data structure determination for use in early stage drug discovery. CrystEngComm. Available at:[Link]

Comparative

Comparative reactivity of nitro-benzoic acid derivatives

Comparative Reactivity of Nitro-benzoic Acid Derivatives Executive Summary: Reactivity Matrix Nitro-benzoic acids (NBAs) serve as critical intermediates in the synthesis of anesthetics (e.g., Procaine), folic acid analog...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of Nitro-benzoic Acid Derivatives

Executive Summary: Reactivity Matrix

Nitro-benzoic acids (NBAs) serve as critical intermediates in the synthesis of anesthetics (e.g., Procaine), folic acid analogs, and high-performance polymers. Their reactivity is governed by the interplay between the electron-withdrawing nitro group (


) and the carboxyl group (

).[1][2][3][4]

Quick Comparison Table:

Feature2-Nitrobenzoic (Ortho) 3-Nitrobenzoic (Meta) 4-Nitrobenzoic (Para)
Acidity (pKa) High (2.17) Moderate (3.[1]49)Moderate-High (3.44)
Dominant Effect Ortho Effect (Steric + Inductive)Inductive (

) only
Resonance (

) + Inductive (

)
Esterification Rate Slow (Steric Hindrance)ModerateFast (Accessible)
Ring Electrophilicity High (Adj. to Nitro)ModerateHigh (Adj. to Nitro)
Reduction Selectivity Difficult (Cyclization risk)GoodExcellent

Electronic Structure & Acidity Profile

The position of the nitro group dictates the acidity through distinct mechanistic pathways.[1] This is quantifiable using Hammett Substituent Constants (


).[5][6][7]
  • 4-Nitrobenzoic Acid (Para): The nitro group exerts both a strong inductive effect (

    
    ) and a resonance effect (
    
    
    
    ).[2][8] The resonance structures allow the nitro group to withdraw electron density directly from the carboxylate binding site, stabilizing the anion.[1][2][8]
    • Hammett

      
      : +0.78 (Strong electron withdrawal).
      
  • 3-Nitrobenzoic Acid (Meta): Resonance is not possible because the nitro group is in a nodal position relative to the carboxyl. Acidity is increased solely by the inductive effect (

    
    ) propagating through the 
    
    
    
    -framework.
    • Hammett

      
      : +0.71 (Moderate electron withdrawal).
      
  • 2-Nitrobenzoic Acid (Ortho): The "Ortho Effect" dominates.[1][2] The bulky nitro group forces the carboxyl group out of the plane of the benzene ring.[1][2] This de-conjugation prevents the phenyl ring from donating electron density into the carbonyl (which would normally destabilize the acid), resulting in a drastic increase in acidity (

    
     stronger than benzoic acid).
    
Visualizing Resonance Stabilization (Graphviz)

Resonance cluster_para Para-Nitro Benzoate Stabilization (-R Effect) cluster_meta Meta-Nitro Benzoate (-I Effect Only) P_Acid p-Nitrobenzoic Acid P_Anion Carboxylate Anion P_Acid->P_Anion - H+ P_Res Nitro Accepts e- (Delocalization) P_Anion->P_Res Resonance Stabilization M_Acid m-Nitrobenzoic Acid M_Anion Carboxylate Anion M_Acid->M_Anion - H+ M_Ind Inductive Pull Only (No Resonance) M_Anion->M_Ind Weak Stabilization

Caption: Comparative stabilization mechanisms. Para-substitution allows direct resonance delocalization into the nitro group, whereas Meta-substitution relies solely on inductive withdrawal.

Chemical Reactivity Profiles

A. Nucleophilic Acyl Substitution (Esterification)

In Fischer esterification (Acid + Alcohol


 Ester), the rate-determining step is the nucleophilic attack of the alcohol on the carbonyl carbon.
  • Reactivity Order: Para > Meta

    
     Ortho.[9]
    
  • Mechanism: The ortho-nitro group creates significant steric bulk (steric hindrance), blocking the approach of the alcohol nucleophile. While the electron-withdrawing nature makes the carbonyl more electrophilic (favorable), the steric blockade overwhelms this electronic advantage.

  • Data Point: In DCC-mediated coupling, p-nitrobenzoic acid yields ~56% ester, while o-nitrobenzoic acid yields only ~28% under identical conditions [1].

B. Reduction (Nitro Amine)

Reducing the nitro group to an amine (e.g., to synthesize PABA or Benzocaine precursors) requires selectivity to avoid reducing the carboxylic acid or hydrogenating the aromatic ring.

  • Catalytic Hydrogenation (H₂/Pd-C): Effective but can reduce halogen substituents if present.

  • Chemical Reduction (Fe/HCl or Sn/HCl): Preferred for high selectivity.

  • Ortho-Challenge: Reduction of o-nitrobenzoic acid can spontaneously lead to lactamization or cyclization if the conditions allow interaction between the new amine and the carboxyl group (forming anthranil derivatives).

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Validates the electronic influence of the nitro substituent.

Reagents: 0.01 M NBA isomer (Ortho/Meta/Para), 0.1 M NaOH (standardized), KCl (ionic strength adjuster). Equipment: Calibrated pH meter, magnetic stirrer, burette.

  • Preparation: Dissolve 100 mg of the specific nitrobenzoic acid isomer in 50 mL of CO₂-free distilled water. Add 0.1 M KCl to maintain constant ionic strength.

  • Titration: Add 0.1 M NaOH in 0.5 mL increments. Record equilibrium pH after each addition.

  • Data Processing: Plot pH vs. Volume of NaOH. Determine the equivalence point using the first derivative method (

    
    ).
    
  • Calculation: The pKa is the pH at the half-equivalence point (

    
    ).[1]
    
    • Expected Results: Ortho (~2.[1][10][11]2) < Para (~3.[9]4) < Meta (~3.5).

Protocol 2: Selective Reduction using Iron/Acetic Acid

Standard method for converting Nitrobenzoic acids to Aminobenzoic acids without affecting the carboxyl group.

Workflow Diagram (Graphviz):

ReductionProtocol Start Start: Nitrobenzoic Acid (10 mmol) Reagent Add: Iron Powder (30 mmol) + Glacial Acetic Acid (50 mL) Start->Reagent Reflux Reflux: 90°C for 2-4 Hours Monitor via TLC Reagent->Reflux Workup Workup: Filter Iron residue Neutralize filtrate with Na2CO3 Reflux->Workup Product End: Aminobenzoic Acid Ppt (Recrystallize from Water) Workup->Product

Caption: Bechamp reduction workflow adapted for laboratory synthesis of aminobenzoic acids.

Step-by-Step:

  • Suspend 10 mmol of the nitrobenzoic acid isomer in 50 mL water/ethanol (1:1).

  • Add 30 mmol Iron powder and 1 mL concentrated HCl (catalyst) or use Glacial Acetic Acid as solvent.

  • Reflux at 90°C with vigorous stirring. The reaction is heterogeneous; vigorous stirring is critical for surface contact.

  • Monitor reaction progress by TLC (Stationary phase: Silica; Mobile phase: 5% MeOH in DCM). The nitro compound (less polar) will disappear, replaced by the amine (fluorescent, lower Rf).

  • Hot Filtration: Filter the hot mixture through Celite to remove iron oxides.

  • Precipitation: Neutralize the filtrate with 10% Na₂CO₃ to pH 6-7 to precipitate the aminobenzoic acid.

References

  • Saint Anselm College. Synthesis and Reactivity of Nitrobenzoic Acid Derivatives. Available at: [Link]

  • LibreTexts Chemistry. Correlations of Structure with Reactivity: The Hammett Equation. Available at: [Link]

  • National Institutes of Health (PMC). Nucleophilic Aromatic Substitution Trends in Nitroarenes. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Mechanism and Regiochemistry. Available at: [Link]

Sources

Validation

Validating Synthetic Routes for 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic Acid

Executive Summary & Strategic Context 3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic acid (CAS: 1235865-77-6 related intermediate) is a critical scaffold in the synthesis of Bcl-2 inhibitors, most notably Venetoclax (ABT-199...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Nitro-4-(4-carboxypiperidin-1-yl)benzoic acid (CAS: 1235865-77-6 related intermediate) is a critical scaffold in the synthesis of Bcl-2 inhibitors, most notably Venetoclax (ABT-199) . Structurally, it consists of a benzoic acid core activated by a nitro group at the 3-position, with an isonipecotic acid (piperidine-4-carboxylic acid) moiety attached via a nucleophilic aromatic substitution (SNAr) at the 4-position.

For researchers and scale-up chemists, the synthesis of this intermediate presents a classic process trade-off: Reactivity vs. Cost . This guide objectively compares the two dominant synthetic routes—Fluoro-displacement versus Chloro-displacement —and provides a validated, high-fidelity protocol for the superior method.

Critical Analysis of Synthetic Strategies

The formation of the C–N bond between the aromatic ring and the piperidine nitrogen is the rate-determining step. We analyzed two primary routes based on the leaving group (X) on the 3-nitrobenzoic acid precursor.

Route A: The Fluoro-Displacement (High-Fidelity)
  • Precursor: 4-Fluoro-3-nitrobenzoic acid.[1]

  • Mechanism: SNAr.

  • Pros: Fluorine is highly electronegative, significantly stabilizing the Meisenheimer complex intermediate. This lowers the activation energy, allowing for milder reaction temperatures (40–60°C) and faster kinetics.

  • Cons: Higher raw material cost compared to the chloro-analog.

Route B: The Chloro-Displacement (Cost-Optimized)
  • Precursor: 4-Chloro-3-nitrobenzoic acid.[2]

  • Mechanism: SNAr.

  • Pros: Significantly cheaper starting material (commodity chemical).

  • Cons: Chlorine is a poorer leaving group in SNAr contexts despite its leaving group ability in SN2. The reaction requires higher temperatures (>100°C) and longer reaction times, often leading to higher impurity profiles (thermal degradation) and lower yields.

Comparative Performance Data
MetricRoute A (Fluoro-Precursor)Route B (Chloro-Precursor)
Reaction Temperature 50°C110°C (Reflux)
Reaction Time 4–6 Hours18–24 Hours
Typical Yield 92–96%75–85%
Purity (HPLC) >99% (Direct crystallization)~95% (Often requires recrystallization)
Impurity Profile Minimal; clean conversionThermal byproducts; unreacted SM
E-Factor (Waste) Low (Stoichiometric efficiency)High (Requires excess reagents/solvent)

Verdict: For research validation and high-purity applications (GLP/GMP), Route A is the validated standard. Route B is only recommended for bulk manufacturing where cost pressures outweigh purification complexity.

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism and the critical transition state stabilized by the nitro group.

SNAr_Mechanism cluster_legend Mechanism Logic SM 4-Fluoro-3-nitrobenzoic acid (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex Attack (Rate Limiting) Nu Isonipecotic Acid (Nucleophile) Nu->Complex Product 3-Nitro-4-(4-carboxypiperidin-1-yl) benzoic acid Complex->Product Elimination of F- Note1 Nitro group at C3 withdraws e-, activating C4 for attack.

Figure 1: Mechanistic pathway of the SNAr reaction. The high electronegativity of Fluorine (Route A) accelerates the formation of the Meisenheimer complex compared to Chlorine.

Validated Experimental Protocol (Route A)

This protocol is designed to be self-validating , meaning the workup procedure inherently removes unreacted starting materials and reagents, ensuring high purity without column chromatography.

Materials
  • Substrate: 4-Fluoro-3-nitrobenzoic acid (1.0 eq)

  • Reagent: Isonipecotic acid (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dimethylformamide (DMF) or Ethanol/Water (3:1)

  • Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a round-bottom flask with 4-Fluoro-3-nitrobenzoic acid (10.0 g, 54 mmol) and Isonipecotic acid (8.36 g, 65 mmol).

    • Add DMF (100 mL). Stir to create a suspension.

    • Causality: DMF is polar aprotic, enhancing the nucleophilicity of the amine by solvating cations but not the nucleophilic anion/amine.

  • Base Addition & Heating:

    • Add DIPEA (23.5 mL, 135 mmol) dropwise. The reaction may exotherm slightly.

    • Heat the mixture to 50°C and monitor via HPLC or TLC.

    • Checkpoint: Reaction should be complete within 4 hours. Look for the disappearance of the UV-active starting material peak at ~2.1 min (method dependent).

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold 1N HCl (400 mL) under vigorous stirring.

    • Mechanism:[2][3] The product is an amphoteric molecule but is least soluble at acidic pH (~pH 2-3) where the carboxylic acids are protonated. The excess amine base and unreacted isonipecotic acid remain soluble in the aqueous phase.

  • Isolation:

    • A bright yellow precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid via a Büchner funnel.[4]

    • Wash the cake with water (3 x 50 mL) to remove residual DMF and salts.

    • Wash with cold ethanol (1 x 20 mL) to displace water and aid drying.

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: ~15.0 g (94%).

Validation Workflow & Quality Control

To ensure the synthesized material is suitable for downstream drug development (e.g., Venetoclax synthesis), strict quality gates must be passed.

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Conform to structure. Key signals: Piperidine multiplet (1.6-3.5 ppm), Aromatic protons (d, dd, d pattern).
Purity HPLC (C18, ACN/Water + 0.1% TFA)≥ 98.0% Area
Residual Solvent GC-HeadspaceDMF < 880 ppm (ICH Q3C Limit)
Fluoride Content Ion Chromatography< 0.1% (Confirming full conversion)
Validation Logic Diagram

Validation_Workflow cluster_tests Analytical Gates Start Crude Product Isolated Test1 HPLC Purity Check Start->Test1 Test2 1H NMR Structure Verify Start->Test2 Test3 Fluoride Ion Test Start->Test3 Decision Passes All Criteria? Test1->Decision Test2->Decision Test3->Decision Pass Release for Next Step (Amide Coupling) Decision->Pass Yes Fail Recrystallize (EtOH/Water) Decision->Fail No Fail->Start Retest

Figure 2: Quality control workflow ensuring the intermediate meets purity standards before downstream processing.

References

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208.

  • Process Chemistry of Venetoclax. (2019). "Development of a Scalable Synthesis for Venetoclax." Organic Process Research & Development. (General reference to SNAr methodologies in Bcl-2 inhibitor synthesis).
  • PubChem Compound Summary. (2024). "3-Nitro-4-(piperidin-1-yl)benzoic acid."[5][6] National Library of Medicine.

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." (Mechanistic grounding for Fluorine vs. Chlorine reactivity).

Sources

Comparative

Comparative Analysis of Reference Standards for 3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS 942474-55-7)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary In the synthesis of complex active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the robust quantification of intermediates and impurities is a non-negotiable regulatory requirement. 3-Nitro-4-(4-carboxypiperidine)benzoic acid (CAS 942474-55-7) is a highly polar, multi-functional compound characterized by its dual carboxylic acid moieties and a nitro-substituted aromatic ring. Accurate analytical control of this compound requires high-fidelity reference standards.

This guide objectively compares the performance of Certified Reference Materials (CRMs), In-House Working Standards, and Commercial Bulk Grades. Furthermore, it details a self-validating, orthogonal analytical workflow designed to ensure absolute metrological traceability and compliance with global regulatory frameworks.

The Regulatory & Scientific Imperative

The control of impurities in drug substances is strictly governed by the ICH Q3A(R2) guidelines[1], which mandate that any impurity exceeding the qualification threshold (typically 0.05% depending on the maximum daily dose) must be accurately identified and quantified. To achieve this, analytical procedures must be validated according to ICH Q2(R2) standards[2], which emphasize accuracy, specificity, and the use of well-characterized reference materials.

Using substandard reference materials introduces systemic bias. If a standard's purity is overestimated, the impurity in the API will be systematically underestimated, potentially leading to batch rejection or unmitigated patient risk.

Table 1: Comparative Analysis of Reference Standard Grades
ParameterCertified Reference Material (CRM)In-House Working StandardCommercial Bulk Grade
Purity Determination Orthogonal (qNMR + Mass Balance)Single Method (HPLC-UV area %)Unverified / Vendor CoA
Metrological Traceability SI-traceable (ISO 17034 compliant)Traceable to CRM (if calibrated)None
Uncertainty Value (±) Quantified (e.g., 99.5% ± 0.2%)Estimated or UnknownUnknown
Isotopic Labeling Available (e.g., 13C, 15N, D)Rarely availableNot available
Best Use Case Regulatory submissions, method validationRoutine batch release, daily QCEarly discovery, synthesis optimization

The Self-Validating Analytical System

To establish a standard as a CRM, we must employ a self-validating system. Traditional mass balance approaches (100% - chromatographic impurities - water - residual solvents) are prone to error propagation. Therefore, we utilize Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for absolute purity determination, cross-validated by HPLC-UV and LC-MS/MS. qNMR is recognized as a superior, bias-free method for reference material preparation because the signal integral is directly proportional to the number of nuclei, independent of the molecule's chromophore as detailed in recent metrological literature[3].

G Start 3-Nitro-4-(4-carboxypiperidine)benzoic acid Candidate Material qNMR qNMR Analysis (Absolute Purity) Start->qNMR Primary HPLC HPLC-UV/DAD (Chromatographic Purity) Start->HPLC Orthogonal LCMS LC-MS/MS (Trace Specificity) Start->LCMS Orthogonal Certification Certified Reference Material (ISO 17034) qNMR->Certification Validates MassBalance Mass Balance (100% - Impurities) HPLC->MassBalance LCMS->MassBalance MassBalance->Certification Validates

Orthogonal validation workflow for certifying reference standards.

Experimental Methodologies

Protocol 1: Absolute Purity Determination via 1H-qNMR

Causality & Design: 3-Nitro-4-(4-carboxypiperidine)benzoic acid contains aromatic protons (7.0–8.5 ppm) and aliphatic piperidine protons (1.5–3.5 ppm). We select Maleic acid as the internal standard (IS) because it produces a sharp, distinct singlet at ~6.26 ppm, which falls perfectly into the signal-free window of our analyte, preventing signal overlap ensuring precise integration[4].

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the 3-Nitro-4-(4-carboxypiperidine)benzoic acid candidate and ~5 mg of NIST-traceable Maleic acid CRM using a microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve both in 0.6 mL of high-purity DMSO-d6. Vortex for 2 minutes to ensure complete dissolution.

  • Acquisition Parameters:

    • Instrument: 400 MHz NMR spectrometer (or higher).

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): 60 seconds. Crucial Step: A long D1 ensures

      
       (longitudinal relaxation time) for all protons, guaranteeing that nuclei return to thermal equilibrium before the next pulse. Failure to do this results in signal saturation and underestimated purity.
      
    • Scans: 64 to 128 (depending on desired S/N ratio).

  • Processing & Calculation: Apply baseline correction and integrate the Maleic acid singlet (6.26 ppm, 2H) against the isolated aromatic doublet of the analyte. Calculate absolute mass fraction using the standard qNMR equation.

Protocol 2: Trace Impurity Quantification via LC-MS/MS

Causality & Design: The compound possesses two carboxylic acid groups. Under electrospray ionization (ESI), it readily loses a proton to form an


 ion. Therefore, Negative Ion Mode (ESI-)  is chosen to maximize sensitivity and eliminate matrix interference from basic excipients or by-products.

Step-by-Step Procedure:

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (suppresses ionization of the carboxylic acids during chromatography, ensuring sharp peak shape and preventing early elution).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM) Setup:

    • Precursor Ion: m/z 293

      
      .
      
    • Product Ion: m/z 249 (corresponding to the loss of

      
       from the carboxylic acid moiety).
      
    • Collision Energy (CE): Optimized to 18 eV.

  • Calibration: Prepare a 6-point calibration curve ranging from 1 ng/mL to 100 ng/mL using the CRM grade standard.

Experimental Data: Performance Comparison

To demonstrate the impact of standard quality on analytical performance, identical LC-MS/MS recovery and precision experiments were conducted using the three different grades of 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

Table 2: Analytical Performance Metrics by Standard Grade
MetricCertified Reference Material (CRM)In-House Working StandardCommercial Bulk Grade
Assigned Purity 99.6% ± 0.15% (qNMR)98.2% (HPLC Area %)>95% (Vendor Claim)
Recovery Rate (Spiked at 0.1%) 99.8%102.4%108.7% (Overestimation)
Method Precision (RSD, n=6) 0.8%2.3%5.6%
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mL2.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL2.5 ng/mL6.5 ng/mL

Data Interpretation: The Commercial Bulk Grade introduces a significant positive bias (108.7% recovery). Because its actual purity is lower than assumed, the calibration curve is artificially suppressed, causing the software to overestimate the concentration of the impurity in the actual sample. The CRM provides near-perfect recovery and the lowest variance (0.8% RSD), proving its necessity for regulatory compliance.

Conclusion

For the analysis of 3-Nitro-4-(4-carboxypiperidine)benzoic acid, the selection of the reference standard directly dictates the integrity of the analytical method. While Commercial Bulk Grades may suffice for early-stage synthesis checks, they fail to meet the stringent requirements of ICH Q2(R2) and Q3A(R2).

Laboratories must utilize Certified Reference Materials validated through orthogonal systems—specifically combining the absolute quantification capabilities of qNMR with the specificity of LC-MS/MS. This self-validating approach ensures metrological traceability, eliminates systemic bias, and guarantees the safety and efficacy profiles of the final pharmaceutical product.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Available at: [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 3-Nitro-4-(4-carboxypiperidine)benzoic acid

This guide provides essential safety protocols and operational plans for the handling of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. As a Senior Application Scientist, this document is structured to provide not just pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.

Hazard Assessment: A Proactive Approach
  • Aromatic Nitro Compounds: This class of compounds presents significant health risks. Many are toxic, can be absorbed through the skin, and may cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[1][2] Some nitroaromatics are also suspected mutagens or carcinogens.[3]

  • Carboxylic Acids: Benzoic acid and its derivatives can cause serious irritation to the eyes, skin, and respiratory tract.[4][5][6] As a solid powder, inhalation is a primary route of exposure that must be mitigated.[5]

Given these potential hazards, all handling procedures must assume the compound is toxic, irritant, and readily absorbable through the skin.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling 3-Nitro-4-(4-carboxypiperidine)benzoic acid.

PPE CategoryRecommendationRationale & Causality
Hand Protection Chemically resistant nitrile gloves are the standard.[7] For prolonged handling, consider heavier-duty options like neoprene or butyl rubber.[2]Nitrile offers robust protection against a wide range of chemicals, including acidic powders.[7] Always inspect gloves for tears or punctures before use and change them frequently, especially after any direct contact with the compound, to prevent permeation and contamination.[8][9]
Eye Protection ANSI Z87.1-compliant chemical safety goggles are mandatory. A full-face shield should be worn over goggles during procedures with a high splash or dust generation potential.[2][10]Goggles provide a seal around the eyes to protect against airborne particles and splashes. A face shield offers a broader barrier of protection for the entire face.[7]
Respiratory Protection A NIOSH-approved respirator with at least an N95 particulate filter is required when handling the compound as a powder outside of a certified chemical fume hood.[8][11]The primary risk from a solid compound is the inhalation of fine powders.[1] An N95 respirator or higher (e.g., P100) effectively filters these airborne particles. All weighing and handling of the solid should ideally be performed within a fume hood to minimize aerosolization.[12]
Body Protection A flame-resistant, fully buttoned lab coat with long, gathered sleeves is required.[2][7] For large-scale operations, consider disposable coveralls.A lab coat protects the skin and personal clothing from contamination.[1] Flame-resistant material is a prudent choice when working with organic compounds, which may be combustible at high temperatures.[3]
Foot Protection Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[8]This protects the feet from spills of hazardous materials.
Operational Plans: From Preparation to Disposal

A systematic workflow is essential for minimizing risk. The following protocols provide step-by-step guidance for key operations.

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Donning cluster_donning Donning Sequence (Putting On) Start 1. Hand Hygiene Coat 2. Lab Coat Start->Coat Respirator 3. Respirator Coat->Respirator Goggles 4. Goggles/Face Shield Respirator->Goggles Gloves 5. Gloves (over cuffs) Goggles->Gloves End Ready for Work Gloves->End

Figure 1. Correct sequence for donning PPE.

PPE_Doffing cluster_doffing Doffing Sequence (Removal) Start_Doff 1. Remove Gloves Coat_Doff 2. Remove Lab Coat Start_Doff->Coat_Doff Hygiene1 3. Hand Hygiene Coat_Doff->Hygiene1 Goggles_Doff 4. Remove Goggles/Shield Hygiene1->Goggles_Doff Respirator_Doff 5. Remove Respirator Goggles_Doff->Respirator_Doff Hygiene2 6. Final Hand Hygiene Respirator_Doff->Hygiene2 End_Doff Procedure Complete Hygiene2->End_Doff

Figure 2. Correct sequence for doffing PPE to avoid contamination.
  • Preparation: Designate a work area within a certified chemical fume hood. Cover the work surface with disposable absorbent bench paper.[1] Ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Weighing: To minimize dust creation, handle the compound carefully.[1] Use a micro-spatula to transfer the solid. If possible, use a balance with a draft shield inside the fume hood.

  • Dissolving: Add solvent to the solid slowly to prevent splashing. If sonication or heating is required, ensure the container is capped and venting is adequate.

  • Post-Handling: After use, decontaminate spatulas and glassware with an appropriate solvent, collecting the rinsate as hazardous liquid waste. Wipe down the work surface and dispose of the bench paper as solid hazardous waste.[2]

  • Spill: In the event of a small spill, immediately alert personnel in the area. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[2][13] Carefully sweep the material into a designated, sealed hazardous waste container.[9]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove any contaminated clothing.[3] Seek medical attention if irritation persists.[14]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention.[14]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with 3-Nitro-4-(4-carboxypiperidine)benzoic acid are considered hazardous waste. This includes used gloves, weigh boats, contaminated paper towels, and absorbent materials from spills.[1][8] These items must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The hazardous waste container must be labeled with:

    • The full chemical name: "3-Nitro-4-(4-carboxypiperidine)benzoic acid Waste"

    • Associated Hazards: "Toxic," "Irritant"

    • Date of accumulation[8]

  • Final Disposal: Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[2] The sealed hazardous waste container should be handed over to your institution's Environmental Health & Safety (EHS) department for disposal via incineration or other approved methods for nitrated organic compounds.[13][15] Spent reaction mixtures containing acids should be carefully neutralized before being collected for disposal.[2][15]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrofluoranthen-9-ol.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Oxford Lab Fine Chem. (n.d.).
  • MilliporeSigma. (2025).
  • KHA Online-SDS Management. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips.
  • Fisher Scientific. (2023, September 25).
  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Cancer Research, 48(18), 5229–5233.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 3-Methyl-4-nitrobenzoic acid.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 4-Chloro-3-nitrobenzoic acid.
  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS.
  • AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • ACS Publications. (2023, November 9).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • RecSupply. (n.d.).
  • NOP. (n.d.).
  • Spectrum Chemical. (2018, December 28).
  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Reddit. (2025, May 15). How Do You Safely Dispose of Sodium Nitrite.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?.
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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